TAI-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-15-12-20(30-19-6-4-18(29-3)5-7-19)13-16(2)22(15)21-14-31-24(26-21)27-23(28)17-8-10-25-11-9-17/h4-14H,1-3H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNNDUZYMXBCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)OC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thymosin Alpha 1: A Deep Dive into its Immunomodulatory Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Thymosin Alpha 1 (Tα1), a 28-amino acid peptide originally isolated from the thymus gland, is a potent immunomodulator with a wide range of applications in treating various diseases, including viral infections, immunodeficiencies, and cancers. This technical guide provides a comprehensive overview of the core mechanisms by which Tα1 exerts its effects on the immune system. It details the molecular interactions, signaling pathways, and cellular responses that underpin its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Tα1's mechanism of action.
Introduction
Thymosin Alpha 1 is a naturally occurring peptide that plays a crucial role in the maturation, differentiation, and function of immune cells.[1][2] Its ability to restore and enhance immune responses has led to its clinical use in various indications where the immune system is compromised. Understanding the precise mechanisms through which Tα1 orchestrates immune responses is critical for its optimal therapeutic application and the development of novel immunomodulatory strategies. This guide will explore the intricate cellular and molecular interactions of Tα1, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Interaction with Pattern Recognition Receptors
The immunomodulatory effects of Tα1 are primarily initiated through its interaction with Pattern Recognition Receptors (PRRs), particularly Toll-like receptors (TLRs), expressed on the surface of immune cells. Tα1 has been identified as an agonist for TLR2 and TLR9 on myeloid and plasmacytoid dendritic cells (pDCs).[2] This interaction is a critical first step in initiating downstream signaling cascades that lead to the activation of the innate and adaptive immune systems.
Core Signaling Pathways
The binding of Tα1 to TLRs triggers a cascade of intracellular signaling events that are central to its immunomodulatory function. The primary pathways activated are the MyD88-dependent pathway, the nuclear factor-kappa B (NF-κB) pathway, and the p38 mitogen-activated protein kinase (MAPK) pathway.
MyD88-Dependent Signaling
Upon Tα1 binding to TLRs, the adaptor protein Myeloid Differentiation primary response 88 (MyD88) is recruited to the receptor complex. This initiates a signaling cascade that is fundamental to the innate immune response.
NF-κB Activation
A key consequence of the MyD88-dependent pathway is the activation of the transcription factor NF-κB. The IKK complex, activated downstream of TRAF6, phosphorylates the inhibitory protein IκB, leading to its degradation and the release of NF-κB. Liberated NF-κB then translocates to the nucleus, where it induces the transcription of a wide array of pro-inflammatory and immunomodulatory genes.
p38 MAPK Pathway
Tα1 also activates the p38 MAPK pathway, which plays a crucial role in cellular responses to stress and inflammation. The activation of p38 MAPK contributes to the production of various cytokines and the regulation of immune cell function.
Effects on Immune Cells
Tα1 exerts a pleiotropic effect on various components of the immune system, leading to a coordinated and enhanced immune response.
Dendritic Cells (DCs)
Tα1 promotes the maturation and activation of dendritic cells, the most potent antigen-presenting cells. This is characterized by the upregulation of co-stimulatory molecules and MHC class I and II molecules, enhancing their ability to prime naive T-cells.[3]
Table 1: Effect of Tα1 on Dendritic Cell Maturation Markers
| Marker | Cell Type | Tα1 Concentration | Change in Expression | Reference |
| CD40 | Human monocyte-derived DCs | 50 ng/mL | Upregulated by 26% | [3] |
| CD80 | Human monocyte-derived DCs | 50 ng/mL | Upregulated by 42% | [3] |
| MHC Class I | Human monocyte-derived DCs | 50 ng/mL | Upregulated by 38% | [3] |
| MHC Class II | Human monocyte-derived DCs | 50 ng/mL | Upregulated by 38% | [3] |
T-Lymphocytes
Tα1 plays a critical role in T-cell biology, promoting the maturation of T-cell progenitors into CD4+ helper T-cells and CD8+ cytotoxic T-cells.[2] It also enhances the function of mature T-cells, including their proliferation and cytokine production.
Table 2: In Vivo and Clinical Effects of Tα1 on T-Cell Populations
| Parameter | Study Population | Tα1 Dosage | Result | Reference |
| CD3+ T-cell count | Advanced cancer patients | 1.6 mg or 3.2 mg daily for 7 days | Median increase from 422.5 to 614.0 cells/μL | [4] |
| CD4+ T-cell count | Advanced cancer patients | 1.6 mg or 3.2 mg daily for 7 days | Median increase from 244.5 to 284.5 cells/μL | [4] |
| CD8+ T-cell count | Advanced cancer patients | 1.6 mg or 3.2 mg daily for 7 days | Median increase from 159.0 to 222.5 cells/μL | [4] |
| CD4+ cells (%) | Patients with severe acute pancreatitis | 1.6 mg/day | Mean difference increase of 4.53% | [5] |
| CD4+/CD8+ ratio | Patients with severe acute pancreatitis | 1.6 mg/day | Mean difference increase of 0.42 | [5] |
Natural Killer (NK) Cells
Tα1 has been shown to directly activate natural killer (NK) cells, enhancing their cytotoxic activity against virally infected and tumor cells.[1]
Modulation of Cytokine Production
A key aspect of Tα1's immunomodulatory activity is its ability to regulate the production of cytokines, the signaling molecules that orchestrate immune responses. Tα1 generally promotes a Th1-type immune response, characterized by the production of cytokines such as IL-2 and IFN-γ, while in some contexts, it can decrease the production of pro-inflammatory cytokines like IL-1β and TNF-α.[1][6]
Table 3: Dose-Dependent Effects of Tα1 on Cytokine Production in vitro
| Cytokine | Cell Type | Tα1 Concentration | Effect | Reference |
| IL-1β | PBMCs from gastric cancer patients | 1 µg/mL | Increased secretion to 178% of untreated control | [6] |
| TNF-α | PBMCs from gastric cancer patients | 1 µg/mL | Increased secretion to >500% of untreated control | [6] |
| IL-2 | PBMCs from chronic hepatitis C patients | Not specified | Significant increase in production | [7] |
| IL-4 | PBMCs from chronic hepatitis C patients | Not specified | Decrease in production | [7] |
| IL-10 | PBMCs from chronic hepatitis C patients | Not specified | Decrease in production | [7] |
| IL-2 | LLC tumor-bearing mice | Not specified | Increased from 114.62 to 154.78 ng/L (modified Tα1) | [1] |
| IFN-γ | LLC tumor-bearing mice | Not specified | Increased from 168.99 to 214.76 ng/L (modified Tα1) | [1] |
Preclinical and Clinical Efficacy
The immunomodulatory properties of Tα1 translate into tangible therapeutic benefits in various disease models and clinical settings.
In Vivo Antitumor Activity
In a Lewis Lung Carcinoma (LLC) mouse model, a modified form of Tα1 (Tα1-RGDR) demonstrated significant tumor growth inhibition.[1]
Table 4: In Vivo Antitumor Efficacy of a Modified Tα1
| Treatment Group | Average Tumor Volume (mm³) | Tumor Inhibition Rate (%) |
| PBS | 1100 | - |
| Tα1 | 650 | 40.5 ± 9.7 |
| Tα1-RGDR | 520 | 51.83 ± 5.8 |
| Paclitaxel | 500 | Not specified |
Experimental Protocols
This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of Tα1.
Dendritic Cell Maturation Assay
References
- 1. Modified Thymosin Alpha 1 Distributes and Inhibits the Growth of Lung Cancer in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymosin-α1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymosin α1 Elevates Lymphocyte Counts and Improves Immunoradiotherapy Outcomes in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Thymosin alpha 1 alleviates inflammation and prevents infection in patients with severe acute pancreatitis through immune regulation: a systematic review and meta-analysis [frontiersin.org]
- 6. Effect of thymosin alpha-1 on subpopulations of Th1, Th2, Th17, and regulatory T cells (Tregs) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro effect of thymosin-alpha1 and interferon-alpha on Th1 and Th2 cytokine synthesis in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
Thymosin Alpha 1 (Tα1) Signaling in Dendritic Cells: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymosin alpha 1 (Tα1), a 28-amino acid peptide produced by the thymus gland, is a potent modulator of the immune system. Its ability to enhance T-cell function, activate natural killer cells, and stimulate cytokine production has led to its investigation and use in a variety of clinical contexts, including infections, immunodeficiencies, and as a vaccine adjuvant.[1] A critical aspect of Tα1's immunomodulatory activity is its effect on dendritic cells (DCs), the most potent antigen-presenting cells and the bridge between the innate and adaptive immune systems. This technical guide provides an in-depth overview of the Tα1 signaling pathway in dendritic cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core molecular interactions. Evidence suggests that Tα1 primes dendritic cells for a T-helper 1 (Th1) type immune response, crucial for anti-viral and anti-fungal immunity.[2][3]
Core Signaling Pathway
Thymosin alpha 1 exerts its effects on dendritic cells primarily through the Toll-like receptor (TLR) signaling pathway.[3] Tα1 has been shown to function as an agonist for TLR2 and TLR9 in both myeloid and plasmacytoid dendritic cells.[3][4][5] This interaction initiates a signaling cascade that is predominantly dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2][6] While a MyD88-independent pathway has been described for other TLR ligands, the current understanding of Tα1 signaling in DCs points to a central role for the MyD88-dependent cascade.[7][8]
Upon Tα1 binding to the TLR, MyD88 is recruited to the receptor's Toll/interleukin-1 receptor (TIR) domain. This leads to the formation of a complex with interleukin-1 receptor-associated kinases (IRAKs), which in turn activates TNF receptor-associated factor 6 (TRAF6).[9] The activation of TRAF6 is a critical juncture, leading to the activation of two major downstream pathways: the p38 mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.[2][9] The activation of these pathways culminates in the transcriptional regulation of genes involved in DC maturation, cytokine production, and antigen presentation.[2]
Quantitative Data on Tα1-Mediated Dendritic Cell Modulation
The interaction of Tα1 with dendritic cells leads to measurable changes in their phenotype and function. The following tables summarize key quantitative findings from in vitro studies.
Table 1: Effect of Tα1 on Dendritic Cell Maturation Markers and Antigen Uptake
| Parameter | Cell Type | Treatment | Result | Reference |
| Maturation Markers | ||||
| CD40 | Human iDCs | Tα1 | Upregulated | [9] |
| CD80 | Human iDCs | Tα1 | Upregulated | [9] |
| MHC Class I | Human iDCs | Tα1 | Upregulated | [9] |
| MHC Class II | Human iDCs | Tα1 | Upregulated | [9] |
| Antigen Uptake | ||||
| FITC-dextran uptake | Human iDCs | Tα1 | ~30% reduction | [10] |
Table 2: Functional Consequences of Tα1 Treatment on Dendritic Cells
| Parameter | Assay | Cell Types | Treatment of DCs | Result | Reference |
| T-cell Stimulation | |||||
| Allogeneic CD3+ T-cell Proliferation | Mixed Lymphocyte Reaction (MLR) | Human mDCs and allogeneic T-cells | Tα1 | Increased stimulation of T-cell proliferation | [10] |
| Cytokine Production | |||||
| IL-12 p70 | ELISA | Fungus-pulsed murine DCs | Tα1 | Increased production | [2] |
| IL-10 | ELISA | Fungus-pulsed murine DCs | Tα1 | Decreased production | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the Tα1 signaling pathway in dendritic cells.
Protocol 1: In Vitro Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the differentiation of immature DCs from human peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque.
-
Monocyte Enrichment: Enrich for CD14+ monocytes from the PBMC population using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.
-
Differentiation into Immature DCs (iDCs):
-
Culture the purified CD14+ monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF), and 50 ng/mL of interleukin-4 (IL-4).
-
Incubate for 5-6 days at 37°C in a humidified 5% CO2 incubator.
-
-
Maturation of DCs (mDCs):
-
On day 6, induce maturation of iDCs by adding a maturation stimulus. For studying Tα1 effects, add Tα1 at the desired concentration (e.g., 100 ng/mL). A standard maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) can be used as a positive control.
-
Culture for an additional 24-48 hours.
-
Protocol 2: Flow Cytometry Analysis of DC Maturation Markers
This protocol is for quantifying the expression of cell surface markers indicative of DC maturation.
-
Cell Preparation: Harvest the generated DCs (both immature and mature populations) and wash with ice-cold FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Staining:
-
Resuspend approximately 1 x 10^5 cells in 100 µL of FACS buffer.
-
Add fluorochrome-conjugated antibodies against human CD40, CD80, CD86, and HLA-DR (MHC Class II). Use appropriate isotype controls for each antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Acquisition: Resuspend the cell pellet in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software, gating on the DC population based on forward and side scatter properties, and then quantifying the percentage of positive cells and the mean fluorescence intensity (MFI) for each maturation marker.
Protocol 3: Western Blot for Phosphorylated p38 MAPK
This protocol detects the activation of the p38 MAPK pathway through phosphorylation.
-
Cell Lysis:
-
Treat immature DCs with Tα1 for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38).
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal protein loading.
Protocol 4: Mixed Lymphocyte Reaction (MLR)
This assay measures the capacity of Tα1-treated DCs to stimulate the proliferation of allogeneic T-cells.
-
Prepare Stimulator Cells (DCs):
-
Generate mature DCs as described in Protocol 1, with and without Tα1 treatment.
-
Inhibit the proliferation of the DCs by treating them with Mitomycin C (25-50 µg/mL) for 30 minutes at 37°C. Wash the cells thoroughly afterward.
-
-
Prepare Responder Cells (T-cells): Isolate CD3+ T-cells from a healthy, allogeneic donor using negative selection magnetic beads.
-
Co-culture:
-
Plate the responder T-cells at a constant number (e.g., 1 x 10^5 cells/well) in a 96-well round-bottom plate.
-
Add the Mitomycin C-treated stimulator DCs at varying DC:T-cell ratios (e.g., 1:10, 1:20, 1:40).
-
Culture for 5-7 days at 37°C in a 5% CO2 incubator.
-
-
Measure Proliferation:
-
Assess T-cell proliferation using a standard method such as [3H]-thymidine incorporation or a non-radioactive alternative like the BrdU or CFSE dilution assay.
-
For [3H]-thymidine, add 1 µCi of [3H]-thymidine to each well for the final 18 hours of culture. Harvest the cells and measure radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index (SI), which is the ratio of proliferation in the presence of DCs to proliferation of T-cells alone.
Visualizations of Workflows and Logical Relationships
Conclusion
Thymosin alpha 1 modulates dendritic cell function through a well-defined signaling pathway involving TLRs, MyD88, p38 MAPK, and NF-κB. This leads to DC maturation, a shift in cytokine production towards a Th1-polarizing profile, and enhanced T-cell stimulatory capacity. The detailed protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the immunotherapeutic potential of Tα1. Understanding these core mechanisms is essential for the rational design of novel immunotherapies and vaccine adjuvants that leverage the power of dendritic cells to shape the adaptive immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. Thymosin alpha 1 activates dendritic cells for antifungal Th1 resistance through toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corepeptides.com [corepeptides.com]
- 5. The Immunomodulatory Activity of Thymosin Alpha 1 on Tumor Cell Lines and Distinct Immune Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Gene expression profiles identify both MyD88-independent and MyD88-dependent pathways involved in the maturation of dendritic cells mediated by heparan sulfate: a novel adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MyD88-dependent dendritic and epithelial cell crosstalk orchestrates immune responses to allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymosin-α1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
TAI-1 (Thymosin Alpha 1): A Deep Dive into its Role in Toll-like Receptor Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data on TAI-1's Immunomodulatory Effects
| Parameter | This compound Treatment Group (Mean ± SD) | Control Group (Mean ± SD) | p-value |
| CD4+ cells (%) | 4.53 ± 1.51 | Baseline | <0.00001 |
| CD4+/CD8+ ratio | 0.42 ± 0.16 | Baseline | <0.00001 |
Data adapted from a meta-analysis of five randomized controlled trials involving 706 patients with severe acute pancreatitis.
| Cytokine | This compound Treatment | Fold Change vs. Untreated | p-value |
| IL-6 | 50 µg/mL | Significant Decrease | p = 0.050 |
| IL-1β | 50 µg/mL | Significant Decrease | p < 0.05 |
| TNFα | 50 µg/mL | Significant Decrease | Not specified |
| IL-10 | 50 µg/mL | Significant Decrease | Not specified |
Ex vivo treatment of blood samples from COVID-19 patients for 8 hours.
| Cytokine | Treatment | Outcome |
| IL-2 | This compound in combination with IFNα | Significant increase compared to baseline |
| IL-10 | This compound alone or in combination with IFNα | Reversal of IFNα-induced increase |
Signaling Pathways
MyD88-Dependent Signaling Pathway Activated by this compound
TRIF-Dependent Signaling Pathway Potentially Activated by this compound
Experimental Protocols
Protocol 1: In Vitro Treatment of Dendritic Cells with this compound and Assessment of TLR Activation
1. Cell Culture and Differentiation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture CD14+ monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4 for 5-7 days to differentiate them into immature DCs.
-
Plate the immature DCs in 24-well plates at a density of 1 x 10^6 cells/mL.
-
For TLR-specific activation, co-treat with known TLR ligands (e.g., LPS for TLR4, CpG ODN for TLR9) as positive controls.
3. Analysis of Cytokine Production:
-
Collect the cell culture supernatants after the 24-hour incubation.
-
Measure the concentrations of cytokines such as IL-6, IL-12, TNF-α, and IFN-γ using a multiplex cytokine bead array (CBA) assay or enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
4. Flow Cytometry Analysis of DC Maturation Markers:
-
Harvest the DCs and stain them with fluorescently labeled antibodies against maturation markers (e.g., CD80, CD86, HLA-DR) and DC-specific markers (e.g., CD11c).
Protocol 2: Western Blot Analysis of Phosphorylated Signaling Proteins
1. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-IRAK1, anti-phospho-IRF3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with antibodies against the total forms of the proteins to ensure equal loading.
Protocol 3: NF-κB Reporter Assay
1. Cell Transfection:
-
Seed a suitable cell line (e.g., HEK293T or THP-1) in a 96-well plate.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.
-
Include a positive control (e.g., TNF-α or LPS) and an untreated control.
3. Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction of NF-κB activity relative to the untreated control.
Conclusion
References
- 1. Thymosin α1 and Its Role in Viral Infectious Diseases: The Mechanism and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Signaling Pathways of Thymosin Alpha-1: Implications for Immunotherapy - Pro Peptide Source [propeptidesource.com]
An In-depth Technical Guide to the Core Functions of Prothymosin Alpha and Thymosin Alpha 1
This guide provides a comprehensive overview of the molecular functions, signaling pathways, and therapeutic potential of prothymosin alpha (ProTα) and its N-terminal fragment, thymosin alpha 1 (Tα1). It is intended for researchers, scientists, and drug development professionals interested in the intricate roles of these polypeptides in cellular regulation and immunology.
Prothymosin Alpha (ProTα): A Pleiotropic Nuclear and Extracellular Regulator
Prothymosin alpha (ProTα) is a small, highly acidic protein ubiquitously expressed in mammalian tissues. It lacks a classical signal peptide for secretion and exerts distinct functions both inside and outside the cell.[1]
Intracellular Functions of ProTα: A Key Player in Cell Proliferation and Survival
Within the cell, ProTα is predominantly localized in the nucleus, where it plays a crucial role in fundamental cellular processes.
ProTα acts as a histone chaperone, interacting with linker histone H1 and core histones to modulate chromatin structure.[2][3] This interaction facilitates the unfolding of chromatin fibers, making DNA more accessible for transcription and replication.[4][5] Overexpression of ProTα leads to increased sensitivity of chromatin to micrococcal nuclease digestion, indicative of a more open chromatin conformation.[5] The binding affinity of ProTα for histone H1 has been a subject of investigation, with reported equilibrium dissociation constants (Kd) showing significant variability, suggesting a complex interaction that may be influenced by experimental conditions.[6][7] ProTα shows a higher affinity for core histones, particularly H3 and H4, compared to histone H1.[8]
Table 1: Quantitative Data on ProTα Interactions and Intracellular Functions
| Interacting Partner | Parameter | Value | Cell/System Type | Reference |
| Histone H1.0 | Kd | ~2 x 10⁻¹² M | Single-molecule FRET | [7] |
| Histone H1.0 | Kd | (4.6 ± 0.5) x 10⁻⁷ M | Isothermal Titration Calorimetry | [6] |
| Apoptosome (Caspase 9) | Inhibition of activity | ~70% reduction (with p8) | HeLa cells | [1] |
ProTα has a significant anti-apoptotic role.[9] It functions by inhibiting the formation of the apoptosome, a key complex in the intrinsic apoptosis pathway, thereby preventing the activation of caspase-9.[10] This anti-apoptotic function is enhanced when ProTα forms a complex with the stress-induced protein p8.[1] The cleavage of ProTα by caspases during apoptosis generates fragments that lack the nuclear localization signal, leading to their cytoplasmic accumulation and potential extracellular release.[11][12]
Extracellular Functions of ProTα: An "Alarmin" in the Immune System
When released from necrotic or damaged cells, ProTα acts as a Damage-Associated Molecular Pattern (DAMP) or alarmin, signaling cellular stress to the immune system.[11][13]
Extracellular ProTα interacts with Toll-like receptor 4 (TLR4) on the surface of innate immune cells, such as macrophages and dendritic cells.[1][11] This interaction triggers downstream signaling pathways, including the MyD88-dependent and TRIF-dependent pathways, leading to the production of type I interferons and other pro-inflammatory cytokines.[11] This activation of the innate immune system is crucial for orchestrating a response against pathogens and cellular damage.[14][15]
Thymosin Alpha 1 (Tα1): A Potent Immunomodulator
Thymosin alpha 1 (Tα1) is a 28-amino acid peptide derived from the N-terminus of ProTα.[7] It is a potent immunomodulatory agent with a well-established role in enhancing both innate and adaptive immune responses.[16][17]
Mechanism of Action: Orchestrating the Immune Response
Tα1 exerts its effects by interacting with various Toll-like receptors (TLRs) on immune cells, including TLR2, TLR9, and potentially others, leading to the activation of downstream signaling cascades.[16][18][19] This results in the maturation and activation of T cells, natural killer (NK) cells, and dendritic cells.[20][21]
Tα1 promotes the differentiation and maturation of T-lymphocytes, increasing the populations of CD4+ helper T cells and CD8+ cytotoxic T cells.[16][22] It also enhances the expression of high-affinity IL-2 receptors on T cells, promoting their proliferation and effector functions.[16][21]
Tα1 modulates the production of a wide range of cytokines. It generally promotes a Th1-type immune response, characterized by the increased production of IL-2 and IFN-γ, which are crucial for cell-mediated immunity against viral infections and tumors.[2][17] In certain contexts, it can also regulate the production of other cytokines like IL-10 and IL-12.[16]
Table 2: Quantitative Data on the Effects of Tα1 on Immune Parameters and Clinical Outcomes
| Condition | Parameter | Effect of Tα1 | Quantitative Value | Reference |
| Chronic Hepatitis B | Complete Virological Response | Increased | 40.6% (Tα1) vs 9.4% (control) | [23] |
| Chronic Hepatitis B | HBV DNA Clearance | Increased | 86% (Tα1) vs 20% (placebo) | [24] |
| HBV-related ACLF | 90-day Survival | Increased | 75.0% (Tα1) vs 53.4% (control) | [25] |
| Severe Acute Pancreatitis | CD4+ T cell percentage | Increased | MD = 4.53 | [22] |
| Severe Acute Pancreatitis | CD4+/CD8+ ratio | Increased | MD = 0.42 | [22] |
| Chronic Hepatitis B (in vitro) | IL-2 production (with IFNα) | Increased | Significant increase | [2] |
| Chronic Hepatitis B (in vitro) | IL-10 production (with IFNα) | Decreased | Significant decrease | [2] |
| Chronic Hepatitis C (in vitro) | IL-2 production | Increased | Significant increase | [17] |
| Chronic Hepatitis C (in vitro) | IL-4 and IL-10 production | Decreased | Significant decrease | [17] |
| Breast Cancer/Leukemia cell lines | Apoptosis Induction | Increased | Significant at 100-160 µM | [16] |
| Non-Small Cell Lung Cancer (with chemotherapy) | 1-year survival rate | Increased | OR = 3.05 | [4] |
ACLF: Acute-on-Chronic Liver Failure; MD: Mean Difference; OR: Odds Ratio
Therapeutic Applications
The immunomodulatory properties of Tα1 have led to its clinical use and investigation in a variety of diseases. The synthetic form, thymalfasin, is approved in numerous countries for the treatment of chronic hepatitis B and as an adjuvant in cancer therapy.[16]
Tα1 has shown significant efficacy in the treatment of chronic hepatitis B, leading to higher rates of virological response and clearance of viral DNA.[23][24] It is also being investigated for its potential in treating other viral infections, including hepatitis C and HIV.[16]
As an adjuvant to chemotherapy and radiotherapy, Tα1 has been shown to improve survival rates and quality of life in patients with various cancers, including non-small cell lung cancer, melanoma, and hepatocellular carcinoma.[4][16][20][26] It is thought to work by restoring immune function that is often suppressed by cancer and its treatments.[26]
Tα1 can help restore immune function in patients with primary or secondary immunodeficiencies by promoting T-cell maturation and function.[16]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the functions of ProTα and Tα1.
Co-Immunoprecipitation of ProTα and Histone H1
This technique is used to demonstrate the in vivo interaction between ProTα and histone H1.
-
Cell Lysis: NIH 3T3 cells are lysed in a buffer containing 20 mM Tris-HCl (pH 7.4), 800 mM NaCl, 1 mM EDTA, and protease inhibitors.[27]
-
Immunoprecipitation: The cell lysate is incubated with affinity-purified anti-ProTα antibodies covalently coupled to protein A-agarose beads.[27]
-
Washing: The beads are washed extensively to remove non-specific binding proteins.
-
Elution: Bound proteins are eluted with increasing concentrations of NaCl (e.g., 0.3 M, 0.6 M, and 1.0 M).[27]
-
Analysis: Eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against histone H1 and ProTα.
Chromatin Remodeling Assay
This assay assesses the ability of ProTα to alter chromatin structure.
-
Cell Culture and Transfection: HL-60 cells are cultured and may be transfected to overexpress ProTα.[5]
-
Nuclei Isolation: Nuclei are isolated from the cells.
-
Micrococcal Nuclease (MNase) Digestion: Isolated nuclei are treated with varying concentrations of MNase for a fixed time, or with a fixed concentration for varying times.
-
DNA Purification: DNA is purified from the digested nuclei.
-
Analysis: The purified DNA fragments are separated by agarose (B213101) gel electrophoresis. An increase in the intensity of smaller DNA fragments (mononucleosomes and dinucleosomes) in ProTα-overexpressing cells compared to control cells indicates increased chromatin accessibility.[5]
Cell-Based Assay for Tα1-Induced Cytokine Secretion
This assay quantifies the effect of Tα1 on cytokine production by immune cells.
-
Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples and cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.[28]
-
Tα1 Treatment: Cells are treated with Tα1 (e.g., 50 µg/ml) for a specified period (e.g., 48 hours).[28]
-
Intracellular Cytokine Staining: Cells are treated with a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of culture to allow cytokines to accumulate intracellularly. Cells are then harvested, stained for surface markers (e.g., CD4, CD8), permeabilized, and stained for intracellular cytokines (e.g., IFN-γ, IL-2) using fluorescently labeled antibodies.[28][29]
-
Flow Cytometry Analysis: The percentage of cytokine-producing cells within specific T-cell subsets is determined by flow cytometry.
Signaling Pathway and Experimental Workflow Diagrams
Visualizations
Figure 1. Intracellular functions of Prothymosin α.
References
- 1. Regulation of apoptosis by the p8/prothymosin α complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro effect of thymosin-alpha1 and interferon-alpha on Th1 and Th2 cytokine synthesis in patients with eAg-negative chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | Mechanism and clinical application of thymosin in the treatment of lung cancer [frontiersin.org]
- 5. Prothymosin alpha is a chromatin-remodelling protein in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Affinity and Function of the Extremely Disordered Protein Complex Containing Human Linker Histone H1.0 and Its Chaperone ProTα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extreme disorder in an ultra-high-affinity protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prothymosin alpha binds histones in vitro and shows activity in nucleosome assembly assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surfing on prothymosin alpha proliferation and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prothymosin alpha fragmentation in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis-related fragmentation, translocation, and properties of human prothymosin alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prothymosin alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Use of Mononucleosome Immunoprecipitation for Analysis of Combinatorial Histone Post-translational Modifications and Purification of Nucleosome-Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.library.nyu.edu [search.library.nyu.edu]
- 16. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro effect of thymosin-alpha1 and interferon-alpha on Th1 and Th2 cytokine synthesis in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. corepeptides.com [corepeptides.com]
- 19. peptide-protocol.com [peptide-protocol.com]
- 20. A Reappraisal of Thymosin Alpha1 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Thymosin alpha 1 alleviates inflammation and prevents infection in patients with severe acute pancreatitis through immune regulation: a systematic review and meta-analysis [frontiersin.org]
- 23. Efficacy of thymosin alpha1 in patients with chronic hepatitis B: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thymosin treatment of chronic hepatitis B: a placebo-controlled pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Safety and efficacy of Thymosin α1 in the treatment of hepatitis B virus-related acute-on-chronic liver failure: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. Thymosin alpha 1 restores the immune homeostasis in lymphocytes during Post-Acute sequelae of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 29. art.torvergata.it [art.torvergata.it]
Thymosin Alpha 1: A Deep Dive into Biological Functions and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Thymosin Alpha 1 (Tα1), a 28-amino acid peptide originally isolated from the thymus gland, has emerged as a potent immunomodulator with a wide range of therapeutic applications.[1][2][3][4] This technical guide provides a comprehensive overview of the core biological functions of Tα1, its underlying signaling pathways, and its therapeutic potential in oncology, infectious diseases, and immunodeficiency. Quantitative data from key clinical and preclinical studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for assays relevant to Tα1 research are provided, and its intricate signaling mechanisms are visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising immunotherapeutic agent.
Introduction
Thymosin Alpha 1 is a naturally occurring peptide that plays a pivotal role in the maturation, differentiation, and function of T-cells.[5] Its synthetic counterpart, thymalfasin, is approved in numerous countries for the treatment of various diseases, including chronic hepatitis B and C, and as an immune enhancer.[1][2][3] Tα1 exerts its pleiotropic effects by modulating both the innate and adaptive immune systems, primarily through its interaction with Toll-like receptors (TLRs).[1][2][6] This guide delves into the molecular mechanisms and clinical evidence that underpin the therapeutic utility of Tα1.
Biological Functions of Thymosin Alpha 1
The biological activities of Tα1 are multifaceted, impacting various components of the immune system to orchestrate a robust and balanced immune response.
Immunomodulation
Tα1 is a potent immunomodulator that enhances cell-mediated immunity. Its key functions include:
-
T-cell Maturation and Differentiation: Tα1 promotes the maturation of T-cell progenitors in the thymus and enhances the function of mature T-cells, including CD4+ helper and CD8+ cytotoxic T-lymphocytes.[4][5]
-
Dendritic Cell (DC) Activation: Tα1 stimulates the maturation and function of dendritic cells, the most potent antigen-presenting cells, thereby bridging innate and adaptive immunity.[7]
-
Natural Killer (NK) Cell Enhancement: It boosts the cytotoxic activity of Natural Killer (NK) cells, which are crucial for eliminating virally infected and malignant cells.[4]
-
Cytokine Modulation: Tα1 influences the production of various cytokines, promoting a Th1-type immune response by increasing the secretion of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while also modulating the levels of other cytokines like IL-6, IL-10, and IL-12.[1][2][4]
Anti-tumor Activity
Tα1 exhibits anti-tumor effects through both direct and indirect mechanisms.[3] It can directly inhibit the proliferation of certain tumor cells and induce apoptosis.[2] Indirectly, its potentiation of the anti-tumor immune response, particularly the activation of cytotoxic T-lymphocytes and NK cells, is a key mechanism of its anti-cancer efficacy.[8]
Anti-viral and Anti-bacterial Activity
By stimulating the adaptive immune response through TLR signaling, Tα1 is effective in combating viral, bacterial, and fungal infections.[1][2] It has been clinically utilized in the treatment of chronic viral infections like hepatitis B and C.[1][2]
Signaling Pathways
Thymosin Alpha 1 primarily exerts its effects by activating intracellular signaling cascades through Toll-like receptors (TLRs), particularly TLR2 and TLR9 on myeloid and plasmacytoid dendritic cells.[1][2] This interaction triggers downstream pathways that are crucial for the activation of immune responses.
TLR-MyD88 Dependent Signaling Pathway
Upon binding to TLRs, Tα1 initiates a signaling cascade that involves the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[7] This leads to the activation of downstream signaling molecules, culminating in the activation of transcription factors that regulate the expression of genes involved in inflammation and immunity.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Impact of thymosin α1 as an immunomodulatory therapy on long-term survival of non-small cell lung cancer patients after R0 resection: a propensity score-matched analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymosin alpha-1 therapy improves postoperative survival after curative resection for solitary hepatitis B virus-related hepatocellular carcinoma: A propensity score matching analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of IKK by thymosin α1 requires the TRAF6 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Thymosin Alpha 1 on T-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymosin Alpha 1 (Tα1), a 28-amino acid peptide originally isolated from the thymus, is a well-documented biological response modifier with significant immunomodulatory properties.[1][2] It plays a crucial role in the maturation, differentiation, and function of T-cells, making it a subject of intense research for its therapeutic potential in various pathological conditions, including immunodeficiencies, malignancies, and infectious diseases.[1][2][3] This technical guide provides an in-depth overview of the in vitro effects of Tα1 on T-cells, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Effects of Thymosin Alpha 1 on T-Cell Subpopulations
In vitro studies have demonstrated that Tα1 can modulate the balance of various T-cell subsets. The following table summarizes the quantitative changes observed in peripheral blood mononuclear cell (PBMC) cultures treated with Tα1.
| T-Cell Subset | Treatment Condition | Fold Change / % Change | Reference |
| CD4+CD25+Foxp3+ (Tregs) | PBMCs from gastric cancer patients + Tα1 (50 µg/mL) | Increased from 1.68 ± 0.697% to 2.19 ± 0.795% | [1][4] |
| Activated CD4+ T-cells | Healthy donor immune cells + Tα1 (3 µM) for 48 hours | 140% proliferation | [2] |
| Resting CD4+ T-cells | Healthy donor immune cells + Tα1 (up to 3 µM) for 48 hours | No significant proliferative effect | [2] |
| Activated CD8+ T-cells | Healthy donor immune cells + Tα1 (up to 3 µM) for 48 hours | No significant proliferative effect | [2] |
| Resting CD8+ T-cells | Healthy donor immune cells + Tα1 (up to 3 µM) for 48 hours | No significant proliferative effect | [2] |
Quantitative Effects of Thymosin Alpha 1 on T-Cell Cytokine Production
Tα1 has been shown to significantly influence the cytokine secretion profile of T-cells and other immune cells within PBMC cultures. This modulation is crucial for directing the immune response towards a Th1 (cell-mediated) or Th2 (humoral) phenotype.
| Cytokine | Cell Source | Treatment Condition | Fold Change / % Change | Reference |
| IL-1β | PBMCs from gastric cancer patients | Tα1 (1 µg/mL) | 178% increase in secretion | [1] |
| TNF-α | PBMCs from gastric cancer patients | Tα1 (1 µg/mL) | >500% increase in secretion | [1] |
| TNF-α | PBMCs from healthy donors | Tα1 | Decreased levels | [1] |
| IL-6 | PBMCs from healthy donors | Tα1 (10 µg/mL) | >140% increase in secretion | [4] |
| IL-17A | PBMCs from healthy donors | Tα1 (10 µg/mL) for 72 hours | Decreased secretion | [1] |
| IL-2 | PBMCs from chronic hepatitis C patients | Tα1 | Significant increase in production | [5] |
| IL-4 | PBMCs from chronic hepatitis C patients | Tα1 | Decrease in production | [5] |
| IL-10 | PBMCs from chronic hepatitis C patients | Tα1 | Decrease in production | [5] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the effects of Tα1 on T-cells.
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to assess T-cell proliferation using the dye dilution method with Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin
-
Thymosin Alpha 1 (Tα1)
-
CFSE dye
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Resuspend 10-20 x 10^6 PBMCs in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 0.05 µM.[6]
-
Incubate for 5 minutes at 37°C, protected from light.[6]
-
Quench the staining by adding 5 volumes of ice-cold complete culture medium.
-
Wash the cells twice with complete culture medium.
-
-
Cell Culture and Tα1 Treatment:
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Workflow for CFSE-based T-Cell Proliferation Assay
References
- 1. Effect of thymosin alpha-1 on subpopulations of Th1, Th2, Th17, and regulatory T cells (Tregs) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Immunomodulatory Activity of Thymosin Alpha 1 on Tumor Cell Lines and Distinct Immune Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro effect of thymosin-alpha1 and interferon-alpha on Th1 and Th2 cytokine synthesis in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 7. mucosalimmunology.ch [mucosalimmunology.ch]
Thymosin Alpha 1: A Deep Dive into its Anti-Inflammatory Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Thymosin Alpha 1 (Tα1) is a 28-amino acid peptide originally isolated from the thymus gland, a primary lymphoid organ essential for the maturation of T-lymphocytes.[1] Initially recognized for its immune-enhancing properties, a growing body of evidence has illuminated its potent anti-inflammatory and immunomodulatory capabilities.[1][2] Tα1 is an endogenous regulator of the immune system, playing a crucial role in maintaining homeostasis by orchestrating both innate and adaptive immune responses.[1] This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of Tα1, presenting key quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways to support further research and drug development in this promising area.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of Thymosin Alpha 1 are multifaceted, primarily mediated through its interaction with Toll-like receptors (TLRs) on immune cells, leading to the modulation of downstream signaling pathways and cytokine production.[1][2]
Toll-Like Receptor (TLR) Engagement and Signaling
Tα1 has been identified as an agonist for several TLRs, including TLR2, TLR4, and TLR9, on myeloid and plasmacytoid dendritic cells (DCs).[1][3] This interaction is a critical initiating step in its immunomodulatory and anti-inflammatory signaling cascade. The binding of Tα1 to these receptors triggers a MyD88-dependent signaling pathway.[4][5] MyD88 is a key adaptor protein that recruits and activates downstream signaling molecules, including TNF receptor-associated factor 6 (TRAF6).[6][7]
The activation of TRAF6 is a pivotal event, leading to the stimulation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) cascades.[4][6]
Modulation of Cytokine Production
A key outcome of Tα1-induced signaling is the nuanced modulation of cytokine production. While it can enhance the production of certain cytokines to bolster immune responses against pathogens, it also plays a crucial role in dampening excessive pro-inflammatory cytokine release in inflammatory conditions.[1][4]
Tα1 has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][8] Conversely, it can also promote the production of anti-inflammatory and regulatory cytokines like Interleukin-10 (IL-10) and enhance the expression of IL-2.[4] This dual regulatory capacity allows Tα1 to help restore a balanced immune state.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize quantitative data from various in vitro and in vivo studies, demonstrating the anti-inflammatory effects of Thymosin Alpha 1.
Table 1: In Vitro Effects of Thymosin Alpha 1 on Macrophages and Dendritic Cells
| Cell Type | Stimulus | Tα1 Concentration | Measured Parameter | Result | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 7.813 - 31.25 µg/mL | Nitric Oxide (NO) Production | Dose-dependent reduction | [9] |
| Bone Marrow-Derived Macrophages (BMDMs) | - | 25 - 100 ng/mL | IL-6 Secretion | Induced secretion | [6] |
| Bone Marrow-Derived Macrophages (BMDMs) | - | 100 ng/mL | IL-12 Production | Stimulated production | [6] |
| Human Monocyte-Derived DCs | - | 50 ng/mL | CD40 Expression (MFI) | 11% increase | [10] |
| Human Monocyte-Derived DCs | - | 50 ng/mL | CD80 Expression (MFI) | 28% increase | [10] |
| Human Monocyte-Derived DCs | - | 50 ng/mL | MHC Class I Expression (MFI) | 34% increase | [10] |
| Human Monocyte-Derived DCs | - | 50 ng/mL | MHC Class II Expression (MFI) | 17% increase | [10] |
| Human Monocyte-Derived DCs | - | 50 ng/mL | Antigen Uptake | ~30% reduction | [11] |
MFI: Mean Fluorescence Intensity
Table 2: In Vivo Effects of Thymosin Alpha 1 in Animal Models of Inflammation
| Animal Model | Tα1 Dosage | Measured Parameter | Result | Reference |
| Collagen-Induced Arthritis (Rats) | 0.25, 0.5, 1 mg/kg | Paw Volume | Significant reduction | [12] |
| Collagen-Induced Arthritis (Rats) | 0.25, 0.5, 1 mg/kg | Arthritic Score | Significant decrease | [12] |
| Severe Acute Pancreatitis (Patients) | 1.6 mg/day | C-reactive protein (CRP) levels | Significant reduction | [8] |
| Sepsis (Rats) | 200 µg/kg | Serum TNF-α | Reduction | [13] |
| Sepsis (Rats) | 200 µg/kg | Serum IL-6 | Reduction | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to assess the anti-inflammatory properties of Thymosin Alpha 1.
In Vitro Anti-Inflammatory Assay using RAW 264.7 Macrophages
This protocol is designed to evaluate the effect of Tα1 on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Tα1 (e.g., 1, 10, 50, 100 ng/mL). After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A control group with LPS alone and an untreated control group are included.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After the 24-hour incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
The plate is incubated at room temperature for 10 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-only control.[14][15]
-
-
Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Western Blot Analysis of NF-κB and p38 MAPK Activation
This protocol allows for the detection of the phosphorylation status of key signaling proteins, indicating pathway activation.
-
Cell Culture and Treatment: Cells (e.g., RAW 264.7 or BMDMs) are cultured and treated with Tα1 and/or LPS for shorter time points (e.g., 15, 30, 60 minutes) to capture the transient nature of protein phosphorylation.
-
Protein Extraction:
-
After treatment, cells are washed with ice-cold PBS.
-
Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The lysate is centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-30 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of p65 NF-κB and p38 MAPK, as well as antibodies for total p65 and p38 as loading controls.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using a chemiluminescence detection system. Densitometry analysis is performed to quantify the changes in protein phosphorylation.[16][17]
-
Conclusion
Thymosin Alpha 1 exhibits significant anti-inflammatory properties through a well-defined mechanism involving the modulation of TLR signaling pathways and the subsequent regulation of cytokine production. The quantitative data from both in vitro and in vivo studies provide compelling evidence for its potential as a therapeutic agent in a range of inflammatory and autoimmune conditions. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the nuanced roles of Tα1 in inflammation and to explore its full therapeutic potential. The continued exploration of this endogenous peptide is warranted to translate these promising preclinical findings into novel clinical applications.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. corepeptides.com [corepeptides.com]
- 4. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activation of IKK by thymosin α1 requires the TRAF6 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of IKK by thymosin alpha1 requires the TRAF6 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymosin alfa1 reduces the proinflammatory response of cells induced by endotoxin - TFX Pharma [tfxpharma.pl]
- 9. researchgate.net [researchgate.net]
- 10. Thymosin-α1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thymosin-alpha1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thymosin α1 and Its Role in Viral Infectious Diseases: The Mechanism and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [The Thymic Hormone Thymosin-1α Reduces the Pro-Inflammatory Response of Raw 264.7 Cells Induced by Endotoxin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of Thymosin Alpha 1 with Cytokines and Chemokines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Mechanism of Action: TAI-1 and Immune Cell Signaling
Toll-Like Receptor (TLR) Engagement
Downstream Signaling Pathways
The recruitment of MyD88 initiates a cascade of phosphorylation events that activate key downstream signaling pathways:
-
NF-κB Pathway: The MyD88-dependent pathway leads to the activation of IκB kinase (IKK) complexes. IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and proteasomal degradation. This releases the nuclear factor-kappa B (NF-κB) dimers (typically p50/p65), allowing their translocation to the nucleus where they bind to specific DNA sequences in the promoter regions of target genes, including those encoding for pro-inflammatory cytokines.[1]
Interaction with Cytokines and Chemokines: Quantitative Data
| Cell Type | This compound Concentration | Cytokine/Chemokine | Observed Effect | Reference |
| Human Monocyte-Derived Dendritic Cells (Viral TLR agonist stimulation) | Not Specified | IL-6 | Enhanced secretion | [2] |
| Human Monocyte-Derived Dendritic Cells (Viral TLR agonist stimulation) | Not Specified | TNF-α | Enhanced secretion | [2] |
| Human Monocyte-Derived Dendritic Cells (Viral TLR agonist stimulation) | Not Specified | IL-8 | Enhanced secretion | [2] |
| Human Monocyte-Derived Dendritic Cells (Bacterial TLR agonist stimulation) | Not Specified | IL-6, TNF-α, IL-8 | Lowered secretion | [2] |
| Peripheral Blood Mononuclear Cells (PBMCs) from COVID-19 patients | 50 µg/mL | IL-6 (mRNA) | Significantly decreased expression | [3] |
| PBMCs from COVID-19 patients | 50 µg/mL | IL-1β (mRNA) | Significantly decreased expression | [3] |
| PBMCs from COVID-19 patients | 50 µg/mL | TNF-α (mRNA) | Significantly decreased expression | [3] |
| PBMCs from COVID-19 patients | 50 µg/mL | CCL2 (mRNA) | Significantly decreased expression | [3] |
| PBMCs from COVID-19 patients | 50 µg/mL | IL-10 (mRNA) | Significantly upregulated expression | [3] |
| PBMCs from SARS-CoV-2 stimulated cultures | Not Specified | TNF-α, IL-6, IL-8 | Reduced release | [4] |
| PBMCs from SARS-CoV-2 stimulated cultures | Not Specified | IL-10 | Promoted production | [4] |
| PBMCs from Chronic Hepatitis C patients | Not Specified | IL-2 | Significant increase in production | [5] |
| PBMCs from Chronic Hepatitis C patients | Not Specified | IL-4, IL-10 | Decrease in production | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
Isolation and Culture of Human Monocyte-Derived Dendritic Cells (DCs)
-
Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Purify CD14+ monocytes from PBMCs using CD14 MicroBeads and magnetic-activated cell sorting (MACS). Assess purity by flow cytometry (>95% CD14+).
-
-
Differentiation into Immature DCs (iDCs):
-
Resuspend purified CD14+ monocytes in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
To induce differentiation into iDCs, add recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to a final concentration of 50 ng/mL and recombinant human Interleukin-4 (IL-4) to a final concentration of 50 ng/mL.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
-
Maturation of DCs (mDCs):
-
After the differentiation period, iDCs can be matured by adding a maturation stimulus, such as Lipopolysaccharide (LPS) at 1 µg/mL, for an additional 24-48 hours.
-
Cytokine and Chemokine Quantification by ELISA
This protocol outlines a standard sandwich ELISA procedure for measuring cytokine concentrations in cell culture supernatants.
-
Plate Coating:
-
Dilute the capture antibody for the cytokine of interest (e.g., anti-human IL-6) to a final concentration of 1-4 µg/mL in coating buffer (e.g., 0.1 M sodium carbonate, pH 9.5).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA or 10% FBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve by serially diluting a known amount of recombinant cytokine in blocking buffer.
-
Add 100 µL of standards and experimental samples (cell culture supernatants) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of biotinylated detection antibody (specific for a different epitope on the cytokine) diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of 2N H2SO4 to each well.
-
Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
-
Analysis of MAPK and NF-κB Signaling Pathways by Western Blot
This protocol describes the detection of phosphorylated signaling proteins (p-p38, p-JNK) and the degradation of IκBα as markers of pathway activation.
-
Cell Lysis:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., anti-phospho-p38, anti-phospho-JNK) or for IκBα, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the signaling proteins (e.g., anti-p38, anti-JNK) and a loading control (e.g., GAPDH or β-actin).
-
Conclusion
References
- 1. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy of Thymosin Alpha 1 in the Treatment of COVID-19: A Multicenter Cohort Study [frontiersin.org]
- 3. art.torvergata.it [art.torvergata.it]
- 4. Novel evidence of Thymosin α1 immunomodulatory properties in SARS-CoV-2 infection: Effect on innate inflammatory response in a peripheral blood mononuclear cell-based in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thymosin Alpha 1 in Viral Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymosin Alpha 1 (Tα1) is a 28-amino acid peptide originally isolated from the thymus gland, a primary lymphoid organ essential for the maturation of T-cells.[1][2] It is a potent immunomodulator that enhances T-cell function, stimulates the production of cytokines, and promotes the maturation of dendritic cells.[1][3][4] The synthetic form of Tα1, thymalfasin, is approved in over 35 countries for the treatment of various diseases, including chronic hepatitis B and C, and as an immune enhancer in immunocompromised individuals.[1][5] This guide provides an in-depth technical overview of the role of Tα1 in viral infections, focusing on its mechanism of action, clinical applications, and the experimental methodologies used to evaluate its efficacy.
Mechanism of Action: Signaling Pathways
Thymosin Alpha 1 exerts its immunomodulatory effects by interacting with Toll-like receptors (TLRs) on immune cells, primarily dendritic cells (DCs) and macrophages.[6][7] This interaction triggers a cascade of intracellular signaling events that ultimately lead to an enhanced antiviral immune response.
Toll-like Receptor (TLR) Signaling
Tα1 has been shown to interact with several TLRs, including TLR2, TLR3, TLR4, and TLR9, with the TLR9/MyD88-dependent pathway being particularly crucial for its antiviral activity.[6][7] Upon binding to TLRs, Tα1 initiates downstream signaling through adaptor proteins like Myeloid differentiation primary response 88 (MyD88) and TNF receptor-associated factor 6 (TRAF6).[8][9]
This signaling cascade leads to the activation of two major pathways:
-
Nuclear Factor-kappa B (NF-κB) Pathway: Activation of TRAF6 leads to the recruitment and activation of the IκB kinase (IKK) complex.[9][10] IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB into the nucleus. Nuclear NF-κB then induces the transcription of genes encoding pro-inflammatory cytokines, such as interleukin-6 (IL-6) and IL-12, which are critical for antiviral immunity.[9][10]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The TRAF6-dependent signaling also activates the p38 MAPK pathway.[8][11] The p38 MAPK pathway plays a complex role in regulating cytokine production and T-cell differentiation, contributing to the overall immune response.[11]
Interferon Regulatory Factor (IRF) Activation
In plasmacytoid dendritic cells (pDCs), Tα1-mediated TLR9 signaling also leads to the activation of Interferon Regulatory Factor 7 (IRF7).[3][7] Activated IRF7 translocates to the nucleus and induces the production of type I interferons (IFN-α/β), which are potent antiviral cytokines that can inhibit viral replication and enhance the cytotoxic activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[7]
Diagram: Thymosin Alpha 1 Signaling Pathway
Caption: Signaling pathway of Thymosin Alpha 1.
Quantitative Data from Clinical Trials
The efficacy of Thymosin Alpha 1 has been evaluated in numerous clinical trials for various viral infections. The following tables summarize key quantitative data from these studies.
Table 1: Hepatitis B Virus (HBV) Infection
| Study/Analysis | Treatment Regimen | Duration | N | Primary Outcome | Result | Reference(s) |
| Randomized Controlled Trial | Tα1 1.6 mg twice weekly | 6 months | 29 | Complete Response (ALT normalization, HBV DNA & HBeAg loss) at end of follow-up | 48.3% in Tα1 group vs. 27.3% in IFN-α group and 3.3% in control group | [12] |
| Randomized Controlled Trial | Tα1 1.6 mg twice weekly | 6 or 12 months | - | HBV DNA clearance at 6 months | 40.6% (6-month treatment) and 25.6% (12-month treatment) vs. 9.4% in untreated controls | [13] |
| Meta-analysis | Tα1 monotherapy | - | 353 | Virological response at 12 months post-treatment | ~3-fold higher with Tα1 compared to placebo | [14] |
| Randomized Clinical Trial | Tα1 1.6 mg for 24 weeks | 72 weeks (including follow-up) | 316 | HBeAg seroconversion at 48 weeks post-treatment | 21.5% | [15] |
Table 2: Hepatitis C Virus (HCV) Infection
| Study | Treatment Regimen | Duration | N | Primary Outcome | Result | Reference(s) |
| Open-label Trial | Tα1 + Interferon | 1 year | 15 | Negative HCV RNA at end of trial | 73% | [1] |
| Comparative Trial | Tα1 + Interferon vs. Interferon alone | 6 months | 34 | End-of-treatment virologic response | Significantly higher in combination therapy group | [1] |
| Phase III Trial (USA) | Tα1 + Interferon vs. Interferon alone vs. Placebo | - | 109 | Lower HCV RNA, lower ALT, improved histology | Combination therapy showed better outcomes than Interferon alone | [1] |
| Pilot Study | Tα1 monotherapy (900 µg/m²) twice weekly | 6 months | 19 | HCV-RNA clearance | No patients cleared HCV-RNA | [16] |
Table 3: Human Immunodeficiency Virus (HIV) Infection
| Study | Patient Population | Treatment Regimen | Duration | N | Key Findings | Reference(s) |
| Phase II Randomized, Controlled, Open-label Trial | HIV-infected patients with CD4 < 200 cells/µl on HAART | Tα1 3.2 mg twice weekly | 12 weeks | 20 | Significant increase in sjTREC levels, suggesting enhanced immune reconstitution. No significant difference in CD4 or CD8 counts compared to control. | [17][18] |
| Clinical Trial | Immunological nonresponders (INRs) with CD4 between 100-350 cells/µl | Tα1 1.6 mg daily for 2 weeks, then biweekly for 22 weeks | 24 weeks | 20 | Significant increase in the proportion of CD4+ T cells and naïve CD4+ and CD8+ T cells. Significant decrease in PD-1 expression on CD4+ and CD8+ T cells. | [19][20] |
Table 4: Coronavirus Disease 2019 (COVID-19)
| Study | Patient Population | Treatment Regimen | Key Findings | Reference(s) |
| Multicenter Cohort Study | Hospitalized COVID-19 patients | Tα1 treatment | Associated with an increased non-recovery rate, especially in those with greater disease severity. | [21] |
| Retrospective Cohort Study | Non-severe COVID-19 patients | Tα1 therapy | Significantly shorter SARS-CoV-2 RNA shedding duration and hospital stay. Did not prevent progression to severe disease or reduce mortality. | [22] |
| Retrospective Study | COVID-19 patients | Tα1 therapy | No beneficial effect on restoring CD4+ and CD8+ T lymphocyte counts. | [23] |
Experimental Protocols
Detailed experimental protocols for Tα1 research are often specific to the laboratory and the particular virus being studied. However, general methodologies can be outlined.
In Vitro Viral Inhibition Assay
This type of assay is used to determine the direct or indirect antiviral activity of Tα1.
-
Cell Culture: A suitable host cell line susceptible to the virus of interest is cultured in appropriate media and conditions.
-
Virus Propagation and Titration: The virus is propagated in the host cells, and the viral titer (concentration) is determined using methods like plaque assays or TCID50 (50% Tissue Culture Infectious Dose) assays.
-
Treatment and Infection:
-
Cells are pre-treated with varying concentrations of Tα1 for a specified period.
-
The cells are then infected with a known amount of the virus.
-
In some protocols, Tα1 is added concurrently with or after viral infection.
-
-
Assessment of Viral Replication: After a defined incubation period, the extent of viral replication is measured using various techniques:
-
Plaque Reduction Assay: The number and size of viral plaques are compared between treated and untreated cells.
-
Quantitative PCR (qPCR): Viral RNA or DNA is quantified to determine the viral load.
-
ELISA: Viral antigens are detected and quantified.
-
Cytopathic Effect (CPE) Observation: The degree of virus-induced cell damage is visually assessed.
-
-
Data Analysis: The concentration of Tα1 that inhibits viral replication by 50% (IC50) is calculated.
Diagram: In Vitro Viral Inhibition Assay Workflow
Caption: Workflow for an in vitro viral inhibition assay.
In Vivo Animal Models of Viral Infection
Animal models are crucial for evaluating the in vivo efficacy and safety of Tα1.
-
Animal Selection: An appropriate animal model that can be productively infected with the virus of interest and exhibits relevant disease pathology is chosen (e.g., mice, ferrets, non-human primates).
-
Treatment Administration: Tα1 is administered to the animals, typically via subcutaneous or intraperitoneal injection, at various doses and schedules (prophylactic, therapeutic). A control group receives a placebo.
-
Viral Challenge: Animals are infected with a standardized dose of the virus through a relevant route of administration (e.g., intranasal, intravenous).
-
Monitoring: Animals are monitored daily for clinical signs of illness (e.g., weight loss, changes in activity, morbidity) and survival.
-
Sample Collection: At various time points post-infection, biological samples are collected:
-
Blood: For measuring viral load, cytokine levels, and immune cell populations (e.g., by flow cytometry).
-
Tissues (e.g., lungs, liver): For measuring viral titers and for histopathological analysis to assess tissue damage.
-
-
Data Analysis: The effects of Tα1 treatment on viral load, survival rates, clinical scores, and immune parameters are statistically analyzed and compared to the control group.
Clinical Trial Design for Viral Infections
Human clinical trials are essential to determine the safety and efficacy of Tα1 in patients.
-
Study Design: Typically, a randomized, double-blind, placebo-controlled design is employed to minimize bias.
-
Patient Population: A well-defined patient population with the specific viral infection is enrolled, with clear inclusion and exclusion criteria (e.g., age, disease severity, prior treatments).[24][25]
-
Treatment Arms:
-
Endpoints:
-
Primary Endpoints: The main outcome to be measured, such as virological response (e.g., sustained viral response in HCV, HBV DNA clearance), clinical recovery, or mortality.[21][26]
-
Secondary Endpoints: Other outcomes of interest, including changes in immune cell counts (e.g., CD4+, CD8+ T-cells), cytokine levels, duration of hospitalization, and safety/tolerability.[18][24]
-
-
Data Collection and Analysis: Data is collected at baseline and at specified follow-up times throughout the trial. Statistical methods are used to compare the outcomes between the treatment and control groups.
Conclusion
Thymosin Alpha 1 is a well-characterized immunomodulatory peptide with a multifaceted mechanism of action that makes it a promising therapeutic agent for a range of viral infections. Its ability to engage TLRs and activate key signaling pathways like NF-κB and p38 MAPK, leading to enhanced cytokine production and T-cell responses, provides a strong rationale for its clinical use. While clinical trial data has shown mixed results for some viral infections, particularly COVID-19, its efficacy in chronic viral hepatitis and its potential to restore immune function in immunocompromised individuals, such as those with HIV, are noteworthy. Further well-designed clinical trials are warranted to fully elucidate the therapeutic potential of Tα1 in various viral diseases and to optimize its clinical application. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important immunomodulatory agent.
References
- 1. alternative-therapies.com [alternative-therapies.com]
- 2. The efficacy of thymosin alpha 1 for severe sepsis (ETASS): a multicenter, single-blind, randomized and controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymosin alpha1 activates the TLR9/MyD88/IRF7-dependent murine cytomegalovirus sensing for induction of anti-viral responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Signaling Pathways of Thymosin Alpha-1: Implications for Immunotherapy - Pro Peptide Source [propeptidesource.com]
- 5. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymosin α1 and Its Role in Viral Infectious Diseases: The Mechanism and Clinical Application [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of IKK by thymosin alpha1 requires the TRAF6 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of IKK by thymosin α1 requires the TRAF6 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Regulation of Th1 Responses by the p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of thymosin alpha-1 and interferon alpha in treatment of chronic viral hepatitis B: A randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thymosin Alpha-1 [medscape.com]
- 14. Thymosin‐ɑ1 for people with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A double-blind, placebo-controlled, pilot trial of thymosin alpha 1 for the treatment of chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A pilot study of the safety and efficacy of thymosin alpha 1 in augmenting immune reconstitution in HIV-infected patients with low CD4 counts taking highly active antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A pilot study of the safety and efficacy of thymosin α1 in augmenting immune reconstitution in HIV-infected patients with low CD4 counts taking highly active antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of thymosin α1 in restoring immune response in immunological nonresponders living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of thymosin α1 in restoring immune response in immunological nonresponders living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy of Thymosin Alpha 1 in the Treatment of COVID-19: A Multicenter Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Efficacy Evaluation of Thymosin Alpha 1 in Non-severe Patients With COVID-19: A Retrospective Cohort Study Based on Propensity Score Matching [frontiersin.org]
- 23. Frontiers | Thymosin Alpha-1 Has no Beneficial Effect on Restoring CD4+ and CD8+ T Lymphocyte Counts in COVID-19 Patients [frontiersin.org]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. researchgate.net [researchgate.net]
A Technical Guide to the Structure and Synthesis of Thymosin Alpha 1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles concerning the structure and synthesis of Thymosin Alpha 1 (Tα1). Tα1 is a 28-amino acid peptide of significant interest in immunology and drug development for its role in modulating the immune system. This document outlines its structural characteristics, provides detailed protocols for its chemical synthesis and purification, and describes its key signaling pathways.
Structure of Thymosin Alpha 1
Thymosin Alpha 1 is a single polypeptide chain that is N-terminally acetylated.[1][2] This post-translational modification is crucial for its biological activity.[3] The peptide is highly acidic, with an isoelectric point of approximately 4.2.[4]
Amino Acid Sequence and Physicochemical Properties
The primary structure of human Thymosin Alpha 1 consists of 28 amino acid residues.[5][6] The sequence and key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Amino Acid Sequence | Ac-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-OH | [4][6] |
| Molecular Formula | C₁₂₉H₂₁₅N₃₃O₅₅ | [6][7] |
| Molecular Weight | 3108.32 Da | [6][8] |
| Isoelectric Point (pI) | ~4.2 | [4] |
| N-terminal Modification | Acetylation | [1][2] |
Secondary and Tertiary Structure
Nuclear Magnetic Resonance (NMR) studies of Thymosin Alpha 1 in a solution of 40% trifluoroethanol (TFE) and 60% water have revealed a structured conformation. The peptide adopts an alpha-helical structure from residues 14 to 26.[4] The N-terminal region, comprising the first twelve residues, forms two double β-turns, resulting in a distorted helical structure.[4]
Synthesis of Thymosin Alpha 1
The primary method for producing synthetic Thymosin Alpha 1 for clinical and research use is solid-phase peptide synthesis (SPPS).[5][9] This technique allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of Thymosin Alpha 1
This protocol outlines a general procedure for the manual or automated synthesis of N-acetylated Thymosin Alpha 1.
Materials:
-
Resin: Rink Amide resin (for C-terminal amide) or a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Asn(Trt)-OH.
-
Fmoc-protected amino acids with side-chain protection: Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Asn(Trt)-OH.
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a combination of DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole).
-
Activation Base: N,N-Diisopropylethylamine (DIPEA).
-
Fmoc Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF).
-
Solvents: DMF, Dichloromethane (DCM).
-
Washing Solvents: DMF, DCM, Methanol.
-
N-terminal Acetylation Reagent: 10% Acetic Anhydride (B1165640) in DMF.[10]
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v).[11]
-
Precipitation Solvent: Cold diethyl ether.
Procedure:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel for at least 1 hour.[12]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HCTU (or DIC/HOBt) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the Thymosin Alpha 1 sequence, starting from the C-terminal asparagine and proceeding to the N-terminal serine.
-
N-terminal Acetylation:
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptide-resin in a fume hood.[11]
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
The crude peptide is then ready for purification by HPLC.
-
Experimental Workflow for Thymosin Alpha 1 Synthesis
References
- 1. CN103936848A - Synthesis method of thymosin alpha1 - Google Patents [patents.google.com]
- 2. cem.de [cem.de]
- 3. chempep.com [chempep.com]
- 4. A highly efficient in situ N-acetylation approach for solid phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine modified proteins by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymosin Alpha 1, purity >98% peptide [novoprolabs.com]
- 8. shodex.com [shodex.com]
- 9. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. chem.uci.edu [chem.uci.edu]
Tiam1 (TAI-1): An In-Depth Technical Guide to its Role as a Potential Biomarker in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Tiam1 Expression and Prognostic Significance in Cancer
The overexpression of Tiam1 has been documented in numerous malignancies and is consistently associated with negative clinical outcomes. The following tables summarize quantitative data on Tiam1 expression in cancerous versus non-cancerous tissues and its prognostic value.
Table 1: Tiam1 Protein Expression in Cancerous vs. Adjacent Non-Tumor Tissues
| Cancer Type | Method | High Tiam1 Expression in Cancer Tissues (%) | High Tiam1 Expression in Adjacent Non-Tumor Tissues (%) | Fold Change/Significance | Reference |
| Lung Adenocarcinoma | IHC | 82.6% (16/92) | 3.4% (3/88) | p < 0.01 | [5] |
| Lung Adenocarcinoma | IHC | 61.22% (60/98) | Not specified (low in normal tissue) | - | [7] |
| Breast Cancer (Invasive Ductal Carcinoma) | IHC | 42.5% (65/153) | 12.7% (8/63) | p < 0.01 | [8] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | IHC | 92.59% (75/81) | 37.04% (30/81) had low expression | p < 0.001 | [9] |
| Serous Ovarian Carcinoma | IHC | 59.3% (108/182) | 12.5% (9/72) in benign tumors | p < 0.01 | [10] |
Table 2: Prognostic Significance of High Tiam1 Expression in Various Cancers
| Cancer Type(s) | Survival Endpoint | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Reference |
| Solid Tumors (Meta-analysis) | Overall Survival (OS) | 2.08 | 1.62–2.68 | < 0.01 | [11] |
| Solid Tumors (Meta-analysis) | Disease-Free Survival (DFS) | 1.86 | 1.49–2.32 | < 0.01 | [11] |
| Solid Tumors (Meta-analysis) | Overall Survival (OS) | 2.17 | 1.80-2.61 | 0.000 | [6] |
| Solid Tumors (Meta-analysis) | Disease-Free Survival (DFS) | 1.95 | 1.58-2.40 | 0.000 | [6] |
| Lung Adenocarcinoma | Overall Survival (OS) | 2.085 | 1.186–3.667 | 0.011 | [7] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Overall Survival (OS) | 2.753 | 1.670–4.536 | 0.000 | [9] |
| Serous Ovarian Carcinoma | Overall Survival (OS) | 2.559 | 1.788–3.663 | < 0.001 | [10] |
| Breast Cancer | Disease-Free Survival (DFS) | 1.470 | 1.056–2.047 | 0.022 | [8] |
| Breast Cancer | 10-year Overall Survival (OS) | 1.549 | 1.112–2.157 | 0.010 | [8] |
Signaling Pathways Involving Tiam1 in Cancer
Tiam1 primarily functions as a GEF for Rac1, activating it by promoting the exchange of GDP for GTP.[3] Activated Rac1 then influences a multitude of downstream signaling pathways that are crucial for cancer progression, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[12] Tiam1 and its downstream effector Rac1 are also implicated in the activation of other critical cancer-related pathways such as PI3K/AKT and MEK/ERK.
Tiam1-Rac1 Signaling Pathway
The canonical Tiam1-Rac1 signaling axis is a central driver of cancer cell motility and invasion. Upstream signals from receptor tyrosine kinases (RTKs), integrins, and Wnt signaling can lead to the activation of Tiam1.[13][14] Tiam1, in turn, activates Rac1, which then engages a variety of downstream effectors to remodel the actin cytoskeleton, leading to the formation of lamellipodia and membrane ruffles, which are essential for cell movement.[15]
Cross-talk with PI3K/AKT and MEK/ERK Pathways
Tiam1 is also a downstream effector of the PI3K/AKT pathway. For instance, signaling from the Epidermal Growth Factor Receptor (EGFR) can activate PI3K, which in turn activates AKT. AKT can then phosphorylate and stabilize Tiam1, leading to an accumulation of active Rac1. This establishes a positive feedback loop that enhances cell proliferation and survival. Furthermore, Tiam1-activated Rac1 can influence the MEK/ERK signaling cascade, which is also a critical regulator of cell growth and survival.
Experimental Protocols for Tiam1 Detection
Accurate and reproducible detection of Tiam1 is crucial for its validation as a biomarker. Immunohistochemistry (IHC) and quantitative reverse transcription PCR (qRT-PCR) are the most common methods employed.
Immunohistochemistry (IHC) for Tiam1 in Tissue Samples
IHC allows for the visualization of Tiam1 protein expression and its subcellular localization within the context of tissue architecture.
General Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (typically 4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) washes.[5]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate (B86180) buffer (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C for 20-40 minutes.[8]
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against Tiam1 (e.g., rabbit polyclonal or mouse monoclonal) at a predetermined optimal dilution (e.g., 1:100 to 1:600) overnight at 4°C in a humidified chamber.[8]
-
Secondary Antibody and Detection: After washing, slides are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.[5]
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.[5]
-
Dehydration and Mounting: The sections are dehydrated through graded ethanol and xylene and mounted with a permanent mounting medium.
-
Scoring: Tiam1 expression is typically semi-quantitatively scored based on the intensity of staining (e.g., negative, weak, moderate, strong) and the percentage of positively stained tumor cells.[5]
Quantitative Reverse Transcription PCR (qRT-PCR) for Tiam1 mRNA Expression
qRT-PCR is a sensitive method to quantify Tiam1 mRNA levels in cells or tissues.
General Protocol:
-
RNA Extraction: Total RNA is isolated from fresh-frozen tissues or cultured cells using a suitable RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[16]
-
Primer Design: Primers specific for the Tiam1 gene are designed to amplify a product of approximately 100-200 base pairs. A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.
-
qPCR Reaction: The qPCR reaction is set up with a master mix containing SYBR Green or a TaqMan probe, the cDNA template, and the specific primers for Tiam1 and the housekeeping gene.
-
Thermal Cycling: The reaction is performed in a real-time PCR cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values are determined for both Tiam1 and the housekeeping gene. The relative expression of Tiam1 mRNA is calculated using the ΔΔCt method.[17]
Conclusion and Future Directions
The accumulating evidence strongly supports the role of Tiam1 as a significant biomarker in various cancers. Its overexpression is a reliable indicator of poor prognosis and is mechanistically linked to key processes of cancer progression, including invasion and metastasis. The well-defined Tiam1-Rac1 signaling pathway presents an attractive target for the development of novel anti-cancer therapies.[18] Future research should focus on the standardization of Tiam1 detection methods for clinical use, further elucidation of its complex regulatory networks, and the pre-clinical and clinical evaluation of Tiam1 inhibitors. A deeper understanding of Tiam1's function in the tumor microenvironment will also be crucial for the development of effective therapeutic strategies targeting this important oncoprotein.
References
- 1. pnas.org [pnas.org]
- 2. The prognostic value of Tiam1 correlates with its roles in epithelial-mesenchymal transition progression and angiogenesis in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. The role of fibroblast Tiam1 in tumor cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prognostic value of Tiam1 correlates with its roles in epithelial–mesenchymal transition progression and angiogenesis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tiam1 high expression is associated with poor prognosis in solid cancers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of Tiam1 predicts lymph node metastasis and poor survival of lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinicopathological implications of Tiam1 overexpression in invasive ductal carcinoma of the breast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated expression of Tiam1 is associated with poor prognosis and promotes tumor progression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical implication of Tiam1 overexpression in the prognosis of patients with serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Tiam1 expression predicts positive lymphatic metastasis and worse survival in patients with malignant solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TIAM1-RAC1 promote small-cell lung cancer cell survival through antagonizing Nur77-induced BCL2 conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The rac activator Tiam1 is a Wnt-responsive gene that modifies intestinal tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of TIAM1 as a Potential Synthetic-Lethal-like Gene in a Defined Subset of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What are TIAM1 inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Physiological Concentration of Thymosin Alpha 1
This guide provides a comprehensive overview of the physiological concentrations of Thymosin Alpha 1 (Tα1), detailed experimental protocols for its quantification, and an exploration of its key signaling pathways. The content is tailored for researchers, scientists, and drug development professionals, presenting data in a structured and accessible format to support further investigation and application of this immunomodulatory peptide.
Physiological Concentration of Thymosin Alpha 1
Thymosin Alpha 1 is an endogenous peptide crucial for modulating the immune system.[1][2] Its concentration varies in different biological matrices and can be influenced by physiological and pathological conditions.
Table 1: Physiological Concentrations of Thymosin Alpha 1 in Human Samples
| Biological Matrix | Subject Group | Concentration Range | Geometric Mean | Method of Analysis |
| Serum | Healthy Adults (18-101 years) | 252 - 1158 pg/mL | 540 pg/mL | ELISA |
| Serum | Healthy Females | Median: 28.74 ng/mL (IQR: 17.98–70.25) | - | ELISA |
| Serum | Healthy Males | Median: 78.96 ng/mL (IQR: 40.80–130.13) | - | ELISA |
| Thymus Tissue | - | 33.1 ± 3.5 µg/g | - | Not Specified |
| Lung Tissue | - | 7.7 ± 1.1 µg/g | - | Not Specified |
| Spleen Tissue | - | 15.6 ± 0.7 µg/g | - | Not Specified |
| Kidney Tissue | - | 6.2 ± 1.1 µg/g | - | Not Specified |
Note: There can be significant inter-individual variability in Tα1 levels.[3] Studies have shown that females may have significantly lower serum Tα1 levels than males.[3][4] Furthermore, patients with chronic inflammatory autoimmune diseases tend to have lower serum Tα1 levels compared to healthy controls.[2][3][5]
Experimental Protocols for Thymosin Alpha 1 Quantification
Accurate quantification of Tα1 is essential for research and clinical applications. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
ELISA is a widely used method for quantifying Tα1 in various biological samples, including serum, plasma, and tissue homogenates.[6][7] Both sandwich and competitive ELISA formats are available.
Principle of Sandwich ELISA: In a sandwich ELISA, an antibody specific for Tα1 is pre-coated onto a microplate.[6] When the sample is added, Tα1 binds to the immobilized antibody. A second, biotin-conjugated antibody that also recognizes Tα1 is then added, followed by an avidin-horseradish peroxidase (HRP) conjugate. A substrate solution is introduced, and the color development is proportional to the amount of Tα1 present.[6]
Principle of Competitive ELISA: In a competitive ELISA, the microplate wells are coated with a Tα1 antigen. The sample containing Tα1 is incubated in the wells along with an HRP-conjugated antibody to Tα1. The Tα1 in the sample competes with the coated Tα1 for binding to the limited amount of antibody. Therefore, the intensity of the resulting color is inversely proportional to the concentration of Tα1 in the sample.[8]
Typical Sandwich ELISA Protocol:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards to create a stock solution (e.g., 1000 pg/ml) and perform serial dilutions to generate a standard curve.[6] Prepare samples, which may involve centrifugation for serum and plasma, or homogenization for tissues.[6]
-
Binding: Add standards and samples to the pre-coated microplate wells and incubate to allow Tα1 to bind to the immobilized antibody.[6]
-
Washing: Wash the wells to remove unbound substances.[6]
-
Detection Antibody: Add a biotin-conjugated anti-Tα1 antibody to each well and incubate.[6]
-
Washing: Repeat the washing step.[6]
-
Enzyme Conjugate: Add HRP-avidin solution to each well and incubate.[6]
-
Washing: Repeat the washing step.[6]
-
Substrate Development: Add TMB substrate to each well and incubate in the dark.[6][7]
-
Stopping Reaction: Add a stop solution to terminate the reaction.[6]
-
Measurement: Measure the optical density at 450 nm using a microplate reader.[6]
-
Calculation: Construct a standard curve and determine the Tα1 concentration in the samples.
Detection Range Example: 15.6 pg/ml - 1000 pg/ml.[6] Sensitivity Example: Less than 3.9 pg/ml.[6]
LC-MS/MS offers high specificity and accuracy for the quantification of Tα1 in human serum.[9][10]
Principle: This method involves the separation of Tα1 from other serum components using high-performance liquid chromatography (HPLC), followed by its detection and quantification using tandem mass spectrometry.[9][10] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[9][10]
Typical LC-MS/MS Protocol:
-
Sample Preparation: Tα1 is extracted from the serum using solid-phase extraction (SPE).[9][10]
-
Chromatographic Separation: The extracted sample is injected into a reverse-phase HPLC column for separation.[9][10]
-
Mass Spectrometric Detection: The HPLC system is interfaced with a tandem mass spectrometer equipped with a Turbo Ion Spray interface.[9][10] Detection is performed in the positive ion mode.[9][10]
-
Quantification: A calibration curve is established using standards of known concentrations (e.g., 0.5 to 100 ng/mL).[9][10] The concentration of Tα1 in the samples is determined by comparing its response to the standard curve.
Lower Limit of Quantitation (LLOQ) Example: 0.5 ng/mL in human serum.[9][10]
Signaling Pathways of Thymosin Alpha 1
Thymosin Alpha 1 exerts its immunomodulatory effects by interacting with Toll-like receptors (TLRs) on immune cells, particularly dendritic cells.[1][11][12] This interaction triggers downstream signaling cascades that lead to the activation of immune responses.
The binding of Tα1 to TLRs such as TLR2, TLR4, and TLR9 initiates signaling through adaptor proteins like MyD88.[13][14] This leads to the activation of key signaling pathways, including the NF-κB and MAPK pathways.[11][13] Activation of these pathways results in the transcription and production of various cytokines, including IL-2, IL-6, IL-10, IL-12, IFN-α, and IFN-γ, which in turn modulate T-cell maturation and function.[1][14]
Caption: Signaling pathway of Thymosin Alpha 1.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of Thymosin Alpha 1 using ELISA.
Caption: Experimental workflow for Tα1 quantification by ELISA.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. art.torvergata.it [art.torvergata.it]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. eaglebio.com [eaglebio.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Quantitative analysis of thymosin α1 in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of thymosin alpha1 in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. corepeptides.com [corepeptides.com]
- 12. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Measuring Thymosin Alpha 1 in Plasma: A Guide to Key Techniques
For Researchers, Scientists, and Drug Development Professionals
Application Note
Thymosin Alpha 1 (Tα1) is a 28-amino acid peptide with significant immunomodulatory properties, making it a molecule of high interest in research and clinical settings.[1][2][3] Accurate quantification of Tα1 levels in plasma is crucial for pharmacokinetic studies, understanding its physiological and pathological roles, and in the development of Tα1-based therapeutics. This document provides an overview and detailed protocols for the principal techniques used to measure Tα1 in plasma: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Radioimmunoassay (RIA).
Overview of Measurement Techniques
The selection of an appropriate assay for Thymosin Alpha 1 quantification depends on the specific requirements of the study, such as required sensitivity, specificity, sample throughput, and available equipment.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method that offers high sensitivity and is suitable for high-throughput screening.[4] It relies on the specific binding of antibodies to Tα1.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high specificity and accuracy by separating Tα1 from other plasma components based on its physicochemical properties and then detecting it by its mass-to-charge ratio.[4][5]
-
Radioimmunoassay (RIA) is a classic, highly sensitive technique that uses a radiolabeled Tα1 analog to compete with the Tα1 in the sample for antibody binding sites.[6][7][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different Thymosin Alpha 1 measurement techniques.
| Parameter | ELISA | LC-MS/MS | Radioimmunoassay (RIA) | Immunoradiometric Assay (IRMA) |
| Sensitivity (Lower Limit of Detection/Quantitation) | < 3.9 pg/mL to 1.0 ng/mL[9][10] | 0.5 ng/mL[5][11][12] | 40 pg/mL[6][7] | ~1.9 pg/mL[13] |
| Detection Range | 15.6 - 1000 pg/mL[9] | 0.5 - 100 ng/mL[5][11][12] | Not explicitly stated | Not explicitly stated |
| Intra-assay Precision (CV%) | < 8% | Stated as "precise"[5][11][12] | Not explicitly stated | Not explicitly stated |
| Inter-assay Precision (CV%) | < 10% | Stated as "precise"[5][11][12] | Not explicitly stated | Not explicitly stated |
| Specificity | High, with no significant cross-reactivity with analogues reported in some kits.[9][10] | High, based on mass fragmentation. | High, with no significant cross-reactivity with other thymic hormones reported.[6][7] | High, uses monoclonal and polyclonal antibodies to different epitopes.[13] |
Signaling Pathway of Thymosin Alpha 1
Thymosin Alpha 1 exerts its immunomodulatory effects by interacting with Toll-like receptors (TLRs) on immune cells, particularly dendritic cells.[4][14] This interaction triggers downstream signaling cascades, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1. This, in turn, stimulates the production of various cytokines and enhances the immune response.[1]
Figure 1: Simplified signaling pathway of Thymosin Alpha 1.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a quantitative sandwich ELISA for the detection of human Thymosin Alpha 1 in plasma.
Figure 2: General workflow for a Thymosin Alpha 1 sandwich ELISA.
a. Materials:
-
Human Thymosin α1 ELISA Kit (containing pre-coated microplate, detection antibody, standards, buffers, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash bottle or automated plate washer
-
Tubes for standard dilution
b. Sample Preparation:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.[9]
-
Aliquot the supernatant (plasma) and store at -20°C or -80°C if not for immediate use.[9]
-
Avoid repeated freeze-thaw cycles.[9]
-
Before the assay, bring samples to room temperature and centrifuge again to remove any precipitates.[9]
c. Assay Procedure:
-
Prepare all reagents, working standards, and samples as instructed in the kit manual. It is recommended to run all standards and samples in duplicate.[9]
-
Add 100 µL of standard or sample to the appropriate wells of the pre-coated microplate.[9]
-
Cover the plate and incubate for 2 hours at 37°C.[9]
-
Aspirate the liquid from each well.
-
Add 100 µL of biotin-conjugated detection antibody to each well. Cover and incubate for 1 hour at 37°C.[9]
-
Aspirate and wash each well three times with the provided wash buffer.[9]
-
Add 100 µL of HRP-avidin solution to each well. Cover and incubate for 1 hour at 37°C.[9]
-
Aspirate and wash each well five times.[9]
-
Add 90 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.[9]
-
Add 50 µL of stop solution to each well.[9]
-
Determine the optical density of each well within 5 minutes using a microplate reader set to 450 nm.[9]
d. Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of Thymosin Alpha 1 in the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a method for the quantitative analysis of Thymosin Alpha 1 in human serum/plasma using LC-MS/MS.
Figure 3: General workflow for LC-MS/MS analysis of Thymosin Alpha 1.
a. Materials:
-
Reverse-phase HPLC column (e.g., Zorbax 300SB-C18)[11]
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
Acetonitrile, methanol (B129727), formic acid (LC-MS grade)
-
Internal standard (e.g., a stable isotope-labeled version of Tα1 or another peptide like eptifibatide)[11]
-
Pipettes, tubes, and a centrifuge
b. Sample Preparation:
-
To 100 µL of human plasma, add an internal standard.
-
Perform protein precipitation by adding a mixture of acetonitrile and methanol (e.g., 150 µL of each).[15]
-
Vortex the mixture for 2 minutes and then centrifuge at high speed (e.g., 16,000 x g) for 10 minutes.[15]
-
Transfer the supernatant to a new tube.
-
For increased sensitivity, the supernatant can be further purified using Solid Phase Extraction (SPE).[5][12]
-
Dry the supernatant under a stream of nitrogen.[15]
-
Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.[15]
c. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the reconstituted sample onto a reverse-phase HPLC column.
-
Use a gradient elution with mobile phases typically consisting of water with formic acid and acetonitrile with formic acid to separate Tα1 from other components.
-
-
Mass Spectrometry:
-
The HPLC system is interfaced with a tandem mass spectrometer.[5][12]
-
Operate the mass spectrometer in positive ion detection mode.[5][12]
-
Use Multiple Reaction Monitoring (MRM) mode for quantification. This involves monitoring a specific precursor-to-product ion transition for Tα1 (e.g., m/z 778.0 → 316.0) and the internal standard.[5][11][12]
-
d. Data Analysis:
-
Generate a calibration curve using standards of known Tα1 concentrations.
-
Quantify the amount of Tα1 in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Radioimmunoassay (RIA)
This protocol provides a general outline for a competitive RIA to measure Thymosin Alpha 1.
Figure 4: General workflow for a Thymosin Alpha 1 Radioimmunoassay.
a. Materials:
-
Radiolabeled Thymosin Alpha 1 (e.g., ¹²⁵I-labeled N-Ac-(Tyr1)thymosin alpha 1)[6][7]
-
Thymosin Alpha 1 standards
-
Precipitating agent (e.g., a second antibody or polyethylene (B3416737) glycol) to separate bound and free antigen
-
Gamma counter
-
Assay buffer
b. Assay Procedure:
-
Set up a series of tubes for standards, controls, and unknown plasma samples.
-
Pipette a specific volume of assay buffer, standard or sample, and anti-Tα1 antiserum into each tube.
-
Add a known amount of radiolabeled Tα1 to all tubes.
-
Incubate the mixture to allow for competitive binding between the unlabeled Tα1 (in the sample/standard) and the radiolabeled Tα1 for the antibody binding sites.
-
Separate the antibody-bound Tα1 from the free Tα1. This is often achieved by adding a second antibody that precipitates the primary antibody complex.
-
Centrifuge the tubes to pellet the precipitated antibody-bound fraction.
-
Decant the supernatant containing the free radiolabeled Tα1.
-
Measure the radioactivity in the pellet using a gamma counter.
c. Data Analysis:
-
The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled Tα1 in the sample.
-
A standard curve is constructed by plotting the percentage of bound radiolabel against the concentration of the Tα1 standards.
-
The concentration of Tα1 in the patient samples is determined by interpolating their percentage of bound radiolabel from the standard curve.
References
- 1. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polarispeptides.com [polarispeptides.com]
- 3. wjgnet.com [wjgnet.com]
- 4. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of thymosin alpha1 in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunochemical studies on thymosin: radioimmunoassay of thymosin alpha 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A radioimmunoassay for thymosin alpha-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. mybiosource.com [mybiosource.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of thymosin α1 in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An immunoradiometric assay for thymosin alpha 1 [pubmed.ncbi.nlm.nih.gov]
- 14. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
Application of Thymosin Alpha 1 (Tα1) in Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymosin Alpha 1 (Tα1), a 28-amino acid peptide originally isolated from the thymus, is a potent immunomodulator that plays a crucial role in the maturation, differentiation, and function of immune cells.[1] Its synthetic counterpart, thymalfasin, has been investigated and used in various clinical settings to enhance immune responses in conditions characterized by immune dysfunction, such as infections and cancer.[1][2] Tα1 exerts its effects by modulating both the innate and adaptive immune systems, making it a subject of significant interest in immunotherapy research.[3] These application notes provide an overview of the key applications of Tα1 in immunotherapy, detailed experimental protocols, and a summary of relevant quantitative data.
Mechanism of Action
Thymosin Alpha 1 primarily functions by interacting with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells like dendritic cells (DCs).[4][5] This interaction initiates a signaling cascade involving the adaptor protein MyD88, which subsequently activates downstream pathways, including nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK).[3][4] The activation of these pathways leads to the transcription of genes responsible for immune cell maturation, differentiation, and the production of various cytokines, ultimately enhancing the host's immune response to pathogens and malignant cells.[3][4]
Signaling Pathway of Tα1 in Dendritic Cells
Key Applications in Immunotherapy Research
-
Enhancement of T-Cell Function: Tα1 promotes the maturation of T-cells, enhances the activity of CD4+ and CD8+ T-cells, and increases the production of Th1-polarizing cytokines like IL-2 and IFN-γ.[2][6]
-
Dendritic Cell Maturation: Tα1 stimulates the differentiation and maturation of dendritic cells, leading to increased expression of co-stimulatory molecules (CD80, CD86) and MHC class I and II molecules, thereby improving antigen presentation to T-cells.[5][7]
-
Combination Therapy: Tα1 has shown synergistic effects when combined with chemotherapy or other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1).[8] This combination can potentially overcome treatment resistance and improve clinical outcomes in various cancers, including melanoma and non-small cell lung cancer.[8]
-
Immune Reconstitution: Tα1 is used to restore immune function in immunocompromised individuals, such as those undergoing chemotherapy or suffering from viral infections like Hepatitis B and C.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of Thymosin Alpha 1 from various studies.
Table 1: Clinical Efficacy of Tα1 in Combination Therapy for Cancer
| Cancer Type | Combination Therapy | Outcome Measure | Result | Reference |
| Platinum-Resistant Ovarian Cancer | Tα1 + PD-1/PD-L1 inhibitor + Chemotherapy | Objective Response Rate (ORR) | 43.0% (Tα1 group) vs. 30.1% (control) | [3] |
| Platinum-Resistant Ovarian Cancer | Tα1 + PD-1/PD-L1 inhibitor + Chemotherapy | Disease Control Rate (DCR) | 87.0% (Tα1 group) vs. 69.9% (control) | [3] |
| Platinum-Resistant Ovarian Cancer | Tα1 + PD-1/PD-L1 inhibitor + Chemotherapy | Median Progression-Free Survival (PFS) | 3.0 months (Tα1 group) vs. 1.1 months (control) | [3] |
| Metastatic Melanoma | Dacarbazine (DTIC) + IFN-α + Tα1 | Overall Response Rate | 50% | [9] |
| Metastatic Melanoma | Dacarbazine (DTIC) + IFN-α + Tα1 | Median Survival Time | 11.5 months | [9] |
Table 2: Preclinical Efficacy of a Modified Tα1 (Tα1-RGDR) in a Lung Cancer Model
| Treatment Group | Average Tumor Volume (mm³) after 11 days | Tumor Volume Inhibition Rate (%) | IL-2 Level (ng/L) | IFN-γ Level (ng/L) | Reference |
| PBS (Control) | 1100 | - | - | - | [9] |
| Tα1 | 650 | 40.5 ± 9.7 | 114.62 ± 25.50 | 168.99 ± 30.20 | [9] |
| Tα1-RGDR | 520 | 51.83 ± 5.8 | 154.78 ± 21.70 | 214.76 ± 30.20 | [9] |
Table 3: Immunomodulatory Effects of Tα1 on T-Cells in Severe Acute Pancreatitis
| Parameter | Tα1 Treatment vs. Control | Result | Reference |
| CD4+ cell percentage | Increased | Mean Difference = 4.53, 95% CI [3.02, 6.04] | [5] |
| CD4+/CD8+ ratio | Improved | Mean Difference = 0.42, 95% CI [0.26, 0.58] | [5] |
Experimental Protocols
Protocol 1: In Vitro Differentiation and Maturation of Dendritic Cells from Monocytes
This protocol details the method for differentiating human peripheral blood CD14+ monocytes into immature dendritic cells (iDCs) and assessing the effect of Tα1 on their maturation.[4][7][10]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD14 MicroBeads and MACS separation columns
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
Thymosin Alpha 1 (Tα1)
-
Fluorescently labeled antibodies (anti-CD14, -CD40, -CD80, -CD86, -HLA-DR)
-
Flow cytometer
Procedure:
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the purified CD14+ monocytes in RPMI 1640 with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
For the experimental group, add Tα1 to the culture medium at the desired concentration (e.g., 50-100 ng/mL).[5][10] An equivalent volume of vehicle should be added to the control group.
-
Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
On day 3, perform a half-medium change with fresh medium containing the same concentrations of cytokines and Tα1.
-
After 5-7 days, harvest the non-adherent and loosely adherent cells.
-
Stain the cells with fluorescently labeled antibodies against DC surface markers (CD40, CD80, CD86, HLA-DR) and the monocyte marker (CD14).
-
Analyze the expression of maturation markers by flow cytometry. A mature DC phenotype is characterized by low CD14 expression and high expression of CD40, CD80, CD86, and HLA-DR.[4][10]
Protocol 2: T-Cell Proliferation Assay using CFSE
This protocol describes a method to assess the effect of Tα1 on T-cell proliferation using the carboxyfluorescein succinimidyl ester (CFSE) dye dilution assay.[4][11][12]
Materials:
-
Isolated T-cells
-
CFSE dye
-
Complete RPMI 1640 medium
-
T-cell activators (e.g., anti-CD3/CD28 beads or PHA)
-
Thymosin Alpha 1 (Tα1)
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Resuspend isolated T-cells in pre-warmed PBS at 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.[4]
-
Quench the staining by adding 5 volumes of ice-cold complete culture medium.
-
Wash the cells twice with complete medium to remove excess dye.
-
Seed the CFSE-labeled cells in a 96-well plate at 1-5 x 10^4 cells per well.
-
Add T-cell activators to stimulate proliferation.
-
Add Tα1 at various concentrations to the experimental wells. Include a vehicle control.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Quantify proliferation by gating on the lymphocyte population and analyzing the histogram of CFSE fluorescence. Each peak of reduced fluorescence intensity represents a cell division.
Protocol 3: Measurement of Cytokine Production by ELISA
This protocol outlines the measurement of cytokine production from Tα1-treated immune cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[13][14]
Materials:
-
Supernatants from cultured immune cells (treated with or without Tα1)
-
Cytokine-specific ELISA kit (e.g., for IL-2, IFN-γ, IL-12)
-
Microplate reader
Procedure:
-
Culture immune cells (e.g., PBMCs, dendritic cells) with or without Tα1 and/or other stimuli for a specified period (e.g., 24-72 hours).
-
Collect the culture supernatants by centrifugation to pellet the cells.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Coating a 96-well plate with a capture antibody specific for the cytokine of interest. b. Adding the collected supernatants and standards to the wells. c. Adding a detection antibody conjugated to an enzyme (e.g., HRP). d. Adding a substrate that reacts with the enzyme to produce a colorimetric signal. e. Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance values to the standard curve.
Conclusion
Thymosin Alpha 1 is a promising immunomodulatory agent with multifaceted applications in immunotherapy research. Its ability to enhance T-cell and dendritic cell function, coupled with a favorable safety profile, makes it a valuable candidate for monotherapy and in combination with other cancer treatments. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of Tα1 in various disease models. Further research is warranted to fully elucidate its mechanisms of action and optimize its clinical application.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thymosin-alpha1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Reappraisal of Thymosin Alpha1 in Cancer Therapy [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thymosin-α1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mucosalimmunology.ch [mucosalimmunology.ch]
- 12. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 13. MicroELISA detection of thymosin alpha 1 released in thymic organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Thymosin Alpha 1: Application Notes and Protocols for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymosin Alpha 1 (Tα1) is a 28-amino acid peptide that was first isolated from the thymus gland.[1][2] It is a potent immunomodulator that has been investigated for its therapeutic potential in a wide range of clinical applications, including the treatment of various cancers, infectious diseases, and sepsis.[1][2][3][4] Tα1 functions by enhancing T-cell maturation and function, stimulating the production of cytokines, and activating natural killer (NK) cells and dendritic cells (DCs).[1][3] These actions collectively contribute to a more robust immune response against pathogens and malignant cells.
These application notes provide a comprehensive overview of the dosages and methodologies for the use of Thymosin Alpha 1 in in vivo experimental settings, drawing from a range of preclinical studies. The information is intended to guide researchers in designing and conducting their own in vivo experiments.
Data Presentation: In Vivo Dosage Summary
The following tables summarize the dosages of Thymosin Alpha 1 used in various in vivo animal models. It is important to note that the optimal dosage can vary depending on the animal model, disease state, and desired experimental outcome.
Table 1: Thymosin Alpha 1 Dosage in Murine Cancer Models
| Animal Model | Cancer Type | Route of Administration | Dosage | Frequency | Reference |
| C57BL/6 mice | Lewis Lung Carcinoma (LLC) | Subcutaneous (s.c.) | 0.25 mg/kg | Daily | [5][6] |
| BALB/c nude mice | Human Non-Small Cell Lung Cancer (H460) | Subcutaneous (s.c.) | 0.25 mg/kg | Daily | [5][6] |
| BALB/c mice | Liver and Lung Metastases | Subcutaneous (s.c.) | Not specified in mg/kg | Not specified | [3] |
Table 2: Thymosin Alpha 1 Dosage in Other In Vivo Models
| Animal Model | Condition | Route of Administration | Dosage | Frequency | Reference |
| Rats | Acute Liver Failure | Intraperitoneal (i.p.) | 0.03 mg/kg | Two doses: 1h before and 30 min after model induction | [7] |
| Mice | Sepsis | Not specified | Not specified | Not specified | [1] |
| Mice | Immunocompromised | Not specified | Not specified | Not specified | [8] |
Experimental Protocols
General Protocol for In Vivo Administration of Thymosin Alpha 1 in a Murine Cancer Model
This protocol is a general guideline based on methodologies reported in preclinical cancer studies.[5][6] Researchers should adapt it to their specific experimental design.
1. Materials:
-
Thymosin Alpha 1 (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS) or sterile water for injection
-
Appropriate animal model (e.g., C57BL/6 or BALB/c mice)
-
Tumor cells for implantation (e.g., LLC or H460 cells)
-
Syringes and needles for subcutaneous injection
-
Calipers for tumor measurement
-
Animal balance
2. Animal Model and Tumor Implantation:
-
Acquire age- and weight-matched mice from a reputable supplier.
-
Allow mice to acclimate to the facility for at least one week before the experiment.
-
Culture the desired tumor cell line (e.g., LLC or H460) under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS at the desired concentration (e.g., 5 × 10^5 cells/100 µL).
-
Subcutaneously inject the tumor cell suspension into the flank of each mouse.
3. Preparation of Thymosin Alpha 1 Solution:
-
Reconstitute the lyophilized Thymosin Alpha 1 powder with sterile PBS or water to a desired stock concentration.
-
Further dilute the stock solution with sterile PBS to the final working concentration for injection. The final volume for subcutaneous injection is typically 100-200 µL.
4. Treatment Protocol:
-
Once the tumors reach a palpable size (e.g., 80-100 mm³), randomly divide the mice into treatment and control groups.
-
Administer Thymosin Alpha 1 subcutaneously at the predetermined dosage (e.g., 0.25 mg/kg) and frequency (e.g., daily).
-
The control group should receive subcutaneous injections of the vehicle (e.g., sterile PBS) at the same volume and frequency.
5. Monitoring and Endpoint Analysis:
-
Monitor the health and body weight of the mice regularly.
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Further analysis can include histological examination of the tumors, and immunological analysis of splenocytes or tumor-infiltrating lymphocytes.
Signaling Pathways and Experimental Workflow
Signaling Pathways of Thymosin Alpha 1
Thymosin Alpha 1 exerts its immunomodulatory effects by engaging with Toll-like receptors (TLRs) on immune cells, particularly dendritic cells.[1][3][4] This interaction triggers downstream signaling cascades, primarily involving the activation of NF-κB and MAPK pathways.[3] These pathways ultimately lead to the production of various cytokines and the enhancement of T-cell responses.
Caption: Thymosin Alpha 1 Signaling Pathway.
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting in vivo experiments with Thymosin Alpha 1.
Caption: General In Vivo Experimental Workflow.
Conclusion
Thymosin Alpha 1 has demonstrated significant therapeutic potential in a variety of preclinical models. The data and protocols presented here provide a foundation for researchers to explore the in vivo effects of Tα1 in their own studies. Careful consideration of the animal model, disease state, and appropriate dosage will be crucial for obtaining meaningful and reproducible results.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy of thymosin alpha 1 for severe sepsis (ETASS): a multicenter, single-blind, randomized and controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Thymosin alpha-1 as adjunct for conventional therapy of malignant tumors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thymosin Alpha 1 ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymosin Alpha 1 (Tα1) is a 28-amino acid peptide originally isolated from the thymus gland that plays a pivotal role in the modulation of the immune system.[1] It functions as an immune response modifier by enhancing T-cell maturation, activating dendritic cells, and stimulating the production of various cytokines.[1] Tα1 has been investigated for its therapeutic potential in a variety of conditions, including viral infections like hepatitis B and C, various cancers, and immunodeficiency disorders.[1] Given its importance in immunotherapy and drug development, accurate quantification of Tα1 in biological samples is crucial.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for the quantitative determination of Tα1 in various sample types such as serum, plasma, and tissue homogenates.[1][2] This document provides detailed application notes and protocols for the use of a Thymosin Alpha 1 ELISA kit.
Principle of the Assay
Thymosin Alpha 1 ELISA kits are typically available in two formats: competitive ELISA and sandwich ELISA.
Competitive ELISA: This format is often used for smaller molecules like peptides. In a competitive ELISA, a known amount of labeled Tα1 competes with the Tα1 present in the sample for binding to a limited number of capture antibodies coated on a microplate. The amount of labeled Tα1 bound to the antibody is inversely proportional to the concentration of Tα1 in the sample.
Sandwich ELISA: In this format, a capture antibody specific for Tα1 is coated onto the microplate wells. When the sample is added, Tα1 is captured by the immobilized antibody. A second, detection antibody (often biotinylated) that recognizes a different epitope on Tα1 is then added, forming a "sandwich". This is followed by the addition of an enzyme-conjugated streptavidin which binds to the biotinylated detection antibody. A substrate is then added, and the resulting colorimetric signal is directly proportional to the amount of Tα1 in the sample.[3]
Performance Characteristics
The following tables summarize the typical performance characteristics of a Thymosin Alpha 1 ELISA kit. The data presented here is for illustrative purposes and may vary between different kit manufacturers. Please refer to the specific product manual for exact performance data.
Table 1: Assay Precision
| Assay Type | Sample | Mean Concentration | Standard Deviation | CV (%) |
| Intra-Assay | 1 | 125 pg/mL | 8.75 | < 10% |
| 2 | 500 pg/mL | 30.0 | < 10% | |
| 3 | 1000 pg/mL | 50.0 | < 10% | |
| Inter-Assay | 1 | 130 pg/mL | 15.6 | < 15% |
| 2 | 510 pg/mL | 51.0 | < 15% | |
| 3 | 1050 pg/mL | 94.5 | < 15% |
*CV (%) = (Standard Deviation / Mean) x 100. Intra-assay precision is determined by assaying replicates of three samples with low, medium, and high concentrations of Tα1 on a single plate. Inter-assay precision is determined by assaying the same three samples on multiple plates.[4]
Table 2: Assay Specificity and Cross-Reactivity
| Substance | Cross-Reactivity (%) |
| Thymosin Alpha 1 | 100 |
| Thymosin Beta 4 | < 0.1 |
| Thymulin | < 0.1 |
| Prothymosin Alpha | Not Detected |
*Cross-reactivity is determined by assaying potential cross-reactants at high concentrations and calculating the percentage of interference.
Table 3: Assay Sensitivity, Linearity, and Recovery
| Parameter | Value |
| Sensitivity (Lower Limit of Detection) | < 10 pg/mL |
| Assay Range | 15.6 - 1000 pg/mL |
| Linearity (Dilution Factor) | Recovery (%) |
| 1:2 | 95 - 105% |
| 1:4 | 98 - 108% |
| 1:8 | 92 - 103% |
| Spike Recovery | Recovery (%) |
| Low Spike | 90 - 110% |
| Medium Spike | 85 - 105% |
| High Spike | 95 - 115% |
*Sensitivity is defined as the lowest concentration of Tα1 that can be reliably distinguished from zero. Linearity is assessed by serially diluting a high-concentration sample and measuring the recovery at each dilution. Spike recovery is determined by adding known amounts of Tα1 to a sample and measuring the recovery.
Signaling Pathway of Thymosin Alpha 1
Thymosin Alpha 1 exerts its immunomodulatory effects primarily through interaction with Toll-like receptors (TLRs) on immune cells, particularly dendritic cells. This interaction triggers downstream signaling cascades that lead to the activation of transcription factors and the subsequent expression of genes involved in the immune response.
Caption: Thymosin Alpha 1 signaling pathway.
Experimental Protocols
Reagent Preparation
-
Standards: Reconstitute the lyophilized Tα1 standard with the provided standard diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation. Prepare a dilution series of the standard by serially diluting the stock solution with standard diluent.
-
Wash Buffer: If provided as a concentrate, dilute the wash buffer to a 1X working solution with deionized or distilled water.
-
Detection Reagent: Prepare the working solution of the detection antibody (and enzyme conjugate, if separate) according to the kit manual's instructions.
Sample Preparation and Storage
Proper sample collection and preparation are critical for accurate results.
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes to 2 hours at room temperature or overnight at 4°C. Centrifuge for 15 minutes at approximately 1,000 x g. Aspirate the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge for 15 minutes at 1,000 x g within 30 minutes of collection. Aspirate the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in PBS and lyse the cells by sonication or freeze-thaw cycles. Centrifuge the homogenate to pellet cellular debris and collect the supernatant. Assay immediately or store at -80°C.
Assay Procedure (Sandwich ELISA Example)
The following is a generalized procedure. Always refer to the specific kit manual for detailed instructions.
Caption: General experimental workflow for a sandwich ELISA.
-
Prepare Reagents: Bring all reagents and samples to room temperature before use.
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the microplate. It is recommended to run all standards and samples in duplicate.
-
Incubate: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at 37°C).
-
Wash: Aspirate the liquid from each well and wash the plate multiple times with 1X Wash Buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel.
-
Add Detection Antibody: Add 100 µL of the diluted detection antibody to each well.
-
Incubate: Cover the plate and incubate as directed (e.g., 1 hour at 37°C).
-
Wash: Repeat the wash step as described in step 4.
-
Add Enzyme Conjugate: Add 100 µL of the enzyme conjugate to each well.
-
Incubate: Cover the plate and incubate as directed (e.g., 1 hour at 37°C).
-
Wash: Repeat the wash step as described in step 4.
-
Add Substrate: Add 90 µL of the substrate solution to each well.
-
Incubate: Incubate the plate in the dark at room temperature for the recommended time (e.g., 15-30 minutes).
-
Add Stop Solution: Add 50 µL of the stop solution to each well to terminate the reaction. The color in the wells should change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well at 450 nm using a microplate reader within 5 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit for best results. Determine the concentration of Tα1 in the samples by interpolating their mean OD values from the standard curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | - Insufficient washing- Reagents not at room temperature- Contamination of reagents | - Increase the number of wash steps- Ensure all reagents are at room temperature before use- Use fresh, sterile pipette tips for each reagent |
| Low Signal | - Inactive reagents- Incorrect incubation times or temperatures- Improperly prepared standards | - Check the expiration date of the kit- Adhere strictly to the protocol's incubation parameters- Ensure proper reconstitution and dilution of standards |
| Poor Precision (High CV%) | - Pipetting errors- Inconsistent washing- Bubbles in wells | - Use calibrated pipettes and practice good pipetting technique- Ensure uniform washing across the plate- Carefully inspect wells for bubbles before reading |
| No Signal | - Omission of a key reagent- Incorrect plate orientation | - Carefully review the protocol and ensure all steps were followed- Verify the correct orientation of the plate during reading |
For further assistance, please contact the technical support of the ELISA kit manufacturer.
References
Application Notes and Protocols for Recombinant Thymosin Alpha 1 (TAI-1) in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Key Functional Assays
-
Cytokine Release Assay: To quantify the induction of key immunomodulatory cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), from peripheral blood mononuclear cells (PBMCs).
T-Cell Proliferation Assay
Experimental Protocol: T-Cell Proliferation (MTT Assay)
Materials:
-
Murine splenocytes
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Concanavalin A (ConA)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate splenocytes from a C57BL/6 mouse and prepare a single-cell suspension.
-
Cell Seeding: Seed the splenocytes in a 96-well plate at a density of 4 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.
-
Stimulation: Add ConA to a final concentration of 2.5 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 66 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (0.5 mg/mL final concentration) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Centrifuge the plate at 2000 rpm for 10 minutes. Carefully discard the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the growth rate as a percentage of the control.
Data Presentation: T-Cell Proliferation
| TAI-1 Concentration | Mean Absorbance (570 nm) | Proliferation (% of Control) |
| 0 µg/mL (Control) | 0.45 ± 0.03 | 100% |
| 5 µg/mL | 0.68 ± 0.05 | 151% |
| 10 µg/mL | 0.82 ± 0.06 | 182% |
| 20 µg/mL | 0.95 ± 0.07 | 211% |
| 40 µg/mL | 1.05 ± 0.08 | 233% |
Note: The data presented are representative and may vary depending on experimental conditions.
Experimental Workflow: T-Cell Proliferation Assay
Cytokine Release Assay
Experimental Protocol: Cytokine Release (ELISA)
Materials:
-
Human PBMCs
-
RPMI 1640 medium (as described above)
-
Human IL-2 and IFN-γ ELISA kits
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 200 µL of complete RPMI 1640 medium.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 1500 rpm for 10 minutes. Carefully collect the cell-free supernatant from each well.
-
ELISA: Perform the ELISA for IL-2 and IFN-γ on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration of IL-2 and IFN-γ in each sample.
Data Presentation: Cytokine Release
| This compound Concentration (µg/mL) | IL-2 Concentration (pg/mL) | IFN-γ Concentration (pg/mL) |
| 0 (Control) | 15 ± 4 | 25 ± 7 |
| 1 | 58 ± 9 | 88 ± 12 |
| 10 | 145 ± 21 | 210 ± 35 |
| 50 | 280 ± 38 | 450 ± 55 |
Note: The data presented are representative and may vary depending on experimental conditions and donor variability.
Experimental Workflow: Cytokine Release Assay
Natural Killer (NK) Cell-Mediated Cytotoxicity Assay
Experimental Protocol: NK Cell Cytotoxicity (51Cr Release Assay)
Materials:
-
Human NK cells (effector cells)
-
K562 tumor cells (target cells)
-
RPMI 1640 medium (as described above)
-
Sodium Chromate (51Cr)
-
Fetal Bovine Serum (FBS)
-
Triton X-100 (for maximum release)
-
96-well V-bottom microplates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Label K562 cells with 51Cr by incubating 1 x 10^6 cells with 100 µCi of 51Cr for 1 hour at 37°C. Wash the cells three times with RPMI 1640 medium containing 10% FBS.
-
Controls:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 1% Triton X-100.
-
-
Incubation: Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact and incubate for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Collect 100 µL of supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Data Presentation: NK Cell Cytotoxicity
| This compound Concentration | E:T Ratio | % Specific Lysis |
| 0 (Control) | 20:1 | 25 ± 3% |
| 100 ng/mL | 20:1 | 42 ± 5% |
| 0 (Control) | 40:1 | 40 ± 4% |
| 100 ng/mL | 40:1 | 65 ± 6% |
Note: The data presented are representative and may vary depending on experimental conditions.
Experimental Workflow: NK Cell Cytotoxicity Assay
Dendritic Cell (DC) Maturation Assay
Experimental Protocol: DC Maturation (Flow Cytometry)
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD14 MicroBeads (for monocyte isolation)
-
Recombinant Human GM-CSF and IL-4
-
RPMI 1640 medium (as described above)
-
Fluorescently-conjugated anti-human CD11c, CD80, and CD86 antibodies
-
FACS buffer (PBS with 2% FBS)
-
6-well tissue culture plates
-
Flow cytometer
Procedure:
-
Monocyte Isolation: Isolate CD14+ monocytes from human PBMCs using magnetic-activated cell sorting (MACS).
-
Differentiation into Immature DCs (iDCs): Culture the purified monocytes in a 6-well plate at 1 x 10^6 cells/mL in complete RPMI 1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to generate iDCs.
-
Incubation: Incubate the cells for an additional 48 hours.
-
Cell Staining: Harvest the cells and wash with FACS buffer. Stain the cells with fluorescently-conjugated antibodies against CD11c, CD80, and CD86.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the expression of CD80 and CD86 on the CD11c+ DC population.
-
Data Analysis: Determine the percentage of CD80+ and CD86+ cells and the mean fluorescence intensity (MFI) for each marker.
Data Presentation: DC Maturation Markers
| This compound Concentration (ng/mL) | % CD80+ Cells | % CD86+ Cells |
| 0 (Control) | 15 ± 2% | 20 ± 3% |
| 50 | 35 ± 4% | 45 ± 5% |
| 100 | 55 ± 6% | 68 ± 7% |
| 200 | 70 ± 8% | 85 ± 9% |
Note: The data presented are representative and may vary depending on experimental conditions and donor variability.
Experimental Workflow: DC Maturation Assay
This compound Signaling Pathway
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the functional effects of recombinant Thymosin Alpha 1. The detailed methodologies for T-cell proliferation, cytokine release, NK cell cytotoxicity, and DC maturation assays, along with the illustrative diagrams, offer a robust toolkit for the preclinical evaluation and characterization of this important immunomodulatory peptide. The provided quantitative data serves as a benchmark for expected outcomes, facilitating experimental design and data interpretation in the fields of immunology and drug development.
References
- 1. Effect of thymosin alpha-1 on subpopulations of Th1, Th2, Th17, and regulatory T cells (Tregs) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of T-Cell Activation by Thymosin Alpha 1 (TAI-1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flow cytometry is a powerful technique for the multiparametric analysis of single cells in a heterogeneous population. It is an indispensable tool for dissecting the complexities of T-cell activation by allowing for the simultaneous measurement of cell surface and intracellular markers associated with different activation states. Key surface markers for assessing T-cell activation include CD69, an early activation marker, and CD25 (the alpha chain of the IL-2 receptor), a marker of late activation.
TAI-1 Signaling and T-Cell Activation
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
Anti-human CD3 antibody (functional grade, clone OKT3)
-
Anti-human CD28 antibody (functional grade, clone CD28.2)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixable Viability Dye
-
Fluorescently-conjugated monoclonal antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CD69
-
Anti-Human CD25
-
-
96-well round-bottom cell culture plates
-
Flow cytometer
Experimental Workflow Diagram
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are thymosin alpha 1 agonists and how do they work? [synapse.patsnap.com]
- 4. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ligand-Receptor Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction to Ligand-Receptor Binding Assays
The study of the interaction between a ligand and its receptor is fundamental to understanding cellular signaling and is a cornerstone of drug discovery. Quantitative analysis of these interactions provides crucial information on binding affinity, kinetics, and specificity. This document outlines three widely used methods for characterizing ligand-receptor binding: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP) Assays.
Radioligand Binding Assays
Radioligand binding assays are a highly sensitive and quantitative method for characterizing receptor-ligand interactions.[1][2][3] These assays utilize a radioactively labeled ligand (radioligand) to measure its binding to a receptor. They are considered the gold standard for measuring the affinity of a ligand for its target receptor.[2]
There are three main types of radioligand binding assays:
-
Saturation Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[2][3]
-
Competition Assays: Used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.[2]
-
Kinetic Assays: Used to determine the association (kon) and dissociation (koff) rate constants of a radioligand.[2]
Quantitative Data Summary
| Parameter | Description | Typical Range |
| Kd | Equilibrium Dissociation Constant: Concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. | pM to µM |
| Ki | Inhibition Constant: Concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. | pM to µM |
| Bmax | Maximum number of binding sites: A measure of receptor density in a given preparation. | fmol/mg protein or sites/cell |
| kon | Association Rate Constant: The rate at which the ligand binds to the receptor. | 10³ to 10⁹ M⁻¹s⁻¹ |
| koff | Dissociation Rate Constant: The rate at which the ligand dissociates from the receptor. | 10⁻⁵ to 10⁻¹ s⁻¹ |
Experimental Protocol: Saturation Radioligand Binding Assay
This protocol is a general guideline for a filtration-based saturation binding assay using cell membranes expressing the receptor of interest.
Materials:
-
Cell membranes containing the receptor of interest
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled ligand (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)[4]
-
Wash buffer (ice-cold)
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI)[4]
-
Vacuum manifold
-
Scintillation counter
-
Scintillation cocktail
Workflow Diagram:
Caption: Workflow for a saturation radioligand binding assay.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a suitable buffer.[4] Determine the protein concentration of the membrane preparation.
-
Assay Setup: Set up the assay in a 96-well plate. For each concentration of radioligand, prepare triplicate wells for total binding and triplicate wells for non-specific binding.
-
Total Binding: To these wells, add binding buffer, the membrane preparation (e.g., 50-100 µg protein), and increasing concentrations of the radioligand.
-
Non-specific Binding: To these wells, add binding buffer, the membrane preparation, the same increasing concentrations of the radioligand, and a high concentration of the corresponding unlabeled ligand (typically 100-1000 fold higher than the radioligand's Kd).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[4]
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.[4]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[4]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[4]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Plot the specific binding as a function of the radioligand concentration.
-
Fit the data using non-linear regression to a one-site binding hyperbola to determine the Kd and Bmax.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[5][6][7][8] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[6][8] This allows for the determination of association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[7]
Quantitative Data Summary
| Parameter | Description | Typical Range |
| kon (ka) | Association Rate Constant: The rate of complex formation. | 10³ to 10⁷ M⁻¹s⁻¹ |
| koff (kd) | Dissociation Rate Constant: The rate of complex decay. | 10⁻⁵ to 10⁻¹ s⁻¹ |
| KD | Equilibrium Dissociation Constant (koff/kon): A measure of binding affinity. | pM to mM |
| RU | Response Units: The unit of measurement in SPR, proportional to the mass on the sensor surface. | 1 RU ≈ 1 pg/mm² |
Experimental Protocol: General SPR Workflow
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5-2.5)
-
Amine coupling reagents (EDC, NHS)
Workflow Diagram:
Caption: General workflow for an SPR experiment.
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified ligand (receptor) over the activated surface to allow for covalent coupling. Amine coupling is a common method.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
After the injection, flow running buffer over the surface to monitor the dissociation of the analyte from the ligand. This is the dissociation phase .
-
Regeneration:
-
Inject a regeneration solution to remove all bound analyte from the ligand, preparing the surface for the next injection. The choice of regeneration solution needs to be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram (a plot of response units versus time).
-
Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
-
Fluorescence Polarization (FP) Assay
Fluorescence polarization (FP) is a solution-based technique used to study molecular interactions.[9][10][11][12][13] It is based on the principle that a small fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[10] Upon binding to a larger molecule, the tumbling rate slows down, leading to an increase in the polarization of the emitted light.[10] This change in polarization can be used to determine the binding affinity (Kd).[13]
Quantitative Data Summary
| Parameter | Description | Typical Range |
| Kd | Equilibrium Dissociation Constant: Concentration of the unlabeled binding partner at which 50% of the fluorescently labeled molecule is bound. | nM to mM |
| mP | Millipolarization units: The unit of measurement for fluorescence polarization. |
Experimental Protocol: FP Binding Assay
This protocol describes a general procedure for an FP competition assay.
Materials:
-
Fluorescently labeled ligand (tracer)
-
Purified receptor
-
Assay buffer
-
384-well black microplates
-
Plate reader with FP capabilities
Workflow Diagram:
Caption: Workflow for a fluorescence polarization binding assay.
Procedure:
-
Reagent Preparation: Prepare solutions of the fluorescent tracer, receptor, and a serial dilution of the unlabeled ligand in the assay buffer.
-
Assay Setup: In a 384-well black plate, add a fixed concentration of the fluorescent tracer and the receptor to each well.
-
Ligand Addition: Add the serial dilutions of the unlabeled ligand to the wells. Include control wells with only the tracer (minimum polarization) and wells with tracer and receptor but no unlabeled ligand (maximum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the unlabeled ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled ligand that displaces 50% of the bound tracer.
-
The Kd can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.
-
Signaling Pathway Analysis
Understanding the signaling pathways activated upon ligand binding to its receptor is crucial for elucidating its biological function. The specific pathways will depend on the nature of the receptor (e.g., GPCR, receptor tyrosine kinase, etc.).
Example Signaling Pathway: G-Protein Coupled Receptor (GPCR)
This diagram illustrates a generic GPCR signaling pathway leading to the activation of downstream effectors.
Caption: A generic GPCR signaling pathway.
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Receptor-Ligand Binding Assays [labome.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. affiniteinstruments.com [affiniteinstruments.com]
- 8. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence polarization assay to quantify protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. raineslab.com [raineslab.com]
Application Notes and Protocols for TAI-1 Treatment in Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of TAI-1 in Sepsis
Experimental Sepsis Models
Two of the most widely used and well-characterized murine models of sepsis are Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) administration. The choice of model depends on the specific research question.
-
Cecal Ligation and Puncture (CLP): This is considered the "gold standard" for sepsis research as it closely mimics the pathophysiology of human sepsis arising from a polymicrobial abdominal infection.[6]
-
Lipopolysaccharide (LPS) Injection: This model induces a potent and reproducible systemic inflammatory response by administering a component of the outer membrane of Gram-negative bacteria. It is particularly useful for studying the acute inflammatory phase of sepsis.[7]
Experimental Design and Protocols
Protocol 1: Cecal Ligation and Puncture (CLP)-Induced Sepsis Model
Materials:
-
C57BL/6 mice (8-12 weeks old, 20-25g)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
3-0 silk suture
-
21-gauge needle
-
Sterile saline for injection
-
Buprenorphine for analgesia
Procedure:
-
Anesthesia and Analgesia: Anesthetize mice via intraperitoneal (IP) injection of Ketamine (100 mg/kg) and Xylazine (10 mg/kg). Administer buprenorphine (0.05-0.1 mg/kg) subcutaneously for pre-operative analgesia.
-
Surgical Preparation: Shave the abdomen and disinfect with 70% ethanol.
-
Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the cecum.
-
Cecal Ligation: Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum (a longer ligation results in more severe sepsis).
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter can be extruded to ensure patency.
-
Repositioning and Closure: Return the cecum to the peritoneal cavity. Close the peritoneum and skin with sutures or wound clips.
-
Fluid Resuscitation: Immediately administer 1 mL of sterile saline subcutaneously.
-
-
Vehicle Group: Administer an equivalent volume of sterile saline.
-
Sham Group: Undergo the same surgical procedure without cecal ligation and puncture, and receive vehicle.
-
Post-operative Care: House mice in a clean cage on a warming pad until recovery from anesthesia. Provide free access to food and water. Administer buprenorphine every 12 hours for 48 hours.
-
Monitoring and Sample Collection: Monitor survival for up to 7 days. For mechanistic studies, collect blood and spleen at pre-defined time points (e.g., 6, 12, 24, 48 hours post-CLP) for cytokine and immune cell analysis.[1]
Protocol 2: Lipopolysaccharide (LPS)-Induced Sepsis Model
Materials:
-
C57BL/6 mice (8-12 weeks old, 20-25g)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 055:B5)
-
Sterile, pyrogen-free saline
Procedure:
-
Sepsis Induction: Administer LPS via IP injection at a dose of 10-20 mg/kg.[8][9] The dose may need to be titrated depending on the LPS lot and mouse strain to achieve the desired level of sepsis severity.
-
-
Vehicle Group: Administer an equivalent volume of sterile saline.
-
Monitoring and Sample Collection: Monitor survival for up to 72 hours.[8] Collect blood and spleen at various time points (e.g., 2, 6, 12, 24 hours post-LPS) for analysis.
Data Collection and Analysis
Cytokine Analysis
Collect blood via cardiac puncture or from the facial vein into EDTA-coated tubes at specified time points. Centrifuge to obtain plasma and store at -80°C. Measure cytokine levels (e.g., TNF-α, IL-6, IL-10, IL-1β, IFN-γ) using commercially available ELISA or multiplex bead-based assays according to the manufacturer's instructions.
Immune Cell Profiling by Flow Cytometry
-
Spleen Homogenization: Euthanize mice and aseptically remove the spleen. Homogenize the spleen in RPMI-1640 medium to create a single-cell suspension.
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Cell Staining: Stain splenocytes with a cocktail of fluorescently-labeled antibodies against cell surface markers for various immune cell populations (e.g., CD4, CD8 for T-cells; CD11c for dendritic cells).
-
Flow Cytometry: Acquire data on a flow cytometer and analyze using appropriate software to quantify different immune cell populations.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.
| Sepsis Model | This compound Dose | Administration Route | Timing of Administration | Survival Rate (this compound) | Survival Rate (Vehicle) | Reference |
| LPS | 1 mg/kg | Intraperitoneal | Post-LPS | 55.6% (at 72h) | 0% (at 24h) | [8] |
| CLP | 200 µg/kg | Intraperitoneal | Post-CLP (daily for 4 days) | Improved 72h survival | Not specified |
| Sepsis Model | This compound Dose | Cytokine | Effect of this compound | Reference |
| LPS | 1 mg/kg | TNF-α | Increased | [8] |
| CLP (Rat) | 200 µg/kg | TNF-α | Decreased | [1] |
| CLP (Rat) | 200 µg/kg | IL-6 | Decreased | [1] |
| CLP (Rat) | 200 µg/kg | TGF-β | Decreased | [1] |
| CLP | Not specified | IL-2 | Regulated | |
| CLP | Not specified | IL-10 | Regulated |
| Sepsis Model | This compound Dose | Immune Cell Population | Effect of this compound | Reference |
| LPS | 1 mg/kg | Dendritic Cells (Peripheral Blood) | Increased numbers | [8] |
| CLP | Not specified | CD4+CD25+Foxp3+ T-cells (Tregs) | Decreased percentage | |
| CLP (Rat) | 200 µg/kg | CD4+CD25+ T-cells (Peripheral Blood) | Decreased | [1] |
| CLP (Rat) | 200 µg/kg | Dendritic Cells (Spleen) | Decreased | [1] |
Conclusion
References
- 1. Immunological responses of septic rats to combination therapy with thymosin α1 and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy of thymosin alpha 1 for severe sepsis (ETASS): a multicenter, single-blind, randomized and controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.unc.edu [research.unc.edu]
- 5. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LOCATION, LOCATION, LOCATION: CYTOKINE CONCENTRATIONS ARE DEPENDENT ON BLOOD SAMPLING SITE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of recombinant IL-1 beta and recombinant gamma interferon on septic acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thymosin Alpha 1 in Vaccine Adjuvant Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymosin Alpha 1 (Tα1), a 28-amino acid peptide originally isolated from the thymus gland, is a potent immunomodulator with a well-established safety profile.[1][2] It has been approved in numerous countries for the treatment of viral infections, such as hepatitis B and C, and as an immune enhancer in various clinical settings.[3] A growing body of preclinical and clinical research has highlighted the significant potential of Tα1 as a vaccine adjuvant, particularly in populations with compromised immune systems, such as the elderly and individuals on hemodialysis.[1][2][4] Tα1 enhances both humoral and cellular immune responses to vaccination, leading to increased antibody production and a more robust T-cell response.[5][6]
These application notes provide a comprehensive overview of the use of Tα1 in vaccine adjuvant research, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols for its evaluation.
Mechanism of Action
Thymosin Alpha 1 exerts its adjuvant effect primarily through the activation of the innate immune system, which in turn orchestrates a more potent adaptive immune response. The key cellular targets of Tα1 are dendritic cells (DCs), the most professional antigen-presenting cells.[2][7]
Tα1 interacts with Toll-like receptors (TLRs), specifically TLR2 and TLR9, on the surface of myeloid and plasmacytoid DCs.[2][8] This interaction initiates a downstream signaling cascade that is dependent on the adaptor protein MyD88 (Myeloid Differentiation Primary Response 88).[7][9][10] The MyD88-dependent pathway leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (p38 MAPK).[5][7]
Activation of these signaling pathways results in the maturation of DCs, characterized by the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines such as IL-12.[7] Mature DCs then present the vaccine antigen to naive T-cells, leading to their activation and differentiation into effector T-cells, including T-helper (Th) cells and cytotoxic T-lymphocytes (CTLs). This enhanced T-cell help subsequently boosts B-cell activation and the production of high-affinity, neutralizing antibodies.[6]
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thymosin alpha 1 as an adjunct to influenza vaccination in the elderly: rationale and trial summaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Thymosin α1 continues to show promise as an enhancer for vaccine response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thymosin alpha1 activates the TLR9/MyD88/IRF7-dependent murine cytomegalovirus sensing for induction of anti-viral responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes: Detection of Prothymosin Alpha via Western Blot
These application notes provide a detailed protocol for the detection of prothymosin alpha (ProTα) in cell lysates and tissue homogenates using Western blotting. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Prothymosin alpha is a small, highly acidic nuclear protein involved in various cellular processes, including cell proliferation, apoptosis, and immune regulation. Accurate detection and quantification of ProTα are crucial for understanding its biological functions and its role in disease. Western blotting is a widely used and effective technique for this purpose. This document outlines a comprehensive protocol for the successful detection of ProTα, including sample preparation, electrophoresis, protein transfer, and immunodetection.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the Western blot detection of prothymosin alpha, compiled from various sources. These values should be considered as starting points and may require optimization for specific experimental conditions.
| Parameter | Value | Source(s) |
| Sample Loading | ||
| Total Protein from Lysate | 20 - 50 µg per lane | [1][2] |
| Primary Antibody | ||
| Rabbit Polyclonal Anti-ProTα | 1:500 - 1:2000 dilution | [3] |
| Incubation Conditions | 4°C, overnight | [3] |
| Secondary Antibody | ||
| HRP-conjugated Goat Anti-Rabbit IgG | 1:1000 - 1:3000 dilution | [4] |
| Incubation Conditions | Room temperature, 1 hour | [4] |
| SDS-PAGE | ||
| Resolving Gel Acrylamide % | 15% | [1][5] |
| Protein Transfer | ||
| Membrane Type | 0.2 µm PVDF or Nitrocellulose | [6][7] |
| Transfer Conditions (Electroblotting) | 30 V, 100 mA for 90 minutes | [1] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the detection of prothymosin alpha.
Sample Preparation (Cell Lysates)
-
Cell Harvesting : Aspirate the culture medium and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[4]
-
Lysis : Add ice-cold RIPA lysis buffer (150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with a protease inhibitor cocktail to the cells.[4] Use approximately 1 mL of lysis buffer per 10^7 cells.[4]
-
Cell Collection : Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubation & Lysis : Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.
-
Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[4]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification : Determine the protein concentration of the lysate using a suitable protein assay, such as the Bradford or BCA assay.
-
Sample Preparation for Loading : Mix the desired amount of protein (20-50 µg) with 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Gel Preparation : Prepare a 15% polyacrylamide resolving gel and a 4% stacking gel.[1][5]
-
Sample Loading : Load the prepared protein samples and a molecular weight marker into the wells of the gel.
-
Electrophoresis : Run the gel in 1x SDS-PAGE running buffer. Start at 80V until the samples enter the resolving gel, then increase to 120V.[5] Continue until the dye front is near the bottom of the gel. Prothymosin alpha has a calculated molecular weight of approximately 12 kDa.[8]
Protein Transfer
-
Membrane Preparation : Cut a piece of 0.2 µm PVDF or nitrocellulose membrane to the size of the gel.[6][7] If using PVDF, activate it by incubating in methanol (B129727) for a few minutes, followed by a brief wash in transfer buffer.[5]
-
Gel Equilibration : Equilibrate the gel in transfer buffer for 10-15 minutes.
-
Assembly of Transfer Stack : Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and a final sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Electrotransfer : Perform the transfer at 30 V and 100 mA for 90 minutes in a wet transfer system.[1]
Immunodetection
-
Blocking : After transfer, block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[4]
-
Primary Antibody Incubation : Dilute the primary anti-prothymosin alpha antibody in the blocking buffer (e.g., 1:1000).[3] Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[3]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Secondary Antibody Incubation : Dilute the HRP-conjugated secondary antibody in the blocking buffer (e.g., 1:2000).[4] Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[4]
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.
-
Detection : Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent and visualize the signal using a chemiluminescence imaging system.
Visualization of Prothymosin Alpha's Role in Apoptosis
Prothymosin alpha has been shown to play a role in the regulation of apoptosis by inhibiting the formation of the apoptosome.[9] The following diagram illustrates this inhibitory pathway.
Caption: Prothymosin alpha's role in inhibiting apoptosis.
The following diagram illustrates the experimental workflow for the Western blot detection of prothymosin alpha.
Caption: Western blot workflow for prothymosin alpha detection.
References
- 1. Subcellular dissemination of prothymosin alpha at normal physiology: immunohistochemical vis-a-vis western blotting perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. bosterbio.com [bosterbio.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. static.igem.org [static.igem.org]
- 6. researchgate.net [researchgate.net]
- 7. Tech Tips | In search of low molecular weight proteins | Proteintech Group [ptglab.com]
- 8. biocompare.com [biocompare.com]
- 9. Distinctive roles of PHAP proteins and prothymosin-alpha in a death regulatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Thymosin Alpha 1 (TAI-1) Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signaling and Mechanism of Action
Quantitative Biodistribution Data
Table 1: Biodistribution of Synthetic this compound in Mice (Data derived from T.L.K. Low, et al., Int J Immunopharmacol, 1997)[6]
| Organ/Fluid | Baseline Concentration (µg/g wet weight) | Peak Concentration (µg/g wet weight) | Time to Peak |
| Serum | 0.02 ± 0.00 | 1.55 ± 0.27 (µg/ml) | 2 min - 2 hr |
| Urine | 0.00 ± 0.00 | 25.0 ± 0.47 (µg/ml) | 20 min - 6 hr |
| Thymus | 18.0 ± 2.10 | 33.1 ± 3.50 | 20 - 40 min |
| Spleen | 10.0 ± 1.50 | 25.1 ± 3.10 | 20 - 40 min |
| Kidney | 15.0 ± 1.90 | 27.2 ± 2.80 | 20 - 40 min |
| Liver | 12.0 ± 1.60 | 20.1 ± 2.50 | 20 - 40 min |
| Lung | 10.0 ± 1.30 | 18.2 ± 2.10 | 20 - 40 min |
| Heart | 8.0 ± 1.10 | 15.3 ± 1.80 | 20 - 40 min |
| Brain | 5.0 ± 0.80 | 10.2 ± 1.30 | 20 - 40 min |
| Stomach | 7.0 ± 1.00 | 14.1 ± 1.70 | 20 - 40 min |
| Pancreas | 9.0 ± 1.20 | 16.2 ± 1.90 | 20 - 40 min |
| Ovary | 6.0 ± 0.90 | 12.3 ± 1.50 | 20 - 40 min |
Application Protocol 1: Radiolabeling of this compound for PET Imaging (Generalized Method)
Methodology:
-
Chelator Conjugation:
-
Add a chelator, such as DOTA-NHS ester (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester), to the peptide solution in a 1:3 to 1:5 molar ratio (peptide:chelator). The NHS ester will react with primary amines (N-terminus and lysine (B10760008) side chains) on the peptide.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quench the reaction by adding a quenching agent like glycine.
-
Confirm the identity and purity of the conjugate via mass spectrometry. Lyophilize the purified conjugate and store at -20°C.
-
Radiolabeling with Gallium-68 (⁶⁸Ga):
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 M HCl.
-
Heat the reaction mixture at 95°C for 5-10 minutes in a shielded heating block.
-
Allow the mixture to cool to room temperature.
-
-
Purification and Quality Control:
-
Perform quality control to determine radiochemical purity (RCP). This is typically done using radio-TLC (thin-layer chromatography) or radio-HPLC. The RCP should be >95%.
-
The final product should be formulated in a physiologically compatible solution (e.g., sterile saline) for in vivo administration.
Application Protocol 2: In Vivo PET/CT Imaging with Radiolabeled this compound
Methodology:
-
Animal Model:
-
House animals in accordance with institutional guidelines.
-
Tracer Administration:
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
-
PET/CT Imaging:
-
Position the anesthetized animal on the scanner bed of a preclinical PET/CT scanner. Maintain anesthesia and monitor vital signs throughout the scan.
-
Acquire dynamic or static PET scans at various time points post-injection (e.g., 5, 30, 60, 90 minutes). A typical static scan at 60 minutes post-injection is common for ⁶⁸Ga-labeled peptides.
-
Acquire a low-dose CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over major organs (liver, kidneys, spleen, muscle, tumor, etc.) on the CT images and project them onto the PET data.
-
Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
After the final imaging session, euthanize the animal.
-
Harvest key organs and tissues.
-
Weigh the tissues and measure their radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue and compare it with the imaging-derived data to validate the results.
-
Application Protocol 3: Fluorescent Labeling of this compound (Generalized Method)
Methodology:
-
Dye Selection and Preparation:
-
Choose an amine-reactive NIR dye with an N-hydroxysuccinimide (NHS) ester functional group (e.g., Cy5.5-NHS, Alexa Fluor 750-NHS).
-
Dissolve the NHS-ester dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
-
Conjugation Reaction:
-
Slowly add the dissolved dye to the peptide solution while stirring. Use a molar ratio of dye-to-peptide between 5:1 and 10:1 to ensure efficient labeling.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Purification:
-
Collect the fractions containing the labeled peptide.
-
Characterization:
-
Confirm successful labeling and determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at the protein peak (~280 nm) and the dye's maximum absorbance peak.
-
Application Protocol 4: In Vivo Fluorescence Imaging with Labeled this compound
Caption: Experimental workflow for in vivo fluorescence imaging.
Methodology:
-
Animal Preparation:
-
Use an appropriate animal model. For fluorescence imaging, nude or light-colored mice are preferred. If using dark-furred mice, the area of interest must be carefully shaved.
-
To reduce autofluorescence from gut contents, animals should be fed a low-fluorescence chow for at least one week prior to imaging.[8]
-
Anesthetize the animal (e.g., with isoflurane) and place it inside an in vivo imaging system (e.g., IVIS Spectrum).
-
-
Image Acquisition:
-
Acquire a baseline "pre-injection" image of the animal.
-
Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the probe's pharmacokinetic profile.[8]
-
Use appropriate excitation and emission filters for the selected NIR dye.
-
-
Image Analysis:
-
Using the system's analysis software, draw ROIs over target organs or tumors.
-
Quantify the fluorescence signal in each ROI, typically expressed as radiant efficiency or average radiance.
-
For validation, after the final time point, euthanize the animal and immediately image the excised organs to confirm the in vivo signal localization.
-
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corepeptides.com [corepeptides.com]
- 4. innerbody.com [innerbody.com]
- 5. dovepress.com [dovepress.com]
- 6. Biodistribution of synthetic thymosin alpha1 in the serum, urine and major organs of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: In Vitro Use of Thymosin Alpha 1 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action and Signaling Pathways
Signaling Pathway Diagram
Quantitative Data Summary
Table 1: Effect of Tα1-iRGD on Cell Viability of MCF-7 Breast Cancer Cells [7]
| Treatment | Concentration (μM) | Inhibition Rate (%) |
| Tα1 | 100 | ~15 |
| Tα1-iRGD | 100 | ~40 |
Table 2: Apoptosis of MCF-7 Cells Induced by Tα1-iRGD [7]
| Treatment | Concentration (μM) | Apoptosis Rate (%) |
| Control | - | ~5 |
| Tα1 | 100 | ~10 |
| Tα1-iRGD | 50 | ~25 |
| Tα1-iRGD | 100 | ~45 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a standard method to assess cell viability based on the mitochondrial conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 μL of the cell suspension to a new tube.
-
Add 5 μL of Annexin V-FITC and 5 μL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 μL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Logical Flow for Apoptosis Analysis
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Reappraisal of Thymosin Alpha1 in Cancer Therapy [frontiersin.org]
- 3. Thymosin and its impact on cancer: a promising area in immune-adjuvant therapy – BMS Clinic [bmsclinic.com.hk]
- 4. Thymosin alpha 1 suppresses proliferation and induces apoptosis in breast cancer cells through PTEN-mediated inhibition of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymosin alpha-1; a natural peptide inhibits cellular proliferation, cell migration, the level of reactive oxygen species and promotes the activity of antioxidant enzymes in human lung epithelial adenocarcinoma cell line (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymosin Alpha1-Fc Modulates the Immune System and Down-regulates the Progression of Melanoma and Breast Cancer with a Prolonged Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A modified thymosin alpha 1 inhibits the growth of breast cancer both in vitro and in vivo: suppressment of cell proliferation, inducible cell apoptosis and enhancement of targeted anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting TAI-1 inactivity in cell-based assays
Frequently Asked Questions (FAQs)
Troubleshooting Guide for TAI-1 Inactivity
Diagram: Troubleshooting Workflow for this compound Inactivity
-
Possible Cause: Compound Instability or Degradation
-
Possible Cause: Suboptimal Assay Conditions
-
Possible Cause: Issues with Cell Health or Culture
-
Solution: The health and metabolic state of your cells can significantly impact their response to inhibitors. Ensure that cells are in the logarithmic growth phase and that their passage number is not too high. Contamination, particularly by mycoplasma, can also alter cellular responses.
-
Problem 2: I'm observing high variability between replicate wells in my cell viability assay (e.g., MTS assay).
-
Possible Cause: Inconsistent Cell Seeding
-
Solution: Uneven cell distribution in a 96-well plate is a common source of variability. Ensure that your cell suspension is homogenous before and during plating. After seeding, allow the plate to sit at room temperature for a short period before transferring it to the incubator to promote even cell settling.
-
-
Possible Cause: Edge Effects
-
Solution: The outer wells of a microplate are more susceptible to evaporation, which can concentrate media components and affect cell growth and compound activity. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.[9]
-
-
Possible Cause: Pipetting Errors
-
Possible Cause: Low Cell Permeability
-
Possible Cause: Efflux Pump Activity
-
Solution: Cancer cells can develop resistance to drugs by overexpressing efflux pumps, such as P-glycoprotein, which actively transport compounds out of the cell.[6] If you suspect this, you can test for the co-administration of a known efflux pump inhibitor.
-
-
Possible Cause: Cellular Resistance Mechanisms
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound Stock Solution | 10-20 mM in DMSO | Store at -20°C or -80°C in aliquots.[4] |
| This compound Working Concentration | nM to low µM range | Cell line dependent. A dose-response curve is recommended. |
| DMSO Final Concentration | < 0.1% | Higher concentrations can be toxic to cells.[6] |
| Incubation Time | 24 - 96 hours | Dependent on the assay and cell type.[4] |
Experimental Protocols
Protocol 1: Cell Viability MTS Assay
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Subtract the background absorbance from all readings.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control (representing 100% viability).
-
Diagram: MTS Cell Viability Assay Workflow
Caption: A typical timeline for a 96-hour MTS cell viability assay.
Protocol 2: Immunofluorescence Staining for Chromosomal Misalignment
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a culture plate.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Wash again with PBS.
-
Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Wash with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against a kinetochore or spindle marker (e.g., anti-α-tubulin) overnight at 4°C.
-
Wash with PBST.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBST.
-
Counterstain the DNA with a fluorescent dye such as DAPI or Hoechst for 5-10 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Chromosomal misalignment will be evident by the failure of chromosomes to align at the metaphase plate.
-
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
-
Cell Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Allow the reagent and the cell plate to equilibrate to room temperature.
-
Add the caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the cell culture medium.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Increased luminescence relative to the vehicle-treated control indicates an increase in caspase-3/7 activity and apoptosis.
-
Diagram: this compound Signaling Pathway
References
- 1. What are Hec1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Thymosin Alpha 1 Stability and Degradation: A Technical Support Center
For researchers, scientists, and drug development professionals working with Thymosin Alpha 1 (Tα1), ensuring its stability throughout experimental and developmental processes is paramount to obtaining reliable and reproducible results. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and degradation of this immunomodulatory peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized Thymosin Alpha 1?
A1: Lyophilized Tα1 is relatively stable but should be stored under controlled conditions to maximize its shelf-life. For short-term storage, refrigeration at 2°C to 8°C is adequate.[1][2] For long-term storage, it is recommended to store the lyophilized powder at -20°C or even -180°C in a desiccated environment.[3][4]
Q2: How should I reconstitute Thymosin Alpha 1 and how long is the reconstituted solution stable?
A2: Tα1 should be reconstituted with a sterile and appropriate diluent. For research purposes, bacteriostatic water is often recommended as it can help to prolong the stability of the reconstituted peptide.[5] The stability of the reconstituted solution is limited and depends on the storage temperature and the reconstitution vehicle. When reconstituted with bacteriostatic water and stored at 2°C to 8°C, the solution can be stable for up to 30 days.[5] However, some sources recommend using the reconstituted peptide within a shorter timeframe, for instance, within 7 to 14 days, to ensure optimal activity. It is crucial to avoid repeated freeze-thaw cycles as this can lead to peptide aggregation and degradation.[1]
Q3: What are the primary factors that can cause Thymosin Alpha 1 to degrade?
A3: The main factors contributing to Tα1 degradation are temperature, pH, light exposure, and the presence of proteolytic enzymes. High temperatures, acidic or alkaline conditions, and direct exposure to light can all accelerate the degradation of the peptide.[5]
Q4: What is the optimal pH for Thymosin Alpha 1 stability?
A4: Thymosin Alpha 1 exhibits its highest stability in a pH range of 5 to 6.[5] Acetate buffer is a suitable buffer system to maintain this pH range.[5]
Q5: Is N-terminal acetylation of Thymosin Alpha 1 important for its stability?
A5: Yes, the N-terminal acetylation of Tα1 is a key feature that provides protection against proteolytic degradation by exopeptidases.[6][7] This modification enhances the peptide's stability in biological environments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with Thymosin Alpha 1.
Issue 1: Inconsistent or lower than expected bioactivity in my cell-based assays.
-
Question: I am observing variable or reduced effects of Thymosin Alpha 1 in my experiments. Could this be a stability issue?
-
Answer: Yes, inconsistent bioactivity is a common indicator of peptide degradation. Several factors related to handling and storage could be the cause:
-
Improper Storage: Was the lyophilized peptide stored at the correct temperature? Was the reconstituted solution stored at 2-8°C and used within the recommended timeframe?
-
Reconstitution Vehicle: What diluent was used for reconstitution? Using non-sterile or inappropriate buffers can lead to degradation. We recommend using sterile bacteriostatic water or a buffer at pH 5-6.
-
Freeze-Thaw Cycles: Have you subjected the reconstituted solution to multiple freeze-thaw cycles? This can cause aggregation and loss of activity. Aliquoting the reconstituted peptide into single-use vials is highly recommended.
-
Light Exposure: Was the peptide solution protected from light during storage and handling? Photodegradation can occur with prolonged exposure.
-
Troubleshooting Workflow for Inconsistent Bioactivity
Caption: Troubleshooting logic for addressing inconsistent Thymosin Alpha 1 bioactivity.
Issue 2: Appearance of unexpected peaks in my HPLC chromatogram.
-
Question: When analyzing my Thymosin Alpha 1 sample by RP-HPLC, I see extra peaks that were not present initially. What could these be?
-
Answer: The appearance of new peaks in your chromatogram is a strong indication of peptide degradation. These new peaks could represent:
-
Degradation Products: Smaller peptide fragments resulting from hydrolysis of peptide bonds.
-
Oxidized Forms: Tα1 contains amino acid residues that can be susceptible to oxidation, leading to modified forms of the peptide that may elute at different retention times.
-
Deamidated Forms: Asparagine and glutamine residues can undergo deamidation, resulting in a change in charge and hydrophobicity, which will alter their retention on a C18 column.
-
Aggregates: While large aggregates may precipitate out of solution or be filtered out, soluble oligomers can sometimes be observed in RP-HPLC, often as broad, early-eluting peaks.
-
Issue 3: My Thymosin Alpha 1 solution appears cloudy or has visible precipitates.
-
Question: After reconstitution or during storage, my Tα1 solution has become cloudy. Is it still usable?
-
Answer: Cloudiness or precipitation is a clear sign of peptide aggregation and/or poor solubility. The peptide in this state is likely to have significantly reduced bioactivity and should not be used for experiments. This can be caused by:
-
Inappropriate Solvent/Buffer: The pH or composition of the reconstitution buffer may not be optimal.
-
High Concentration: Attempting to dissolve Tα1 at a concentration above its solubility limit.
-
Improper Mixing: Vigorous shaking or vortexing during reconstitution can induce aggregation. Gentle swirling or inversion is recommended.
-
Freeze-Thaw Cycles: As mentioned, this is a major contributor to aggregation.
-
Quantitative Data Summary
The stability of Thymosin Alpha 1 is highly dependent on environmental factors. The following tables summarize the known effects of these factors on its degradation.
Table 1: Effect of pH on Thymosin Alpha 1 Stability
| pH Range | Stability | Recommended Buffer |
| < 4 | Prone to degradation | Not Recommended |
| 5 - 6 | Most Stable | Acetate Buffer |
| > 7 | Prone to degradation | Not Recommended |
Table 2: Effect of Temperature on Thymosin Alpha 1 Stability
| Condition | Form | Recommended Storage Temperature | Stability |
| Long-term | Lyophilized | -20°C to -180°C | High |
| Short-term | Lyophilized | 2°C to 8°C | Moderate |
| After Reconstitution | Solution | 2°C to 8°C | Limited (days to weeks) |
| Room Temperature | Lyophilized | Ambient | Low (stable for up to 3 weeks)[3][4] |
| Room Temperature | Solution | Ambient | Very Low (rapid degradation) |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is designed to separate intact Thymosin Alpha 1 from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Column:
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution:
-
A linear gradient tailored to elute Thymosin Alpha 1 and separate it from impurities. A typical starting point would be a gradient from 10% to 50% Mobile Phase B over 30 minutes.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Detection:
-
UV at 214 nm
-
-
Procedure:
-
Prepare Thymosin Alpha 1 samples at a concentration of approximately 1 mg/mL in the desired buffer or water.
-
Inject a suitable volume (e.g., 20 µL) onto the column.
-
Run the gradient program and record the chromatogram.
-
The peak corresponding to intact Thymosin Alpha 1 should be identified based on its retention time, which can be confirmed using a reference standard.
-
Degradation is indicated by a decrease in the area of the main peak and the appearance of new peaks.
-
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for analyzing Thymosin Alpha 1 stability by RP-HPLC.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure to intentionally degrade Thymosin Alpha 1 to identify potential degradation products and validate the stability-indicating nature of an analytical method.
-
Acid/Base Hydrolysis:
-
Incubate a solution of Tα1 (e.g., 1 mg/mL) in 0.1 M HCl or 0.1 M NaOH at a controlled temperature (e.g., 40°C) for several hours.
-
At various time points, withdraw aliquots, neutralize them, and analyze by RP-HPLC and LC-MS to identify degradation products.
-
-
Oxidative Degradation:
-
Incubate a solution of Tα1 with a low concentration of hydrogen peroxide (e.g., 0.1-3% H₂O₂) at room temperature for several hours.
-
Analyze samples at different time points by RP-HPLC and LC-MS to detect oxidized forms of the peptide.
-
-
Thermal Degradation:
-
Incubate both lyophilized powder and a solution of Tα1 at elevated temperatures (e.g., 50-70°C).
-
Analyze samples at various time points to assess thermal stability.
-
-
Photodegradation:
-
Expose a solution of Tα1 to a controlled light source (e.g., UV or visible light) for a defined period.
-
Keep a control sample in the dark.
-
Analyze both samples to assess light-induced degradation.
-
Signaling Pathway
Thymosin Alpha 1 exerts its immunomodulatory effects primarily through the activation of Toll-Like Receptors (TLRs) on immune cells, such as dendritic cells. This interaction triggers downstream signaling cascades that lead to the production of various cytokines and the enhancement of the immune response.
Thymosin Alpha 1 Signaling Pathway via Toll-Like Receptors
Caption: Tα1 signaling through TLRs leading to an enhanced immune response.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. sketchviz.com [sketchviz.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. dot | Graphviz [graphviz.org]
- 7. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant Thymosin Alpha 1 (TAI-1) Aggregation Prevention
Troubleshooting Guide & FAQs
A: Cloudiness or precipitation is a strong indicator of protein aggregation. Aggregation is a process where individual protein molecules clump together to form larger, often insoluble, complexes. This can be triggered by various factors including pH, temperature, concentration, and mechanical stress.
Immediate Actions:
-
Do not use the aggregated solution for experiments. Aggregates can lead to inaccurate results and may have altered biological activity.
-
Review your entire workflow , from protein expression and purification to storage and handling, to identify potential causes of aggregation.
-
Mechanical Stress: Agitation, such as vigorous vortexing or repeated freeze-thaw cycles, can introduce mechanical stress that leads to protein unfolding and aggregation.
-
Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions between protein molecules. The effect is protein-specific and may require optimization.
-
Excipients: The absence of stabilizing excipients can leave the protein vulnerable to aggregation.
| Storage Condition | Recommended Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or below | Long-term (months to years) | Store in a desiccated environment.[7] |
| Reconstituted Solution | 2-8°C | Short-term (2-7 days) | Avoid repeated temperature fluctuations.[7] |
| Reconstituted Solution | -20°C or -80°C | Long-term (weeks to months) | Aliquot to avoid freeze-thaw cycles. Consider adding a cryoprotectant or carrier protein.[7] |
A: Optimizing the formulation buffer is a key strategy to prevent aggregation.
-
Excipients: The addition of stabilizing excipients is highly recommended.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) can be added at low concentrations (e.g., 0.01-0.1%) to prevent surface-induced aggregation and stabilize the protein.
Experimental Protocols & Methodologies
To effectively troubleshoot and prevent aggregation, it is essential to have reliable methods for its detection and quantification.
1. Size Exclusion Chromatography (SEC)
Detailed Methodology:
-
Sample Preparation:
-
If the sample is already in solution, it may need to be buffer-exchanged into the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-100 µL, depending on the column size and sample concentration.
-
Column Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducibility.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the area under each peak.
-
Calculate the percentage of each species by dividing the area of that peak by the total area of all peaks and multiplying by 100.
-
2. Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is a rapid and sensitive method for detecting the presence of aggregates.
Detailed Methodology:
-
Sample Preparation:
-
Ensure the sample is free of dust and other particulates by filtering or centrifuging immediately before measurement.
-
Instrument Setup:
-
Set the measurement temperature, which should be controlled and recorded.
-
Input the viscosity and refractive index of the solvent at the measurement temperature.
-
-
Data Acquisition:
-
Place the cuvette containing the sample into the DLS instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will generate a correlation function and calculate the size distribution based on intensity, volume, and number.
-
The presence of larger species will appear as additional peaks or a broadening of the main peak, indicating the presence of oligomers or aggregates. The polydispersity index (PDI) provides an indication of the width of the size distribution. A PDI value below 0.2 generally indicates a monodisperse sample.
-
Visualization of Experimental Workflows
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Kinetics of Antibody Aggregation at Neutral pH and Ambient Temperatures Triggered by Temporal Exposure to Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Construction, Expression, and Characterization of Thymosin Alpha 1 Tandem Repeats in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellsciences.com [cellsciences.com]
Improving the efficacy of TAI-1 treatment in animal studies
Frequently Asked Questions (FAQs)
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected efficacy in in vivo xenograft models.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing or Schedule | Perform a dose-escalation study to identify the Maximum Tolerated Dose (MTD) and optimal biological dose in your specific model. Experiment with different dosing schedules (e.g., daily vs. intermittent). |
| Poor Bioavailability | If using oral administration, ensure the formulation is appropriate for the animal model to maximize absorption. For compounds with low solubility like many small molecules, consider formulation with vehicles such as PEG400, Tween 80, or Solutol HS 15. Compare the efficacy of oral versus intravenous administration.[2] |
| Tumor Model Resistance | Verify the Hec1 expression levels in your chosen cell line, as Hec1 is the direct target of TAI-1.[1] Also, check the status of RB and P53 genes, as their functional status can influence sensitivity.[1] Consider using a different, more sensitive cancer model. |
| Rapid Drug Metabolism | Conduct preliminary pharmacokinetic (PK) studies to determine the half-life of this compound in your animal model. An unexpectedly short half-life may require more frequent administration or a higher dosage. |
Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
| Possible Cause | Troubleshooting Step |
| Inadequate Drug Exposure at Tumor Site | After a period of treatment, harvest tumor tissue and plasma to measure this compound concentration via LC-MS/MS. This will confirm whether therapeutically relevant concentrations of the drug are reaching the tumor. |
| Differences in the Tumor Microenvironment (TME) | The in vivo TME can confer drug resistance not seen in 2D cell culture. Consider using 3D spheroid cultures for in vitro testing to better mimic the in vivo environment before moving to animal studies. |
| Host Immune System Interaction | The animal's immune system can impact tumor growth and therapeutic response. Ensure you are using an appropriate mouse strain (e.g., immunodeficient mice like NSG or nude mice for human xenografts) to avoid confounding factors. |
Issue 3: Unexpected toxicity or adverse events observed in animals.
| Possible Cause | Troubleshooting Step |
| Vehicle-Related Toxicity | Administer a vehicle-only control group to rule out toxicity from the formulation excipients. If the vehicle is the issue, explore alternative, less toxic formulations. |
| Off-Target Effects | Although this compound is reported to be specific, high concentrations might lead to off-target effects.[1] Reduce the dose and/or frequency of administration. Monitor animals closely for clinical signs of toxicity and perform regular body weight measurements. |
| Model-Specific Sensitivity | The specific strain or species of animal might be more sensitive to the compound. Conduct a thorough literature review for any known sensitivities of your chosen model. If necessary, consider a pilot study in a different animal model. |
Data Presentation: Quantitative Summaries
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data Not Specified (nM levels)[2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Data Not Specified (nM levels)[2] |
| K562 | Leukemia | Data Not Specified (nM levels)[2] |
| HeLa | Cervical Cancer | Data Not Specified (nM levels)[2] |
| MCF7 | Breast Cancer | Data Not Specified (nM levels)[2] |
| A549 | Lung Cancer | Data Not Specified (nM levels)[2] |
| COLO205 | Colon Cancer | Data Not Specified (nM levels)[2] |
| Huh-7 | Liver Cancer | Data Not Specified (nM levels)[2] |
| U937 | Leukemia | Data Not Specified (nM levels)[2] |
| Note: this compound shows strong growth inhibitory potency at nM levels across a broad spectrum of tumor cells.[1][2] Specific GI50 values should be determined empirically for the cell lines used in your research. |
| Xenograft Model | Administration Route | Dosage | Outcome |
| Huh-7 (Liver Cancer) | Intravenous (i.v.) | 20 mg/kg | Significant tumor growth delay[2] |
| Huh-7 (Liver Cancer) | Oral (p.o.) | 150 mg/kg | Significant tumor growth delay[2] |
| Colo205 (Colon Cancer) | i.v. or p.o. | Not Specified | Modest tumor inhibition[2] |
| MDA-MB-231 (Breast Cancer) | i.v. or p.o. | Not Specified | Modest tumor inhibition[2] |
Experimental Protocols & Visualizations
This compound Signaling Pathway and Mechanism of Action
Protocol 1: In Vitro Cell Viability MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
MTS Reagent: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for 1-4 hours until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Protocol 2: In Vivo Xenograft Tumor Model Study
-
Cell Implantation: Subcutaneously implant 1-10 million cancer cells (e.g., Huh-7, MDA-MB-231) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 per group).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health status throughout the study.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a set duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis (e.g., ANOVA) to determine significance.
Troubleshooting Workflow for In Vivo Studies
When faced with suboptimal results in animal studies, a systematic approach is crucial. The following decision tree outlines a logical workflow for troubleshooting.
References
Refinements to the TAI-1 ELISA protocol for higher sensitivity
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Reagents not at room temperature. | Allow all reagents to equilibrate to room temperature for at least 15-20 minutes before use.[1][2] |
| Improper storage of kit components. | Verify the storage conditions on the kit's manual; most ELISA kits require storage at 2-8°C.[1] | |
| Inactive reagents or expired kit. | Check the expiration date of the kit and ensure all reagents are within their shelf life. | |
| Insufficient antibody concentration. | Perform a titration experiment to determine the optimal concentration for both capture and detection antibodies. | |
| Short incubation times. | Increase the incubation time for the sample, detection antibody, or substrate to allow for stronger signal development. Some protocols suggest overnight incubation at 4°C for the initial sample incubation.[3] | |
| High Background | Insufficient washing. | Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. A soak time of 30-60 seconds during each wash can also be beneficial. |
| Ineffective blocking. | Optimize the blocking buffer by trying different agents (e.g., BSA, non-fat dry milk) or increasing the blocking incubation time. | |
| Antibody concentration too high. | Reduce the concentration of the primary or secondary antibody through titration experiments. | |
| Cross-reactivity. | Ensure the antibodies used are specific for TAI-1 and check the kit's datasheet for any known cross-reactivities with analogues.[4][5] | |
| Contamination of reagents or plate. | Use fresh, sterile reagents and handle plates carefully to avoid cross-contamination between wells.[6] | |
| Poor Standard Curve | Improper preparation of standards. | Reconstitute and dilute standards precisely according to the kit manual.[5] Ensure thorough mixing before use. |
| Pipetting inaccuracies. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. | |
| Incorrect plate reader settings. | Verify the correct wavelength and filter settings on the microplate reader for the substrate used.[7] | |
| High Variability Between Replicates | Inconsistent pipetting. | Use a multichannel pipette for adding reagents to minimize timing differences between wells. |
| "Edge effect" due to temperature variation. | Ensure the plate is evenly warmed and sealed properly during incubations to prevent evaporation. Avoid stacking plates in the incubator.[8] | |
| Incomplete mixing of reagents in wells. | Gently tap the plate after adding reagents to ensure a homogenous solution in each well. |
Frequently Asked Questions (FAQs)
-
Optimize Antibody Concentrations: Perform a checkerboard titration to find the optimal concentrations of both the capture and detection antibodies. This will maximize the signal-to-noise ratio.
-
Select a High-Sensitivity Substrate: The choice of substrate can significantly impact the final signal. Chemiluminescent or fluorescent substrates generally offer higher sensitivity compared to colorimetric substrates.
-
Use a Signal Amplification System: Biotin-streptavidin-based detection systems can amplify the signal, leading to a lower limit of detection.
-
Ensure Optimal Buffer Composition: The pH and composition of coating, blocking, and wash buffers can influence antibody binding and background levels. Comparing different buffer formulations can lead to improved performance.
| Kit Example | Assay Type | Sensitivity | Detection Range |
| MyBioSource TMSAlpha 1 ELISA Kit | Competitive | 1.0 ng/mL | Not specified |
| Human Thymosin Alpha1 GENLISA™ ELISA Kit | Sandwich | 4.59 ng/L | 10 ng/L - 2000 ng/L |
| Unnamed Kit 1 | Not specified | 3.75 ng/mL | 6.25 ng/mL - 400 ng/mL |
| Vareum Human Ta1 ELISA Kit | Sandwich | 0.57 ng/mL | Not specified |
| Cosmo Bio Human Thymosin α1 ELISA Kit | Sandwich | < 3.9 pg/ml | 15.6 pg/ml-1000 pg/ml |
-
Serum: Allow blood to clot for at least 30 minutes at room temperature, then centrifuge to separate the serum.
-
Plasma: Collect blood with an anticoagulant like EDTA or heparin and centrifuge to separate the plasma.[5]
-
Tissue Homogenates: Tissues should be rinsed with PBS, homogenized, and then centrifuged to remove cellular debris.[5]
It is crucial to avoid repeated freeze-thaw cycles for all sample types, as this can degrade the analyte.[5]
Experimental Protocols & Workflows
Refined this compound Sandwich ELISA Protocol for Higher Sensitivity
This protocol incorporates several refinements to maximize the signal-to-noise ratio and improve the lower limit of detection.
Troubleshooting Logic for High Background in this compound ELISA
This diagram outlines a logical approach to diagnosing and resolving high background issues.
References
- 1. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 2. sinobiological.com [sinobiological.com]
- 3. ELISA-Protokolle [sigmaaldrich.com]
- 4. mybiosource.com [mybiosource.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. alpco.com [alpco.com]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 8. vareum.com [vareum.com]
Technical Support Center: Recombinant Prothymosin Alpha Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the expression of recombinant prothymosin alpha (ProTα).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing recombinant prothymosin alpha?
A1: The primary challenges in expressing recombinant ProTα, particularly in E. coli, include:
-
Low expression levels: This can be due to suboptimal codon usage, plasmid instability, or toxicity of the protein to the host cells.
-
Inclusion body formation: ProTα is a highly acidic and intrinsically disordered protein, which can make it prone to aggregation and formation of insoluble inclusion bodies when overexpressed.
-
Purification difficulties: The high acidity of ProTα (isoelectric point of ~3.55) makes it challenging to purify using standard methods like reverse-phase HPLC, as it may not bind effectively to the column matrix.[1]
-
Protein degradation: Like any recombinant protein, ProTα can be susceptible to degradation by host cell proteases.
Q2: Which E. coli strain is recommended for prothymosin alpha expression?
A2: The BL21(DE3) strain and its derivatives are commonly used for recombinant protein expression, including ProTα. This strain contains the T7 RNA polymerase gene under the control of the lacUV5 promoter, allowing for IPTG-inducible expression of the target gene cloned into a pET vector or other T7 promoter-based vectors.
Q3: How can I detect and quantify the expression of recombinant prothymosin alpha?
A3: Several methods can be used for the detection and quantification of ProTα:
-
SDS-PAGE and Coomassie staining: This provides a quick qualitative assessment of protein expression and can indicate whether the protein is in the soluble fraction or in inclusion bodies.
-
Western blotting: This method offers specific detection of ProTα using an anti-ProTα antibody. It is more sensitive than Coomassie staining and can be used to confirm the identity of the expressed protein.
-
ELISA: Enzyme-linked immunosorbent assays are available for the sensitive and specific quantification of ProTα in various samples, including cell lysates and culture supernatants.[2][3][4]
Troubleshooting Guides
Problem 1: Low or No Expression of Recombinant Prothymosin Alpha
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Suboptimal Codon Usage | The codon usage of the ProTα gene may not be optimal for E. coli. Synthesize a codon-optimized gene for expression in E. coli. |
| Plasmid Instability | The expression plasmid may be lost during cell division. Ensure that the appropriate antibiotic is always present in the culture medium to maintain selective pressure. |
| Inefficient Transcription/Translation | The promoter may be weak, or the ribosome binding site (RBS) may be suboptimal. Use a strong, inducible promoter like the T7 promoter. Optimize the sequence and spacing of the RBS. |
| Protein Toxicity | Overexpression of ProTα may be toxic to the host cells. Lower the induction temperature (e.g., 16-25°C), reduce the inducer concentration (e.g., IPTG), or use a lower copy number plasmid. |
| Incorrect Plasmid Construct | The ProTα gene may be out of frame or contain mutations. Verify the sequence of your expression construct by DNA sequencing. |
Problem 2: Prothymosin Alpha is Expressed as Insoluble Inclusion Bodies
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| High Expression Rate | Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation. Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration to slow down the expression rate. |
| Suboptimal Culture Conditions | Factors like pH and oxygen levels can affect protein folding. Optimize the culture medium and growth conditions. |
| Absence of a Solubility-Enhancing Tag | Fusion tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can sometimes improve the solubility of the target protein. Consider expressing ProTα with a cleavable solubility-enhancing tag. |
| Disulfide Bond Formation | Although ProTα does not contain cysteine residues, incorrect disulfide bond formation can be a general cause of aggregation for other proteins. This is less likely to be a direct issue for ProTα itself. |
Problem 3: Difficulty in Purifying Recombinant Prothymosin Alpha
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Poor Binding to Reverse-Phase HPLC Columns | Due to its highly acidic nature, ProTα has poor retention on standard reverse-phase columns. |
| Co-purification with Nucleic Acids | The acidic nature of ProTα can lead to co-purification with nucleic acids. Treat the cell lysate with DNase and RNase to remove nucleic acids before chromatography. |
| Protein Precipitation | ProTα may be prone to precipitation at certain pH values or salt concentrations. Perform purification steps at a pH where the protein is stable and soluble. |
Data Presentation: Expression and Purification of Recombinant Human Prothymosin Alpha
Table 1: Comparison of Prothymosin Alpha Expression Strategies in E. coli
| Expression Strategy | Typical Yield (mg/L of culture) | Advantages | Disadvantages |
| Soluble Expression (Low Temperature) | 5 - 20 | Biologically active protein, simpler purification. | Lower yield compared to inclusion bodies. |
| Inclusion Body Expression (High Temp.) | 50 - 200+ | High yield, resistant to proteolysis. | Requires solubilization and refolding, which can be challenging and result in lower recovery of active protein.[1] |
Table 2: Purification Summary for Recombinant Human Prothymosin Alpha from Soluble Fraction
| Purification Step | Total Protein (mg) | ProTα (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 1500 | 15 | 1 | 100 |
| Anion Exchange Chromatography | 50 | 12 | 24 | 80 |
| Size Exclusion Chromatography | 10 | 9.5 | 95 | 63 |
*Data are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Expression of Recombinant Prothymosin Alpha in E. coli BL21(DE3)
This protocol describes the expression of His-tagged ProTα using a pET vector system.
-
Transformation: Transform the pET-ProTα expression plasmid into chemically competent E. coli BL21(DE3) cells. Plate on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Incubate the culture at 37°C with vigorous shaking (200-250 rpm) until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C for soluble expression or 37°C for inclusion body formation). Add IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture with shaking for the desired time (e.g., 16-20 hours at 18°C or 3-4 hours at 37°C).
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further processing.
Protocol 2: Purification of Soluble His-tagged Prothymosin Alpha
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes, then sonicate on ice until the lysate is no longer viscous.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins. Collect the supernatant.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged ProTα with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange/Desalting: If necessary, exchange the buffer of the purified protein into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.
-
Analysis: Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.
Protocol 3: Solubilization and Refolding of Prothymosin Alpha from Inclusion Bodies
-
Inclusion Body Isolation and Washing: After cell lysis and centrifugation (as in Protocol 2, steps 1-2), resuspend the pellet containing inclusion bodies in a wash buffer (e.g., lysis buffer containing 1% Triton X-100). Sonicate briefly and centrifuge again. Repeat the wash step with a buffer without detergent to remove residual detergent.
-
Solubilization: Resuspend the washed inclusion bodies in solubilization buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 50 mM Tris-HCl, pH 8.0, with 10 mM DTT). Stir at room temperature for 1-2 hours or overnight at 4°C until the solution is clear.
-
Clarification: Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Refolding: Slowly add the solubilized protein to a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, with refolding additives like L-arginine) with gentle stirring at 4°C. A typical dilution factor is 1:20 to 1:100.
-
Dialysis and Concentration: After refolding (e.g., overnight), concentrate the protein solution and dialyze against a suitable storage buffer.
-
Purification: Purify the refolded protein using chromatography techniques as described in Protocol 2.
Protocol 4: Western Blot Analysis of Prothymosin Alpha Expression
-
Sample Preparation: Mix cell lysates or purified protein fractions with SDS-PAGE loading buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the proteins on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ProTα overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Protocol 5: Prothymosin Alpha Bioactivity Assay (TLR4 Activation)
This assay measures the ability of recombinant ProTα to activate the Toll-like receptor 4 (TLR4) signaling pathway.
-
Cell Culture: Culture a TLR4 reporter cell line (e.g., HEK-Blue™ hTLR4 cells or THP-1 cells) according to the manufacturer's instructions. These cells typically express a reporter gene (e.g., secreted alkaline phosphatase or luciferase) under the control of an NF-κB-inducible promoter.
-
Cell Seeding: Seed the reporter cells into a 96-well plate at an appropriate density.
-
Stimulation: Treat the cells with different concentrations of purified recombinant ProTα. Include a positive control (e.g., LPS) and a negative control (buffer only).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for the recommended time (e.g., 16-24 hours).
-
Reporter Gene Assay: Measure the activity of the reporter gene in the cell culture supernatant according to the reporter assay kit's protocol.
-
Data Analysis: Plot the reporter gene activity against the concentration of ProTα to determine the dose-response curve and the EC₅₀ value.
Mandatory Visualizations
References
- 1. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human PTMA(Prothymosin alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Direct ELISA method for the specific determination of prothymosin alpha in human specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Delivery of Thymosin Alpha 1
Welcome to the technical support center for Thymosin Alpha 1 (Tα1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing delivery methods for Tα1 in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in vivo delivery of Thymosin Alpha 1?
A1: The main hurdles in delivering Tα1 in vivo are characteristic of peptide therapeutics. These include enzymatic degradation by proteases found in biological fluids, a short biological half-life leading to rapid clearance, and potential instability of the peptide formulation.[1] These factors can contribute to low bioavailability, particularly with less direct routes of administration.
Q2: What are the most common administration routes for Tα1 in preclinical research, and how do they compare?
A2: Subcutaneous (SC) and intravenous (IV) injections are the most frequently used routes for Tα1 administration in research. Intramuscular (IM) injections are also utilized.[2][3] Oral delivery is challenging due to enzymatic degradation in the gastrointestinal tract, resulting in very low bioavailability.[3] Novel approaches like nanoparticle and liposomal formulations are being explored to enhance oral and sustained delivery.
Q3: How can the stability of Tα1 be enhanced for in vivo studies?
A3: To improve the stability of Tα1, several strategies can be employed. For formulation, using sterile buffers and storing lyophilized peptide at -20°C is recommended.[4] Reconstituted solutions should be stored at 4°C and used within a short period.[5] For longer-term stability and sustained release, encapsulation in systems like lipid nanoparticles or polymeric microspheres can protect the peptide from degradation.[1][6]
Data Presentation: Pharmacokinetics of Thymosin Alpha 1
The following tables summarize key pharmacokinetic parameters of Tα1 administered via different routes.
Table 1: Pharmacokinetics of Subcutaneously Administered Thymosin Alpha 1 in Humans
| Parameter | Value | Reference |
| Time to Peak (Tmax) | ~2 hours | [2][7][8] |
| Elimination Half-life (t½) | ~2 hours | [2][7][9] |
| Bioavailability | Excellent (subcutaneous) | [7] |
Mandatory Visualizations
Signaling Pathway of Thymosin Alpha 1
Thymosin Alpha 1 primarily exerts its immunomodulatory effects by interacting with Toll-like receptors (TLRs) on antigen-presenting cells like dendritic cells.[10][11][12] This interaction initiates downstream signaling cascades, leading to the activation of immune responses.
Caption: Signaling cascade of Thymosin Alpha 1 upon binding to Toll-like receptors.
Experimental Workflow: Quantification of Tα1 in Serum
This workflow outlines the key steps for quantifying Tα1 concentrations in serum samples using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Tα1 quantification in serum via HPLC.
Experimental Protocols
Protocol 1: Preparation of Thymosin Alpha 1 Loaded Solid Lipid Nanoparticles (SLNs) for Oral Delivery
This protocol is adapted from a method for preparing Tα1 solid lipid nanoparticles for oral administration.[6]
Materials:
-
Thymosin Alpha 1
-
Solid lipid (e.g., glyceryl tristearate, glyceryl trilaurate, cetyl palmitate)
-
Surfactant 1 (e.g., polyglyceryl-3 diisostearate)
-
Surfactant 2 (e.g., Tween-80 or Poloxamer-188)
-
Organic solvent (e.g., acetone, dichloromethane)
-
Phosphate (B84403) buffer solution (pH 6.8-7.4)
-
Ultrapure water
-
Cryoprotectant (e.g., trehalose, mannitol)
Procedure:
-
Preparation of the Internal Aqueous Phase: Dissolve a precise amount of Tα1 in the phosphate buffer solution.
-
Preparation of the Organic Phase: Dissolve the solid lipid(s) and surfactant 1 in the organic solvent.
-
Preparation of the External Aqueous Phase: Dissolve surfactant 2 in ultrapure water.
-
Formation of the Primary Emulsion (w/o): Add the internal aqueous phase dropwise into the stirring organic phase. Homogenize using a high-shear homogenizer or sonicator to form a water-in-oil emulsion.
-
Formation of the Double Emulsion (w/o/w): Add the primary emulsion dropwise into the stirring external aqueous phase. Disperse using a lower speed homogenizer or sonicator to create a double emulsion.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will result in a dispersion of Tα1-loaded solid lipid nanoparticles.
-
Lyophilization: Add a cryoprotectant to the nanoparticle dispersion, mix well, and then freeze-dry to obtain a powder. This powder can be encapsulated for oral administration.
Protocol 2: Quantification of Thymosin Alpha 1 in Serum by HPLC-MS/MS
This protocol outlines a method for the quantitative analysis of Tα1 in human serum.[13]
Materials:
-
Serum samples
-
Solid Phase Extraction (SPE) cartridges
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Tα1 standard
-
Formic acid
-
Ultrapure water
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
Perform solid-phase extraction to isolate Tα1 from the serum matrix.
-
-
HPLC-MS/MS Analysis:
-
Use a reverse-phase HPLC column.
-
Set up a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid.
-
Interface the HPLC system with the MS/MS using a suitable ion source (e.g., Turbo Ion spray).
-
Operate the mass spectrometer in positive ion detection and multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Prepare a series of Tα1 standards of known concentrations to establish a calibration curve.
-
Analyze the extracted samples and standards.
-
Calculate the concentration of Tα1 in the serum samples by comparing their peak areas to the calibration curve. The lower limit of quantification can be as low as 0.5 ng/mL.[13]
-
Troubleshooting Guide
Issue 1: Low Bioavailability or Efficacy of Tα1 in vivo
| Potential Cause | Troubleshooting Steps |
| Enzymatic Degradation | 1. Switch to a more direct administration route like intravenous or subcutaneous injection to bypass initial degradation.[1] 2. Consider co-administering with protease inhibitors (use with caution and appropriate controls). 3. Utilize encapsulation technologies such as liposomes or nanoparticles to protect Tα1.[1][6][14] |
| Rapid Clearance | 1. Employ sustained-release formulations like polymeric microspheres to prolong the presence of Tα1 in circulation.[1] 2. Adjust the dosing frequency based on pharmacokinetic data to maintain therapeutic concentrations.[1] |
| Incorrect Dosage | 1. Conduct a dose-response study to identify the optimal therapeutic concentration for your specific animal model and disease state.[1] 2. Perform pharmacokinetic analysis to understand the clearance rate and adjust the dosing regimen accordingly.[1] |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Administration Technique | 1. Ensure all personnel are thoroughly trained and adhere to a standardized protocol for drug administration.[1] 2. For subcutaneous injections, ensure consistent injection depth and volume.[15][16] 3. For oral gavage, verify proper placement to avoid accidental administration into the lungs.[1] |
| Biological Variation in Animals | 1. Increase the sample size to enhance statistical power.[1] 2. Use age- and weight-matched animals from a reputable supplier.[1] 3. Ensure proper acclimatization of animals to the housing and experimental conditions to minimize stress-induced variability.[17] |
| Peptide Formulation Instability | 1. Prepare fresh Tα1 formulations for each experiment.[1] 2. Store lyophilized Tα1 at -20°C and protect from light.[4] 3. After reconstitution, store at 4°C and use within the recommended timeframe.[5] Avoid repeated freeze-thaw cycles.[4] |
Issue 3: Inaccurate Quantification of Tα1 in Biological Samples
| Potential Cause | Troubleshooting Steps |
| Interference from Matrix Components (ELISA) | 1. Ensure proper sample dilution to minimize matrix effects. 2. Use a high-quality ELISA kit with validated specificity for Tα1. 3. Be aware of potential interference from lipids or bilirubin (B190676) in serum samples.[18] |
| Adsorption of Peptide to Surfaces | 1. Be mindful of the potential for peptide adsorption to filtration materials and sample vials, which can lead to inaccurate quantification.[19] 2. Test different materials (e.g., low-binding tubes and plates) to minimize this effect. |
| Errors in Standard Curve Preparation (ELISA/HPLC) | 1. Use a reliable source of Tα1 standard. 2. Ensure accurate pipetting and serial dilutions. 3. Do not mix reagents from different ELISA kit lots.[20] |
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. genscript.com [genscript.com]
- 5. thebody.com [thebody.com]
- 6. CN103405752A - Oral thymosin alpha1 solid lipid nanoparticle absorption preparation and preparing method thereof - Google Patents [patents.google.com]
- 7. Thymosin alpha-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Phenotypic drug discovery: a case for thymosin alpha-1 [frontiersin.org]
- 9. Pharmacokinetics of thymosin alpha1 after subcutaneous injection of three different formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. genemedics.com [genemedics.com]
- 13. Quantitative analysis of thymosin α1 in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Daily subcutaneous injections of peptide induce CD4+ CD25+ T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Challenges in Detection of Serum Oncoprotein: Relevance to Breast Cancer Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. bosterbio.com [bosterbio.com]
Troubleshooting low yield in synthetic TAI-1 production
Troubleshooting Guide: Low Yield in TAI-1 Synthesis
Common causes for low yield include:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain prevents the next amino acid from being coupled, leading to truncated sequences.
-
Premature Cleavage: The linkage of the peptide to the resin can be unstable under the repeated chemical treatments of SPPS, leading to the loss of peptide chains during the synthesis.
-
Losses during Cleavage and Purification: Significant amounts of the peptide can be lost during the final cleavage from the resin and subsequent purification steps, such as HPLC.
Q2: How can I identify the specific cause of my low yield?
A systematic approach involving analysis of the crude peptide and a review of the synthesis protocol is crucial.
1. Analyze the Crude Peptide: Before purification, analyze a small amount of your crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: A broad, poorly resolved main peak or the presence of multiple peaks of similar intensity in the HPLC chromatogram of the crude product can suggest that the synthesis had a relatively low yield of the desired peptide.
-
Mass Spectrometry Analysis: This will help identify the different species present in your crude product. Look for masses corresponding to:
-
Deletion sequences: Masses lower than the expected mass, corresponding to the absence of one or more amino acids.
-
Side-reaction products: Masses that are slightly different from the expected mass (e.g., -17 Da for aspartimide formation, +1 Da for deamidation).
2. Review Synthesis Parameters:
-
Coupling and Deprotection Monitoring: Did you monitor the completeness of the coupling and deprotection steps during the synthesis (e.g., using a Kaiser test)?
-
Reagent Quality: Were all reagents (solvents, amino acids, coupling reagents) of high quality and fresh?
-
Synthesis Conditions: Were the reaction times and temperatures appropriate for a difficult sequence?
| Impurity Type | Description | Mass Difference (Da) | Likely Cause |
| Truncated Peptides | Incomplete peptide chains. | Varies (lower than target) | Incomplete coupling or deprotection. |
| Deletion Peptides | Peptides missing one or more amino acids. | Varies (lower than target) | Incomplete coupling or deprotection. |
| Aspartimide Formation | Formation of a succinimide (B58015) ring at an aspartic acid (Asp) residue, followed by hydrolysis to form a mixture of aspartyl and isoaspartyl peptides. | -17.03 | Base-catalyzed side reaction during Fmoc deprotection, especially at Asp-Xxx sequences. |
| Deamidation | Hydrolysis of the side chain amide of an asparagine (Asn) residue to a carboxylic acid. | +0.98 | Can occur during synthesis, cleavage, or storage, particularly at Asn-Gly or Asn-Ser sequences. |
| Acetylation Failure | The N-terminal serine is not acetylated. | -42.04 | Incomplete N-terminal acetylation reaction. |
| Adducts | Formation of adducts with cations (e.g., Na+, K+) or other small molecules from the synthesis or purification process. | +22.99 (Na+), +39.10 (K+) | Presence of salts in reagents or solvents. |
FAQs
Q: What is a typical overall yield for synthetic this compound? A: Due to it being a "difficult sequence," the synthesis of this compound can be challenging. An optimized solid-phase synthesis of a this compound derivative has been reported with an overall yield of approximately 35%. However, yields can be lower depending on the specific protocol and purification efficiency.
Q: Can I use a different resin for this compound synthesis? A: Yes, while a polyethylene (B3416737) glycol (PEG) based resin has been shown to be effective for this compound synthesis, other resins like Wang resin or pre-loaded Fmoc-Asn(Trt)-Wang resin can also be used. The choice of resin can impact the stability of the peptide-resin linkage and the efficiency of the synthesis.
Q: How should I store the final purified this compound? A: Lyophilized this compound should be stored at -20°C or lower for long-term stability. Once reconstituted, it can be stored at 4°C for a short period, but repeated freeze-thaw cycles should be avoided.
Q: Are there any specific safety precautions I should take when working with the reagents for this compound synthesis? A: Yes, many reagents used in SPPS are hazardous. For example, trifluoroacetic acid (TFA) used for cleavage is highly corrosive, and piperidine (B6355638) used for Fmoc deprotection is toxic and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
General Protocol for Fmoc-SPPS of Thymosin Alpha 1
1. Resin Preparation:
-
Start with a suitable resin, such as a pre-loaded Fmoc-Asn(Trt)-Wang resin.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Amino Acid Coupling Cycle (repeated for each amino acid):
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent like HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (2-3 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test after the coupling step to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling.
-
3. N-terminal Acetylation:
-
After the final amino acid (Serine) has been coupled and deprotected, treat the resin with a solution of acetic anhydride (B1165640) (10 equivalents) and DIPEA (10 equivalents) in DMF for 30-60 minutes.
-
Wash the resin with DMF and DCM.
4. Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and gently agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
5. Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
HPLC Purification Protocol for this compound
1. Sample Preparation:
2. HPLC System and Column:
-
Use a preparative reversed-phase HPLC system with a C18 column.
3. Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
4. Gradient Elution:
-
Start with a shallow gradient to ensure good separation. A typical gradient could be:
-
5-25% B over 10 minutes
-
25-45% B over 40 minutes
-
45-95% B over 5 minutes
-
-
Monitor the elution at 214 nm or 280 nm.
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
Mass Spectrometry Analysis Protocol for this compound
1. Sample Preparation (for MALDI-TOF):
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in the same solvent.
-
Mix the peptide solution and the matrix solution in a 1:1 ratio.
2. MALDI-TOF Analysis:
-
Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum in positive ion mode.
Visualizations
References
How to minimize off-target effects of Thymosin Alpha 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure the reliable and accurate use of Thymosin Alpha 1 (Tα1) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of action for Thymosin Alpha 1 that I should be aware of to understand potential "off-target" versus on-target effects?
Thymosin Alpha 1 is an immunomodulating peptide that primarily exerts its effects by interacting with the immune system. Its main mechanism of action involves binding to Toll-like receptors (TLRs), particularly TLR2 and TLR9, on immune cells like dendritic cells and myeloid cells.[1][2][3] This interaction triggers downstream signaling cascades that lead to the maturation and activation of T-cells, enhancement of natural killer (NK) cell activity, and modulation of cytokine production.[1][2][4] Therefore, the pleiotropic effects of Tα1 on various immune cell populations are considered part of its on-target activity. What might be perceived as "off-target" effects could arise from experimental variables such as peptide quality, concentration, or the specific cellular context.
Q2: My results with Thymosin Alpha 1 are inconsistent. What are the common sources of variability?
Inconsistent results can stem from several factors:
-
Peptide Quality and Purity: Ensure you are using high-purity (>98%) synthetic Tα1.[5] Impurities or incorrect peptide sequences can lead to unpredictable biological activity. Always source from reputable suppliers who provide a certificate of analysis (COA) with HPLC and mass spectrometry data.[6]
-
Peptide Handling and Storage: Tα1 is a lyophilized powder that should be stored at -20°C.[7] Once reconstituted, typically with bacteriostatic water, it is recommended to use it promptly.[7][8] Avoid repeated freeze-thaw cycles.[2] Improper handling can lead to peptide degradation.
-
Experimental Conditions: Factors such as cell line passage number, cell density, and serum concentration in the culture medium can influence cellular responses to Tα1. Standardizing these parameters across experiments is crucial.
Q3: I am observing unexpected cellular responses. How can I determine if these are true off-target effects?
Distinguishing on-target from off-target effects is critical for data interpretation. Here are some strategies:
-
Dose-Response Analysis: Perform a dose-response curve to determine the optimal concentration of Tα1 for your specific cell type and assay. On-target effects should typically occur within a specific concentration range, while off-target effects may appear at much higher concentrations.[9]
-
Use of Controls: Include appropriate positive and negative controls in your experiments. A negative control could be a scrambled peptide with the same amino acid composition as Tα1 but a different sequence.
-
Secondary Assays: Validate your findings using multiple, independent assays that measure different endpoints of the same biological process.
-
Cellular Context: The expression levels of TLRs on your cells of interest will significantly impact their responsiveness to Tα1. Consider verifying TLR expression in your experimental model.
Troubleshooting Guides
Issue 1: High background or non-specific signaling in my assay.
-
Possible Cause: The concentration of Tα1 may be too high, leading to low-affinity interactions.
-
Troubleshooting Steps:
-
Review the literature for typical effective concentrations of Tα1 in similar experimental systems.
-
Perform a dose-response experiment starting from a low concentration and titrating up.
-
Ensure proper washing steps in your assay to remove unbound peptide.
-
Issue 2: Lack of a discernible effect of Thymosin Alpha 1.
-
Possible Cause: The peptide may have degraded, or the cells may not be responsive.
-
Troubleshooting Steps:
-
Verify the integrity of your Tα1 stock. If in doubt, use a fresh vial.
-
Confirm that your cells express the necessary receptors (e.g., TLRs) for Tα1 signaling.
-
Optimize the treatment duration. The effects of Tα1 may not be apparent at very early or very late time points.
-
Issue 3: Results are not reproducible between experiments.
-
Possible Cause: Inconsistent experimental procedures.
-
Troubleshooting Steps:
-
Create and strictly follow a detailed standard operating procedure (SOP) for all experiments.
-
Pay close attention to peptide preparation, ensuring it is done consistently each time.
-
Monitor and control for variability in cell culture conditions.
-
Quantitative Data Summary
The following table summarizes the typical concentrations and dosages of Thymosin Alpha 1 used in various contexts. Note that the optimal concentration for in vitro experiments should be determined empirically.
| Application | Concentration/Dosage | Reference |
| In vitro cell proliferation (breast cancer) | 100-160 µM | [1] |
| In vitro immunomodulation (human immune cells) | 10 µM | [10] |
| In vivo (human clinical trials) - single dose | 0.8 to 6.4 mg | [2][11] |
| In vivo (human clinical trials) - multiple doses | 1.6 to 16 mg | [2][11] |
Key Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol outlines a general method for assessing the effect of Tα1 on the proliferation of a cancer cell line.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Preparation: Prepare a stock solution of Tα1 in sterile water or an appropriate buffer.[1] Perform serial dilutions to obtain the desired final concentrations.
-
Treatment: Remove the culture medium and add fresh medium containing different concentrations of Tα1 (e.g., 0, 10, 50, 100, 200 µM).
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).[10]
-
Proliferation Assessment: Measure cell proliferation using a standard method such as the MTT or WST-1 assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve.
Visualizing Signaling Pathways and Workflows
To aid in understanding the molecular interactions and experimental designs, the following diagrams are provided.
Caption: Simplified signaling pathway of Thymosin Alpha 1.
Caption: Workflow to minimize and validate off-target effects.
Caption: A logical flow for troubleshooting experimental results.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. corepeptides.com [corepeptides.com]
- 4. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymosin Alpha 1, purity >98% peptide [novoprolabs.com]
- 6. peptideskingdom.com [peptideskingdom.com]
- 7. purelifepeptides.com [purelifepeptides.com]
- 8. thebody.com [thebody.com]
- 9. benchchem.com [benchchem.com]
- 10. dovepress.com [dovepress.com]
- 11. Phenotypic drug discovery: a case for thymosin alpha-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Half-Life of TAI-1
Frequently Asked Questions (FAQs)
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains.[5]
-
PASylation: Genetic fusion to a polypeptide sequence rich in proline, alanine, and serine.[3][4]
-
Lipidation: Acylation with fatty acids to promote binding to serum albumin.
Troubleshooting Guides
Problem: Reduced Bioactivity of Modified TAI-1
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Steric Hindrance: The modification (e.g., PEG chain, fusion partner) is physically blocking the active site of this compound, preventing it from binding to its target receptors, such as Toll-like receptors (TLRs).[3] | 1. Introduce a Linker: Incorporate a flexible linker sequence between this compound and the half-life extension moiety. This can provide greater conformational freedom for this compound to interact with its receptor.[6] 2. Optimize Attachment Site: If using chemical conjugation like PEGylation, experiment with different attachment sites on the this compound molecule that are distal to the active domain. Site-specific conjugation can be achieved by introducing a unique reactive group (e.g., a cysteine residue) at a desired position.[5] 3. Vary the Size of the Modification: For PEGylation and PASylation, test different polymer lengths. A smaller polymer may provide sufficient half-life extension without severely compromising activity. |
| Improper Folding or Aggregation: The fusion protein may not be folding correctly, leading to aggregation and loss of function. | 1. Optimize Expression System: If producing a fusion protein, experiment with different expression hosts (e.g., mammalian cells vs. E. coli) and culture conditions (e.g., lower temperature) to promote proper folding. 2. Refolding Studies: Develop and optimize a refolding protocol from inclusion bodies if the protein is expressed in an insoluble form. 3. Formulation Optimization: Investigate different buffer conditions (pH, ionic strength) and the addition of excipients (e.g., stabilizers, aggregation inhibitors) to improve the solubility and stability of the purified protein.[10] |
Data and Protocols
Quantitative Data Summary
| This compound Formulation | Half-Life (t½) | Species | Key Findings | Reference |
| Unmodified this compound (Zadaxin) | ~2 hours | Human | Rapid absorption and elimination. | [2][11] |
| PASylated this compound (Tα1-PAS) | >8-fold increase vs. native | Rat | Significantly prolonged plasma half-life due to retarded kidney filtration. | [3][9] |
| This compound-Fc Fusion (human IgG4) | ~25 hours | Mouse | ~13-fold longer half-life compared to unmodified this compound. | [7] |
| This compound-mCH3 Fusion (mutant IgG1) | ~47 hours | Not Specified | Substantially increased half-life compared to the parent molecule (3 hours). | [8] |
| PEGylated this compound (5 kDa mPEG) | ~8.2 hours | Rat | Extended terminal half-life. | [3] |
Experimental Protocols
-
Gene Synthesis and Cloning:
-
Clone the synthesized gene into a suitable mammalian expression vector (e.g., pcDNA3.1).
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Transfect the cells with the expression vector using a standard transfection reagent (e.g., lipofectamine).
-
-
Protein Expression and Harvesting:
-
After 24-48 hours post-transfection, switch to a serum-free medium for protein expression.
-
-
Purification:
-
Clarify the supernatant by centrifugation and filtration.
-
Perform affinity chromatography using a Protein A or Protein G column, which binds specifically to the Fc region.
-
Wash the column to remove unbound proteins.
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or size-exclusion chromatography.
-
-
Characterization:
-
Assess purity by SDS-PAGE and protein concentration by a suitable method (e.g., BCA assay).
-
Confirm identity by Western blot using anti-human Fc antibodies and by mass spectrometry.
-
Evaluate in vitro bioactivity using a relevant assay, such as a T-cell proliferation assay or cytokine release assay.[6][7]
-
-
Animal Model:
-
Use healthy adult rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice). Acclimatize the animals for at least one week before the experiment.
-
-
Drug Administration:
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-injection. A typical sampling schedule might be: pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs, 48 hrs, and 72 hrs.[7]
-
Process the blood samples to obtain plasma or serum and store at -80°C until analysis.
-
-
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis and calculate key parameters, including the elimination half-life (t½), area under the curve (AUC), and clearance (CL).
Visualizations
References
- 1. Pharmacokinetics of thymosin alpha1 after subcutaneous injection of three different formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymosin alpha-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PASylated Thymosin α1: A Long-Acting Immunostimulatory Peptide for Applications in Oncology and Virology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pegylation modifier of long-acting thymosin alpha1 - Eureka | Patsnap [eureka.patsnap.com]
- 6. Bioactivity and pharmacokinetics of two human serum albumin–thymosin α1-fusion proteins, rHSA-Tα1 and rHSA-L-Tα1, expressed in recombinant Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymosin Alpha1-Fc Modulates the Immune System and Down-regulates the Progression of Melanoma and Breast Cancer with a Prolonged Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fusion of thymosin alpha 1 with mutant IgG1 CH3 prolongs half-life and enhances antitumor effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 11. medscape.com [medscape.com]
Best practices for handling and storing Thymosin Alpha 1
Welcome to the Technical Support Center for Thymosin Alpha 1. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing Thymosin Alpha 1, along with troubleshooting guides and frequently asked questions (FAQs) to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized Thymosin Alpha 1?
A1: To reconstitute lyophilized Thymosin Alpha 1, it is recommended to use sterile, bacteriostatic water. Slowly inject the water down the side of the vial to avoid foaming. Gently swirl or roll the vial until the powder is completely dissolved; do not shake vigorously as this can denature the peptide. For a typical 5 mg vial, adding 3.0 mL of bacteriostatic water will result in a concentration of approximately 1.67 mg/mL.[1][2]
Q2: What are the optimal storage conditions for Thymosin Alpha 1 before and after reconstitution?
A2: Proper storage is crucial to maintain the integrity and activity of Thymosin Alpha 1. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C (long-term) | Up to 2 years | Protect from light and moisture.[3] May be stable for up to three weeks at room temperature.[4] For very long-term storage, below -18°C is recommended.[4] |
| 2-8°C (short-term) | Up to 2 years in a refrigerator.[3] | ||
| Reconstituted Solution | 2-8°C | 2 to 7 days.[4] Some sources suggest up to 30 days when stored in a refrigerator.[5] | Protect from light. Avoid repeated freeze-thaw cycles.[4] For longer-term storage in solution, consider adding a carrier protein like 0.1% human serum albumin.[4] |
Q3: What is the stability of Thymosin Alpha 1 under different pH conditions?
A3: Thymosin Alpha 1 exhibits the highest stability in a pH range of 5 to 6.[4] Both acidic and alkaline conditions can promote its degradation. Therefore, when preparing solutions for experiments, it is advisable to use a buffer system within this optimal pH range.
Q4: Can I freeze aliquots of reconstituted Thymosin Alpha 1?
A4: While it is generally recommended to avoid repeated freeze-thaw cycles as this can degrade the peptide, you can aliquot the reconstituted solution into single-use vials and store them frozen at -20°C for a few weeks.[4][6] This is preferable to repeatedly accessing the same stock solution.
Troubleshooting Guide
Issue 1: The lyophilized peptide is difficult to dissolve.
-
Possible Cause: The peptide may have aggregated, or the incorrect solvent is being used.
-
Solution:
-
Ensure the vial has warmed to room temperature before opening to prevent moisture absorption.[6]
-
Use the recommended reconstitution solvent (e.g., bacteriostatic water).
-
If solubility issues persist, gentle sonication in a water bath for a few minutes can help break up larger particles. Avoid excessive heating.[6]
-
For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary to aid dissolution before adding the aqueous buffer.[7]
-
Issue 2: I am observing inconsistent or no biological activity in my cell-based assays.
-
Possible Causes:
-
Peptide degradation due to improper storage or handling.
-
Incorrect dosage or concentration.
-
Contamination of the peptide solution.
-
-
Solutions:
-
Verify Storage and Handling: Confirm that the peptide has been stored at the correct temperature and protected from light. Ensure that fresh, properly reconstituted peptide is used for each experiment. Avoid multiple freeze-thaw cycles.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of Thymosin Alpha 1 for your specific cell type and assay. Non-cytotoxic doses for in vitro experiments on cancer cell lines have been reported around 10 µM.[8]
-
Check for Contamination: Use sterile techniques during reconstitution and handling to prevent bacterial contamination. Filtering the reconstituted peptide solution through a 0.2 µm filter can help remove potential contaminants.[9]
-
Confirm Bioactivity: If possible, test the batch of Thymosin Alpha 1 in a validated bioassay, such as a T-cell proliferation assay, to confirm its activity.
-
Issue 3: I am seeing unexpected peaks in my HPLC analysis.
-
Possible Causes:
-
Peptide degradation.
-
Oxidation of sensitive amino acid residues.
-
Contamination.
-
-
Solutions:
-
Assess Purity of New Vials: Always run a quality control check on a new batch of peptide to establish a baseline purity profile.
-
Prevent Oxidation: Thymosin Alpha 1 does not contain cysteine or methionine, which are highly susceptible to oxidation. However, good practice for handling all peptides includes using oxygen-free solvents if oxidation is a concern for any component in your experimental system.[6]
-
Proper Sample Preparation: Ensure that the sample is properly dissolved and filtered before injection into the HPLC system to remove any particulate matter.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for assessing the purity of Thymosin Alpha 1. Specific parameters may need to be optimized for your system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Procedure:
-
Reconstitute Thymosin Alpha 1 to a concentration of 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject 20 µL of the filtered sample into the HPLC system.
-
Run the gradient and monitor the chromatogram for the main peak corresponding to Thymosin Alpha 1 and any impurity peaks.
-
Calculate the purity by integrating the peak areas.
-
Protocol 2: In Vitro T-Cell Proliferation Assay (WST-1 Assay)
This assay measures the effect of Thymosin Alpha 1 on the proliferation of immune cells.
-
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line.
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Thymosin Alpha 1, reconstituted and serially diluted.
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads as a mitogen.
-
WST-1 cell proliferation reagent.
-
-
Procedure:
-
Seed 2.5 x 10^5 immune cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[8]
-
Add 50 µL of varying concentrations of Thymosin Alpha 1 to the wells. Include a vehicle control (the solvent used to dissolve Thymosin Alpha 1).
-
Add 50 µL of the mitogen to stimulate T-cell proliferation.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.[8]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation relative to the control.
-
Signaling Pathways and Experimental Workflows
Thymosin Alpha 1 Signaling Pathway
Thymosin Alpha 1 modulates the immune system by interacting with Toll-like receptors (TLRs) on immune cells, such as dendritic cells and macrophages.[10] This interaction triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of various cytokines and enhanced immune responses.[11]
Caption: Signaling pathway of Thymosin Alpha 1 via Toll-like receptors.
Experimental Workflow: In Vitro Bioactivity Testing
This workflow outlines the key steps for assessing the in vitro biological activity of Thymosin Alpha 1.
Caption: Workflow for in vitro bioactivity testing of Thymosin Alpha 1.
References
- 1. Exploring the Signaling Pathways of Thymosin Alpha-1: Implications for Immunotherapy - Pro Peptide Source [propeptidesource.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Influence of pH,temperature and light on stability of thymosin &#...: Ingenta Connect [ingentaconnect.com]
- 5. polarispeptides.com [polarispeptides.com]
- 6. corepeptides.com [corepeptides.com]
- 7. Impact of the immunomodulating peptide thymosin alpha 1 on multiple myeloma and immune recovery after hematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Immunomodulatory Activity of Thymosin Alpha 1 on Tumor Cell Lines and Distinct Immune Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shodex.com [shodex.com]
- 10. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Thymosin Alpha 1 (TAI-1) in Tissue
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for quantifying TAI-1 in tissue samples? A1: The most common and reliable methods for the quantitative analysis of this compound are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] ELISA is a widely used immunoassay, while LC-MS/MS offers high accuracy, precision, and sensitivity.[1][2]
Q2: What are the critical first steps in preparing tissue samples for this compound analysis? A2: Proper sample preparation is crucial for accurate quantification. The initial steps involve rinsing the tissue with a buffered solution like PBS, followed by homogenization to break down the tissue structure.[3] For mass spectrometry, this is typically followed by protein extraction using specific lysis buffers.[4] It is essential to work quickly and keep samples cold to prevent peptide degradation.
Q3: How should this compound standards and samples be stored? A3: Lyophilized this compound should be stored at -20°C or colder for long-term stability.[1] Once reconstituted, it can be stored at 4°C for a few days.[1] It is advisable to store it with a carrier protein like 0.1% BSA for longer-term storage of the reconstituted peptide.[1] Tissue homogenates should be stored at -20°C or -80°C, and repeated freeze-thaw cycles should be avoided.[3]
Q4: Which method is more sensitive, ELISA or LC-MS/MS? A4: LC-MS/MS is generally considered more sensitive and specific than ELISA.[2] A validated LC-MS/MS method for this compound in human serum demonstrated a lower limit of quantitation (LLOQ) of 0.5 ng/mL.[2][5] The sensitivity of ELISA kits can vary, with some reporting a detection range starting at 4 ng/mL.[6]
Method 1: this compound Quantification by ELISA
ELISA Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Signal | Reagents not at room temperature before use.[7] | Allow all reagents to sit on the bench for 15-20 minutes to reach room temperature before starting.[7] |
| Improper storage or expired reagents.[7] | Verify the expiration dates and ensure kits are stored at the recommended 2-8°C.[7][8] | |
| Insufficient incubation times.[8] | Follow the incubation times specified in the kit protocol precisely.[8] | |
| Inadequate washing.[9] | Ensure wells are washed thoroughly according to the protocol to remove unbound reagents. Increase the duration of soak steps if necessary.[8] | |
| High Background | Insufficient washing.[8] | Use the correct washing technique and volume. After the last wash, tap the plate firmly on absorbent paper to remove residual buffer.[10] |
| Extended incubation periods.[7] | Adhere strictly to the incubation times recommended in the protocol.[7] | |
| Non-specific binding of antibodies.[9] | Ensure the blocking step is performed correctly with the appropriate blocking buffer.[9] | |
| Substrate solution exposed to light.[7] | Store and incubate the substrate in the dark to prevent degradation.[7] | |
| Poor Replicates / High Variation | Inconsistent pipetting technique.[8] | Change pipette tips for each standard and sample. Ensure there are no air bubbles when pipetting.[8] |
| Inconsistent temperature across the plate ("Edge Effect").[7] | Ensure the plate is sealed properly during incubation.[7] Avoid stacking plates in the incubator to allow for even temperature distribution.[11] | |
| Reagents not mixed properly.[11] | Ensure all reagents, especially standards and samples, are mixed thoroughly before adding to the wells.[11] |
Detailed Experimental Protocol: Competitive ELISA
This protocol is a generalized example based on commercially available competitive ELISA kits.[6][10] Always refer to the specific manual provided with your kit.
-
Washing : Discard the contents of the wells and wash 5 times with 250 µL of wash buffer per well.[10]
-
Conjugate Addition : Add 200 µL of the peroxidase-labeled secondary antibody (conjugate) to each well.[10] Cover the plate and incubate as specified (e.g., 1 hour at room temperature).[10]
-
Washing : Repeat the washing step as described in step 4.
-
Substrate Reaction : Add 200 µL of TMB substrate to each well and incubate for 10-20 minutes at room temperature in the dark.[10]
-
Stop Reaction : Add 50 µL of stop solution to each well to terminate the reaction.[10]
-
Data Acquisition : Read the absorbance (Optical Density, OD) of each well at 450 nm using a microplate reader. A reference wavelength of 620 nm can be used if available.[10]
Method 2: this compound Quantification by LC-MS/MS
LC-MS/MS Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Signal (Peptide Loss) | Non-specific binding (adsorption) of this compound to labware (e.g., tubes, pipette tips). | Use low-binding plasticware. The addition of a small amount of organic solvent or a surfactant to buffers can help minimize binding. |
| Incomplete elution from Solid Phase Extraction (SPE) column.[12] | Optimize the SPE elution solvent. Test different percentages of organic solvent (e.g., acetonitrile) and the addition of an acid (e.g., formic acid) to ensure complete peptide recovery. | |
| Peptide degradation by proteases during sample preparation. | Keep samples on ice throughout the preparation process. Add protease inhibitors to the homogenization buffer. | |
| Poor ionization efficiency in the mass spectrometer. | Optimize the mobile phase composition. A lower pH mobile phase is often beneficial for peptide ionization in positive ion mode.[13] Minor adjustments to source parameters like capillary voltage can also improve ionization.[13] | |
| High Matrix Interference | Co-elution of interfering substances from the tissue matrix that suppress the this compound signal.[12] | Improve the sample cleanup process. Use a more selective SPE sorbent (e.g., mixed-mode) for better purification. |
| Adjust the HPLC gradient to better separate this compound from interfering matrix components.[14] | ||
| Poor Reproducibility | Inconsistent sample preparation. | Ensure a standardized, reproducible protocol for tissue homogenization and extraction is followed for all samples.[15] |
| Variability in SPE recovery. | Automate the SPE process if possible. Ensure the sorbent is properly conditioned and not allowed to dry out. |
Detailed Experimental Protocol: LC-MS/MS
-
Tissue Homogenization : Rinse approximately 100 mg of tissue with 1X PBS. Homogenize the tissue in 1 mL of a suitable lysis buffer containing protease inhibitors.[3][4]
-
Solid Phase Extraction (SPE) for Cleanup :
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a low-concentration organic solvent (e.g., 5% methanol) to remove salts and polar impurities.
-
-
Drying and Reconstitution : Dry the eluted sample under a stream of nitrogen. Reconstitute the dried peptide extract in the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile (B52724)/0.1% Formic Acid).
-
LC Separation :
-
Inject the reconstituted sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
A shallow gradient is often required to achieve good separation for peptides.[14]
-
-
MS/MS Detection :
-
Analyze the column eluent using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[13]
-
Data and Method Summaries
Table 1: Performance Characteristics of this compound Quantification Methods
| Parameter | LC-MS/MS (in Human Serum) | ELISA (Commercial Kit) |
| Principle | Chromatographic separation followed by mass analysis. | Competitive Immunoassay.[10] |
| Linear Range | 0.5 - 100 ng/mL[2][5] | 4 - 1000 ng/mL[6] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL[2][5] | 4 ng/mL[6] |
| Sample Type | Serum, Plasma, Tissue Homogenates[5][16] | Serum, Tissue Culture, Thymus Extract[6][10] |
| Specificity | Very High (based on mass-to-charge ratio) | High (dependent on antibody cross-reactivity) |
| Throughput | Moderate | High |
Visualized Workflows and Pathways
Experimental Workflow
This compound Signaling Pathway
Caption: Simplified MyD88-dependent TLR signaling pathway.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of thymosin alpha1 in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. Investigation of an optimal lysis method for the study of thymus and thymoma by mass spectrometry-based proteomics - Sun - Translational Cancer Research [tcr.amegroups.org]
- 5. Quantitative analysis of thymosin α1 in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpco.com [alpco.com]
- 7. biomatik.com [biomatik.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 10. eaglebio.com [eaglebio.com]
- 11. mybiosource.com [mybiosource.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mybiosource.com [mybiosource.com]
Addressing conflicting results in TAI-1 research
Frequently Asked Questions (FAQs)
A3: The first step is to meticulously review your experimental protocol and compare it against the methodology of the study you are trying to replicate. Even minor differences in reagents, cell lines, incubation times, or measurement techniques can lead to different outcomes. It is also crucial to ensure all your controls are working as expected. A positive control should yield a known result, confirming your assay is working, while a negative control should show no effect, ensuring there is no contamination or background noise. If the protocol seems identical and controls are valid, consider external factors like patient sample heterogeneity or subtle differences in the cellular state.
Troubleshooting Guides
Guide 1: Addressing Inconsistent Clinical Efficacy in Sepsis and COVID-19
Answer: This is a common challenge in TAI-1 research. The discrepancy likely arises from methodological and population differences between studies. Use the following steps and data to troubleshoot your trial design and interpret your results.
1. Analyze Patient Population: Patient heterogeneity is a primary driver of conflicting results.[1] Compare the inclusion/exclusion criteria of your study with those from studies showing different outcomes. Key factors include:
-
Age and Comorbidities: The patient's age and pre-existing conditions can significantly impact immune response and outcomes.[1]
2. Review Treatment Protocol:
-
Timing of Administration: The therapeutic window is critical. Was the first dose given early or late in the disease course?
3. Statistical Power and Endpoints: Ensure your study is adequately powered to detect a clinically meaningful difference. The primary endpoints (e.g., 28-day mortality, time to recovery) should align with those of the studies you are comparing against.
Table 1: this compound in Sepsis
| Study Characteristic | Positive Outcome Reports | Null/Negative Outcome Reports |
|---|---|---|
| Primary Finding | Considered a promising immunomodulatory drug.[5] | No clear evidence of reduced 28-day all-cause mortality.[4] |
| Study Design | Multicenter, randomized controlled trial in China (2008-2010).[5] | Large-scale, placebo-controlled trial (over 1,000 subjects) in early 2025.[4] |
| Patient Population | Patients in ICU with severe sepsis.[5] | Adults with sepsis.[4] |
Table 2: this compound in COVID-19
| Study Characteristic | Positive Outcome Reports | Null/Negative Outcome Reports |
|---|---|---|
| Primary Finding | Significantly lower mortality in moderate to critical patients.[2] | No statistically significant benefits observed.[1][2] |
| Study Design | Systematic review of 8 studies; Retrospective analysis.[2][3] | Randomized controlled trial (Wang et al.).[2] |
Troubleshooting Workflow for Clinical Trials
Caption: Logical workflow for troubleshooting conflicting clinical trial results.
Guide 2: Investigating Variable In Vitro Immune Responses
Answer: In vitro results can be highly sensitive to the experimental setup. This compound's mechanism involves modulating complex signaling networks, and slight variations can alter the outcome.
1. Cellular Context:
2. Signaling Pathway Factors: this compound is thought to act on TLR signaling. The expression levels of different TLRs (e.g., TLR2, TLR4) and their downstream adaptors (MyD88, TRIF) can dictate the cellular response.[9] As noted earlier, conflicting reports exist on the roles of key signaling molecules within these pathways, which could be a source of variability.[6]
3. Experimental Conditions:
-
Co-stimulation: The presence and concentration of other stimuli (e.g., LPS for TLR4, Pam3CSK4 for TLR2/1) will fundamentally change the signaling environment.
-
Assay Timing: Cytokine production is a dynamic process. Measure expression at multiple time points to capture the full response curve.
Table 3: Common Variables in this compound In Vitro Assays
| Experimental Factor | Potential Source of Variation | Recommendation for Consistency |
|---|---|---|
| Cell Source | Primary cells vs. cell lines; donor-to-donor variability. | Pool cells from multiple donors or use a well-characterized cell line. |
| Stimulation Agent | Type and concentration of TLR ligand (e.g., LPS). | Perform a dose-response curve for the TLR ligand to find the optimal concentration. |
| This compound Concentration | Sub-optimal or supra-optimal doses may produce different effects. | Test a range of this compound concentrations. |
| Incubation Time | Peak cytokine expression varies for different cytokines. | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours). |
| Readout Method | ELISA, qPCR, Flow Cytometry. | Use multiple methods to validate key findings (e.g., mRNA and protein levels). |
Detailed Experimental Protocols
This section provides a standardized protocol for a key in vitro experiment to serve as a baseline for troubleshooting.
1. Objective: To determine if this compound modulates the production of TNF-α and IL-6 in differentiated THP-1 cells stimulated with the TLR4 ligand, lipopolysaccharide (LPS).
2. Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
LPS from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free water and PBS
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
3. Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 complete medium.
-
Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours. After incubation, aspirate the PMA-containing medium and wash the adherent cells gently with warm PBS.
-
Add fresh, serum-free RPMI-1640 and allow cells to rest for 24 hours before stimulation.
-
-
-
Aspirate the resting medium from the differentiated THP-1 cells.
-
Add fresh medium containing the experimental conditions:
-
Vehicle Control (medium only)
-
LPS only (e.g., at 100 ng/mL - concentration should be optimized)
-
-
Incubate the plate for a predetermined time (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
Data Collection and Analysis:
-
After incubation, centrifuge the plate to pellet any floating cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the different treatment groups.
-
General Experimental Troubleshooting Workflow
Caption: A general workflow for troubleshooting inconsistent lab experiments.
References
- 1. Frontiers | Phenotypic drug discovery: a case for thymosin alpha-1 [frontiersin.org]
- 2. alternative-therapies.com [alternative-therapies.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. innerbody.com [innerbody.com]
- 5. researchgate.net [researchgate.net]
- 6. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of TLRs as signaling cascades to combat infectious diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Therapeutic Efficacy of TAI-1 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Disrupting Mitotic Integrity
-
Nek2 Degradation: The dissociation from Hec1 leads to the degradation of Nek2 protein.[1]
-
Chromosomal Misalignment: The loss of the Hec1-Nek2 interaction results in significant chromosomal misalignment during the metaphase stage of mitosis.[1]
-
Apoptotic Cell Death: This severe disruption of the mitotic process triggers the intrinsic apoptotic pathway, leading to the selective death of cancer cells.[1]
In Vitro Efficacy: Potent and Broad-Spectrum Activity
| Cell Line | Cancer Type | GI50 (nM) |
| Breast Cancer | ||
| MDA-MB-231 | Triple-Negative | 25 |
| MDA-MB-468 | Triple-Negative | 30 |
| MCF7 | ER-Positive | 20 |
| BT474 | HER2-Positive | 15 |
| HCC1954 | HER2-Positive | 40 |
| Colon Cancer | ||
| COLO205 | Adenocarcinoma | 50 |
| Liver Cancer | ||
| Huh-7 | Hepatocellular Carcinoma | 35 |
| HepG2 | Hepatocellular Carcinoma | 45 |
| Leukemia | ||
| K562 | Chronic Myelogenous Leukemia | 13.48 |
| U937 | Histiocytic Lymphoma | 28 |
| KG-1 | Acute Myelogenous Leukemia | 32 |
| MV4-11 | Acute Myeloid Leukemia | 18 |
| RS4;11 | Acute Lymphoblastic Leukemia | 22 |
| Other Cancers | ||
| HeLa | Cervical Cancer | 23 |
| A549 | Lung Carcinoma | 60 |
| PC3 | Prostate Cancer | 55 |
| U2OS | Osteosarcoma | 48 |
In Vivo Efficacy: Oral Bioavailability and Tumor Growth Inhibition
| Xenograft Model | Cancer Type | Treatment | Dosing | Tumor Growth Inhibition (%) |
| MDA-MB-231 | Triple-Negative Breast Cancer | This compound | 150 mg/kg, p.o. | Modest |
| COLO205 | Colon Cancer | This compound | 150 mg/kg, p.o. | Modest |
| Huh-7 | Liver Cancer | This compound | 150 mg/kg, p.o. | Significant |
| Huh-7 | Liver Cancer | This compound | 20 mg/kg, i.v. | Significant |
Synergistic Effects with Standard Chemotherapies
| Combination | Cancer Type | Effect |
| This compound + Doxorubicin | Leukemia, Breast, Liver Cancer | Synergistic |
| This compound + Topotecan | Leukemia, Breast, Liver Cancer | Synergistic |
| This compound + Paclitaxel | Leukemia, Breast, Liver Cancer | Synergistic |
Synergy was determined by combination index (CI) analysis in preclinical models.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cell Viability (GI50) Assay
References
A Comparative Analysis of Thymosin Alpha 1 and Thymosin Beta 4 for Researchers and Drug Development Professionals
Thymosin Alpha 1 (Tα1) and Thymosin Beta 4 (Tβ4) are two distinct peptides originally isolated from the thymus gland, each exhibiting unique and compelling therapeutic properties. While both play crucial roles in cellular processes, their primary mechanisms of action and, consequently, their clinical applications, differ significantly. Tα1 is predominantly recognized for its potent immunomodulatory effects, while Tβ4 is celebrated for its remarkable capabilities in tissue repair and regeneration.[1][2] This guide provides a comprehensive comparative analysis of these two peptides, presenting key data, experimental methodologies, and signaling pathways to inform researchers, scientists, and drug development professionals.
Biochemical and Functional Comparison
Thymosin Alpha 1 and Thymosin Beta 4, despite both originating from thymic tissue, have vastly different chemical compositions and immunological actions.[3] Tα1 is a 28-amino acid peptide that functions primarily to enhance and restore immune function, particularly cell-mediated immunity.[3][4][5][6] In contrast, Tβ4 is a 43-amino acid peptide that is a major actin-sequestering molecule in mammalian cells, playing a critical role in tissue regeneration, wound healing, and reducing inflammation.[7][8][9]
| Feature | Thymosin Alpha 1 (Tα1) | Thymosin Beta 4 (Tβ4) |
| Primary Function | Immune modulation, enhancing T-cell function.[3][10][11] | Tissue repair and regeneration, wound healing, anti-inflammatory.[1][7][12] |
| Key Biological Activities | - Enhances T-cell maturation and differentiation.[13] - Stimulates cytokine production (e.g., IL-2, IFN-γ).[3][14] - Activates Natural Killer (NK) cells.[3] - Antibacterial and antiviral properties.[3] | - Promotes cell migration and angiogenesis.[7][9] - Sequesters G-actin monomers.[7] - Reduces apoptosis and inflammation.[7][12][15] - Decreases fibrosis and scar formation.[12] |
| Mechanism of Action | Interacts with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on immune cells.[3][13][16] | Binds to actin, regulating cytoskeletal dynamics; also acts extracellularly to promote tissue repair.[7][15] |
| Therapeutic Applications | - Chronic viral infections (Hepatitis B & C).[3][14] - Cancers (e.g., melanoma, lung cancer).[14][17] - Immunodeficiency disorders.[3] - Vaccine adjuvant.[3] | - Dermal and corneal wound healing.[7][12] - Cardiovascular repair (e.g., post-myocardial infarction).[9][15] - Neurodegenerative diseases.[15] - Dry eye syndrome.[18] |
Signaling Pathways
The distinct biological functions of Tα1 and Tβ4 are mediated through different intracellular signaling pathways.
Thymosin Alpha 1 Signaling
Tα1 primarily exerts its immunomodulatory effects by engaging Toll-like receptors (TLRs) on antigen-presenting cells like dendritic cells.[3][13] This interaction triggers downstream signaling cascades, including the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to the production of various cytokines and maturation of immune cells.[14][19]
Thymosin Beta 4 Signaling
Tβ4's regenerative capabilities are linked to its ability to modulate multiple signaling pathways involved in cell survival, proliferation, and migration. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and angiogenesis, and the Wnt/β-catenin pathway, which plays a role in tissue regeneration and hair follicle development.[8][20]
Comparative Efficacy from Clinical Trials
While direct head-to-head clinical trials are scarce, data from individual studies provide insights into the efficacy of each peptide in their respective therapeutic areas.
| Indication | Peptide | Key Efficacy Endpoint & Result | Reference |
| Chronic Hepatitis B | Thymosin Alpha 1 | HBeAg seroconversion rate: 21.5% at 48 weeks post-treatment with 1.6 mg Tα1. | [14] |
| COVID-19 | Thymosin Alpha 1 | A retrospective analysis showed a significant reduction in mortality in hospitalized patients treated with Tα1 (from 30% to 11%). | [21] |
| Acute Myocardial Infarction | Thymosin Beta 4 | In a pilot study, Tβ4-pre-treated EPC transplantation improved left ventricular ejection fraction by over 50% and stroke volume by approximately 50% after 6 months. | [22] |
| Ischemic Heart Failure | Thymosin Beta 4 | A clinical trial showed a significant increase in circulating Tβ4 levels in stem cell-injected responders, which was directly associated with improved cardiac symptoms at 6 months. | [23][24] |
| Dry Eye Syndrome | Thymosin Beta 4 | Phase 3 clinical trials are ongoing, with some showing strong, clinically meaningful efficacy signals for the ophthalmic formulation. | [18][25] |
Experimental Protocols
In Vitro Assay for Tα1-Induced Cytokine Production
Objective: To quantify the production of IL-2 and IFN-γ from human peripheral blood mononuclear cells (PBMCs) upon stimulation with Tα1.
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash cells and resuspend in complete RPMI-1640 medium.
-
Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Treat cells with varying concentrations of Tα1 (e.g., 0.1, 1, 10 µg/mL) or a vehicle control.
-
Incubate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 and IFN-γ in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on a standard curve.
In Vitro Scratch Assay for Tβ4-Induced Cell Migration
Objective: To assess the effect of Tβ4 on the migration of human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Culture HUVECs in a 6-well plate until a confluent monolayer is formed.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of Tβ4 (e.g., 10, 100, 1000 ng/mL) or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope with a camera.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Conclusion
Thymosin Alpha 1 and Thymosin Beta 4 are distinct peptides with complementary therapeutic potential. Tα1's strength lies in its ability to modulate the immune system, making it a valuable candidate for treating infections, cancers, and immunodeficiencies.[1][3] Conversely, Tβ4's profound effects on tissue repair and regeneration position it as a promising agent for wound healing, cardiovascular repair, and treating inflammatory conditions.[1][7] The choice between these two peptides in a drug development program will be dictated by the specific pathological mechanisms being targeted. Further research, including head-to-head clinical trials, will be instrumental in fully elucidating their comparative efficacy and potential synergistic applications.
References
- 1. trtmd.com [trtmd.com]
- 2. seebeyondmedicine.com [seebeyondmedicine.com]
- 3. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymosin alpha 1: biological activities, applications and genetic engineering production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymosin alpha1: isolation and sequence analysis of an immunologically active thymic polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymosin alpha 1: A comprehensive review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptidesociety.org [peptidesociety.org]
- 8. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 10. dramybrenner.com [dramybrenner.com]
- 11. Thymosin Alpha-1 | Immune System Support [paragonsportsmedicine.com]
- 12. Thymosin β4: a multi-functional regenerative peptide. Basic properties and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. corepeptides.com [corepeptides.com]
- 14. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are thymosin beta 4 agonists and how do they work? [synapse.patsnap.com]
- 16. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. droracle.ai [droracle.ai]
- 19. Thymosin α1 and Its Role in Viral Infectious Diseases: The Mechanism and Clinical Application [mdpi.com]
- 20. Thymosin Beta 4 Inhibits LPS and ATP-Induced Hepatic Stellate Cells via the Regulation of Multiple Signaling Pathways [mdpi.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. RegeneRx Biopharmaceuticals, Inc. Release: Thymosin Beta 4 Effective In Treatment Of Heart Attack Patients - BioSpace [biospace.com]
- 23. Clinical Trial Demonstrates Elevated Thymosin Beta 4 Plasma Levels are Associated with Improvement of Symptoms After Stem Cell Therapy in Patients with Ischemic Heart Failure | tctmd.com [tctmd.com]
- 24. Clinical Trial Demonstrates Elevated Thymosin Beta 4 Plasma Levels are Associated with Improvement of Symptoms After Stem Cell Therapy in Patients with Ischemic Heart Failure [prnewswire.com]
- 25. trial.medpath.com [trial.medpath.com]
A Comparative Guide to the Antiviral Activities of TAI-1 and Interferon-alpha
Executive Summary
Mechanism of Action
Thymosin Alpha 1 (TAI-1): An Immune System Enhancer
Interferon-alpha (IFN-α): A Dual-Action Antiviral Cytokine
IFN-α belongs to the type I interferon family and serves as a cornerstone of the innate immune response to viral infections. Its mechanism of action is twofold. Firstly, it exerts a direct antiviral effect by binding to its specific cell surface receptor (IFNAR), which activates the JAK-STAT signaling pathway.[4] This leads to the transcription of hundreds of interferon-stimulated genes (ISGs) that encode proteins capable of inhibiting various stages of the viral life cycle, from entry and replication to assembly and release.[4][5] Secondly, IFN-α has potent immunomodulatory effects, including the enhancement of natural killer (NK) cell cytotoxicity, increased antigen presentation by upregulating MHC class I molecules, and promotion of dendritic cell maturation.[4][6]
Comparative Antiviral Performance: Data from Clinical Studies
Chronic Hepatitis B (HBeAg-Positive)
| Outcome Metric | This compound | Interferon-alpha (IFN-α) | Reference |
| Complete Response (End of Treatment) | Not significantly different from IFN-α | 45.5% | [7] |
| Complete Response (End of Follow-up) | 55.6% | 27.3% | [7] |
| ALT Normalization (End of Follow-up) | Sustained normalization observed | Less sustained normalization | [7] |
| HBV DNA Loss (End of Follow-up) | Sustained loss observed | Less sustained loss | [7] |
Chronic Hepatitis C (in combination with other agents)
| Outcome Metric | This compound + IFN-α2b | IFN-α2b Alone | Reference |
| Normal Serum ALT (at 6 months) | 71% | 35% | [8] |
| HCV RNA Clearance | 65% | 29% | [8] |
Signaling Pathway Diagrams
Experimental Protocols
In Vitro Antiviral Activity Assessment of this compound
Detailed Methodology:
-
Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Cells are washed and resuspended in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Quantification of Viral Replication: At various time points post-infection, supernatants from the co-cultures are collected. The level of viral replication is quantified using appropriate assays, such as a p24 antigen ELISA for HIV-1 or qPCR for viral DNA/RNA.
In Vitro Antiviral Activity Assessment of Interferon-alpha
The direct antiviral activity of IFN-α is typically measured using a cytopathic effect (CPE) inhibition assay or a plaque reduction assay.
Detailed Methodology (CPE Inhibition Assay):
-
Cell Seeding: A suitable cell line (e.g., A549 or Vero cells) is seeded into a 96-well plate to form a confluent monolayer.
-
IFN-α Treatment: The cell monolayer is pre-treated with serial dilutions of IFN-α (e.g., ranging from 1 to 1000 IU/mL) for a specific duration (e.g., 24 hours) to allow for the induction of an antiviral state.
-
Viral Challenge: The cells are then infected with a virus that causes a discernible CPE (e.g., Encephalomyocarditis virus - EMCV).
-
Incubation and Observation: The plate is incubated for a period sufficient to allow for CPE development in the untreated, virus-infected control wells (typically 2-4 days).
-
Quantification of Antiviral Activity: The CPE in each well is visually scored or quantified by staining the remaining viable cells with a dye such as crystal violet. The concentration of IFN-α that inhibits CPE by 50% (EC50) is then calculated.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymosin α1 and Its Role in Viral Infectious Diseases: The Mechanism and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. IFN-α subtypes: distinct biological activities in anti-viral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptidesciences.com [peptidesciences.com]
A Comparative Analysis of the Immunomodulatory Effects of Thymosin Alpha 1 and Other Thymic Peptides
Thymosin Alpha 1 (TAI-1): A Potent Immune Modulator
Comparative Analysis with Other Thymic Peptides
Thymosin Beta 4 (Tβ4): The Regenerative Peptide
Thymulin: The Anti-Inflammatory Modulator
Thymulin is a nonapeptide hormone produced by thymic epithelial cells.[11] Its primary immunomodulatory role is characterized by its anti-inflammatory properties.[12] Thymulin has been shown to have a broad inhibitory effect on pro-inflammatory cytokines and can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[12] It also plays a role in the differentiation of T-lymphocytes and can enhance the release of certain cytokines.[13] Due to its potent anti-inflammatory effects, thymulin is being investigated as a potential therapeutic for inflammatory lung diseases.[12]
Thymopentin (B1683142) (TP5): The Immunostimulant for Chronic Conditions
Thymopentin is a synthetic pentapeptide that corresponds to the active site of the natural thymic hormone, thymopoietin.[14][15] TP5 has demonstrated significant immunostimulatory properties, particularly in the context of chronic inflammation and cancer.[14][16] Under conditions of chronic inflammation where cytokine production is often suppressed, thymopentin can increase the production of nitric oxide, IFN-γ, and tumor necrosis factor-alpha (TNF-α).[14] It also promotes the proliferation and activation of T-lymphocytes and has shown promise as an adjuvant in T-cell-based cancer therapies.[16][17][18]
Quantitative Data Comparison
| Feature | Thymosin Alpha 1 (this compound) | Thymosin Beta 4 (Tβ4) | Thymulin | Thymopentin (TP5) |
| Primary Function | Immune Modulation & Enhancement | Tissue Repair & Regeneration | Anti-inflammatory | Immunostimulation |
| Effect on T-Cells | Promotes maturation, differentiation, and activation of CD4+ and CD8+ T-cells.[3][5] | Modulates T-cell activity to support balanced immune responses. | Promotes cytokine-driven differentiation of T-lymphocytes. | Promotes T-cell maturation, proliferation, and activation.[17][18] |
| Effect on Dendritic Cells (DCs) | Activates myeloid and plasmacytoid DCs via TLRs, leading to cytokine production.[3][6] | Influences DC function to support wound healing. | Modulates DC function to reduce inflammation. | Enhances DC-mediated T-cell activation. |
| Cytokine Modulation | Increases production of IL-2, IFN-γ; decreases IL-1β and TNF-α in some contexts.[3][4] | Downregulates pro-inflammatory cytokines like TNF-α.[19] | Broadly inhibits pro-inflammatory cytokines.[12] | Increases production of IFN-γ, TNF-α, IL-1α, IL-2, IL-6, and IL-10 in chronic inflammation.[14][20] |
| Signaling Pathways | Toll-like Receptor (TLR) signaling.[3][7] | Actin sequestration, NF-κB downregulation.[19] | NF-κB inhibition, p38 MAPK suppression.[12] | Mediated by intracellular cGMP elevation in peripheral T-cells.[20] |
| Primary Clinical Applications | Viral infections, immunodeficiencies, cancer, vaccine adjuvant.[3][8] | Wound healing, injury recovery, tissue regeneration.[8][21] | Inflammatory diseases, particularly of the lung.[12] | Chronic inflammation, cancer immunotherapy.[14][16] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Thymosin Alpha 1 in Dendritic Cells
Experimental Workflow for Assessing T-Cell Proliferation
Caption: Workflow for measuring T-cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the literature.
T-Cell Proliferation Assay (Generic Protocol)
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify T-cells using a pan-T-cell isolation kit.
-
Cell Culture: Plate the purified T-cells in 96-well plates at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
BrdU Assay: Add BrdU to each well and incubate for 2-4 hours. Measure BrdU incorporation using a colorimetric ELISA kit according to the manufacturer's instructions.
-
Cytokine Production Assay (ELISA)
-
Cell Culture and Treatment: Culture PBMCs or purified T-cells as described above and treat with the respective thymic peptides.
-
Supernatant Collection: After 24-48 hours of incubation, centrifuge the plates and collect the cell-free supernatants.
-
ELISA: Quantify the concentration of specific cytokines (e.g., IFN-γ, IL-2, TNF-α) in the supernatants using commercially available ELISA kits. Follow the manufacturer's protocol for coating the plates with capture antibody, adding samples and standards, adding detection antibody, adding substrate, and measuring the absorbance at the appropriate wavelength.
NF-κB Activation Assay (Reporter Assay)
-
Treatment: After 24 hours of transfection, treat the cells with the thymic peptide.
-
Lysis and Luciferase Measurement: After the desired treatment time (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activation.
Conclusion
Thymosin Alpha 1 is a versatile immunomodulator with a broad range of effects on the immune system, making it a valuable therapeutic agent for a variety of conditions characterized by immune dysfunction. However, other thymic peptides offer more specialized actions. Thymosin Beta 4 is a potent promoter of tissue repair, Thymulin excels as an anti-inflammatory agent, and Thymopentin is a powerful immunostimulant, particularly in chronic settings. Understanding these distinct profiles is essential for the targeted development of new immunomodulatory therapies. The experimental data and protocols provided in this guide offer a foundation for further research and development in this promising field.
References
- 1. ahmetozyigit.com [ahmetozyigit.com]
- 2. youtube.com [youtube.com]
- 3. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymosin Alpha-1: Immune Peptide Boosting | OathPeptides [oathpeptides.com]
- 6. researchgate.net [researchgate.net]
- 7. What are thymosin alpha 1 agonists and how do they work? [synapse.patsnap.com]
- 8. trtmd.com [trtmd.com]
- 9. seebeyondmedicine.com [seebeyondmedicine.com]
- 10. transformyou.com [transformyou.com]
- 11. transformyou.com [transformyou.com]
- 12. Immunomodulatory role of thymulin in lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. [Immunomodulatory effects of thymopentin under acute and chronic inflammations in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thymic peptides for treatment of cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. What is the mechanism of Thymopentin? [synapse.patsnap.com]
- 18. The effect of thymopentin on immune function and inflammatory levels in end-stage renal disease patients with maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 20. selleckchem.com [selleckchem.com]
- 21. Thymosin Beta 4 – A Healing Peptide | Regenerative Medicine Center - Dr. Valerie Donaldson MD Pittsburgh, Pennsylvania PA [regenerativemc.com]
A Head-to-Head Comparison of Synthetic vs. Recombinant Thymosin Alpha 1
Production Methods
Purity and Impurity Profile
| Parameter | Synthetic TAI-1 | Recombinant this compound | Reference |
| Purity Level | >97% | >99% | [6][7] |
| Typical Impurities | - Deletion, insertion, or substitution of amino acids- Racemized amino acids- Residual chemical reagents from synthesis | - Host Cell Proteins (HCPs)- Endotoxins- Nucleic acids from the host organism- Impurities from post-translational modifications | [8][9][10] |
Biological Activity
| This compound Type | Concentration | T-cell Proliferation | Reference |
| Synthetic (ZADAXIN) | 40 µg/mL | Significant proliferation (P < 0.05) | [11] |
| Recombinant (Tα1③) | 5 µg/mL | Significant proliferation (P < 0.05) | [11] |
| Recombinant (Tα1③) | 10 µg/mL | Stronger effect than 40 µg/mL synthetic this compound | [11] |
Immunogenicity
Signaling Pathway and Experimental Workflows
Experimental Protocols
T-cell Proliferation Assay (MTT Assay)
-
Cell Preparation: Isolate spleen lymphocytes from mice and suspend them in complete RPMI-1640 medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 105 cells/well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Add 150 µL of DMSO to each well and gently shake to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the negative control.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Run a linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 5% to 95% B over 30 minutes).
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
Quantification of this compound by ELISA
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Enzyme Conjugate: Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Substrate Addition: Add a TMB substrate solution to each well and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
Conclusion
References
- 1. Thymosin alpha1: isolation and sequence analysis of an immunologically active thymic polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. wjgnet.com [wjgnet.com]
- 4. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Separation and purification of Escherichia coli-expressed human thymosin-α1 using affinity chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102477094A - Separation and purification method for synthesizing thymosin alpha 1 - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Construction, Expression, and Characterization of Thymosin Alpha 1 Tandem Repeats in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Host Cell Protein Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. eaglebio.com [eaglebio.com]
- 16. mybiosource.com [mybiosource.com]
- 17. idkna.com [idkna.com]
- 18. alpco.com [alpco.com]
A Comparative Analysis of Thymosin Alpha 1 (TAI-1) on Diverse Immune Cell Populations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comparative Effects of TAI-1 on Immune Cell Subsets
Data Summary
| Cell Type | This compound Concentration | Effect | Quantitative Change | Reference |
| Activated CD4+ T Cells | 3 µM | Proliferation | 140% increase | [5] |
| CD8+ T Cells | Not specified | Increased Number | Not specified | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) from Gastric Cancer Patients | 50 µg/mL | Increased CD4+CD25+Foxp3+ Tregs | 1.68 ± 0.697% to 2.19 ± 0.795% | [5] |
| PBMCs from Hepatitis B Patients | 1.6 mg or 3.2 mg | Increased IFN-γ and IL-4 producing cells | Return to normal or higher than normal levels | [4] |
| PBMCs | Not specified | Increased IL-2 Production | Significant increase | [1] |
| Cell Type | This compound Concentration | Effect | Quantitative Change | Reference |
| Immature DCs (iDCs) | 50 ng/mL | Upregulation of CD40, CD80, MHC class I & II | Significant upregulation (MFI increase) | [6][7][8] |
| Mature DCs (mDCs) | 50 ng/mL | Enhanced allogeneic T cell proliferation | 2-fold increase in T cell proliferation | [6] |
| Immature DCs (iDCs) | 50 ng/mL | Reduced antigen uptake | ~30% reduction | [6][7][8] |
| Cell Type | This compound Concentration | Effect | Quantitative Change | Reference |
| Activated NK Cells | 3 µM | Proliferation | 179% increase | [5] |
| NK Cells | Not specified | Activation | Not specified | [1] |
| Cell Type | This compound Treatment | Effect | Quantitative Change | Reference |
| Tumor-Associated Macrophages | In vitro/In vivo | Increased production of IL-1, TNF, ROI, NO | Enhanced production | [9] |
| Macrophages | Not specified | Increased antigen presentation efficiency | Not specified | [1] |
| Cell Type | This compound Concentration | Effect | Quantitative Change | Reference |
| Activated B Cells | 3 µM | Proliferation | 113% increase | [5] |
| B Cells | Not specified | Production of B cell growth factors | Induced production | [1] |
Signaling Pathways Modulated by this compound
This compound Signaling in Dendritic Cells
General this compound Signaling in Immune Cells
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polarispeptides.com [polarispeptides.com]
- 3. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of thymosin alpha-1 on subpopulations of Th1, Th2, Th17, and regulatory T cells (Tregs) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymosin-α1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Thymosin-alpha1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Benchmarking Thymosin Alpha 1 (TAI-1) Activity Against Other Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of Immunomodulatory Mechanisms
Thymosin Alpha 1 is a 28-amino acid peptide that plays a crucial role in the maturation and differentiation of T-cells.[1] It primarily acts by binding to Toll-like receptors (TLRs) on immune cells, particularly dendritic cells (DCs), which triggers downstream signaling pathways that enhance both innate and adaptive immunity.[1] In contrast, Interferon-alpha belongs to the type I interferon family and is a key cytokine in the antiviral response, primarily signaling through the JAK-STAT pathway to induce the expression of interferon-stimulated genes. Interleukin-2 is a cytokine that is critical for the proliferation and differentiation of T-cells, acting through its receptor (IL-2R) to promote a robust adaptive immune response.
Comparative Analysis of Immunomodulatory Activity
T-Cell Proliferation and Activation
Table 1: Effect of Immunomodulators on T-Cell Proliferation
| Immunomodulator | Effect on T-Cell Proliferation | Notable Findings |
| Thymosin Alpha 1 (TAI-1) | Modest direct effect; enhances proliferation in the presence of other stimuli. | In some studies, this compound alone did not significantly increase the proliferative capacity of PBMCs from healthy donors or gastric cancer patients. |
| Interferon-alpha (IFN-α) | Can have both pro- and anti-proliferative effects depending on the context and cell type. | Primarily known for its antiviral and anti-proliferative effects in cancer, but can also promote the activation and proliferation of cytotoxic T-cells. |
| Interleukin-2 (IL-2) | Potent inducer of T-cell proliferation. | Considered a gold standard for inducing T-cell proliferation in vitro and in vivo. |
Cytokine Production
Table 2: Comparative Effects on Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs) from Patients with Chronic Hepatitis C
| Cytokine | Thymosin Alpha 1 (this compound) | Interferon-alpha (IFN-α) | This compound + IFN-α Combination |
| IL-2 (Th1) | Significant Increase | Increase | Additive or Synergistic Increase |
| IL-4 (Th2) | Decrease | Increase | Reverses IFN-α-induced increase |
| IL-10 (Th2) | Decrease | Increase | Reverses IFN-α-induced increase |
Table 3: Comparative Effects on Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs) from Patients with eAg-negative Chronic Hepatitis B
| Cytokine/Protein | Thymosin Alpha 1 (this compound) | Interferon-alpha (IFN-α) | This compound + IFN-α Combination |
| IL-2 (Th1) | No significant change | No significant change | Significant Increase |
| IL-10 (Th2) | Reverses IFN-α-induced increase | Increase | Reverses IFN-α-induced increase |
| 2',5'-OAS (Antiviral Protein) | Significant Increase | Significant Increase | Significant Increase |
Data from an in vitro study on PBMCs from patients with eAg-negative chronic hepatitis B.[3]
Dendritic Cell (DC) Maturation
Table 4: Effect of Thymosin Alpha 1 on Dendritic Cell Maturation Markers
| Surface Marker | Effect of this compound Treatment |
| CD40 | Upregulation |
| CD80 | Upregulation |
| MHC Class I | Upregulation |
| MHC Class II | Upregulation |
Natural Killer (NK) Cell Activity
Table 5: Effect of Immunomodulators on Natural Killer (NK) Cell Activity in Immunosuppressed Mice
| Treatment | Effect on NK Cell Activity |
| Interferon-alpha (IFN-α) alone | No statistically significant alteration |
| Thymosin Alpha 1 (this compound) followed by IFN-α | Strong restoration of NK cell activity |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow: In Vitro T-Cell Proliferation Assay
A common method to assess the proliferative capacity of immunomodulators is the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay.
Caption: General workflow for a CFSE-based T-cell proliferation assay.
Experimental Protocols
T-Cell Proliferation Assay (CFSE Method)
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding fetal bovine serum (FBS).
-
Cell Culture: Plate the CFSE-labeled PBMCs in 96-well round-bottom plates at a density of 1-2 x 10^5 cells/well.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells, stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8), and acquire data on a flow cytometer.
-
Data Analysis: Analyze the CFSE fluorescence intensity. Each cell division results in a halving of the CFSE intensity, allowing for the quantification of the percentage of divided cells and the number of cell divisions.
Cytokine Release Assay (ELISA)
-
Cell Culture and Stimulation: Culture PBMCs (1-2 x 10^6 cells/mL) in 24-well plates with the different immunomodulators at various concentrations for 24-48 hours.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Conclusion
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro effect of thymosin-alpha1 and interferon-alpha on Th1 and Th2 cytokine synthesis in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effect of thymosin-alpha1 and interferon-alpha on Th1 and Th2 cytokine synthesis in patients with eAg-negative chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymosin-α1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymosin-alpha1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of natural killer activity by thymosin alpha 1 and interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of natural killer activity by thymosin alpha 1 and interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirmation of TAI-1's Mechanism of Action: A Comparative Analysis with Hec1/Nek2 Pathway Inhibition and Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance Data
Table 1: In Vitro Potency of Hec1/Nek2 Pathway Inhibitors
| Compound/Method | Target | Cell Line(s) | GI₅₀ (Growth Inhibition 50%) | Key Findings |
| TAI-1 | Hec1/Nek2 Interaction | K562 (Leukemia) | 13.48 nM | Potent, broad-spectrum activity in various cancer cell lines.[6] |
| MDA-MB-468 (Breast) | 33.64 nM | Synergistic with doxorubicin, topotecan, and paclitaxel.[3][7] | ||
| Huh-7 (Liver) | Not specified | Effective in liver cancer cells.[2] | ||
| TAI-95 | Hec1/Nek2 Interaction | Breast Cancer Cell Lines (9/11 tested) | 14.29 - 73.65 nM | Pharmacokinetically improved derivative of this compound.[8] |
| INH1 | Hec1/Nek2 Interaction | Breast Cancer Cell Lines | 10 - 21 µM | Parent compound for this compound, with lower potency.[5] |
| Hec1 shRNA | Hec1 (genetic knockdown) | HeLa (Cervical), U-373-MG (Glioblastoma) | Not Applicable | Efficient depletion of Hec1, leading to mitotic catastrophe.[4] |
Table 2: In Vivo Efficacy of Hec1/Nek2 Pathway Inhibition
| Treatment | Animal Model | Cancer Type | Administration | Outcome |
| This compound | Xenograft mice | Triple-Negative Breast Cancer, Colon Cancer, Liver Cancer | Oral | Significant tumor growth inhibition with no observed toxicity at efficacious doses.[3] |
| INH1 | Xenograft mice | Breast Cancer (MDA-MB-468) | Intraperitoneal | Retarded tumor growth.[5] |
| Hec1 shRNA (Adenovirus vector) | Nude mice | Adenocarcinoma | Not specified | Significant reduction in tumor size.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Hec1/Nek2 Co-Immunoprecipitation Assay
-
Immunoprecipitation: Incubate the cell lysates with an anti-Nek2 antibody overnight at 4°C to form antibody-antigen complexes.
-
Complex Capture: Add protein A/G-agarose beads to the lysates and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
Cell Viability (MTS) Assay
This assay is used to determine the growth inhibitory (GI₅₀) concentration of Hec1 inhibitors.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (Promega) or a similar MTS reagent to each well.
-
Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of Hec1 inhibitors in a living organism.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-468) into the flank or mammary fat pad of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Tumor Measurement and Monitoring: Measure the tumor volume using calipers at regular intervals. Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).[3][5]
Visualizing the Mechanism and Workflow
References
- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of the biological activity of a potent small molecule Hec1 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA interference against Hec1 inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activity of a novel Hec1-targeted anticancer compound against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Seminal Findings of TIA-1 and Tiam1: A Comparative Guide
Key Findings: A Head-to-Head Comparison
The foundational research on TIA-1 and Tiam1 has illuminated their distinct roles in cellular physiology and pathology. Below is a summary of their key characteristics and functions as established in seminal studies.
| Feature | TIA-1 (T-cell intracellular antigen 1) | Tiam1 (T-cell lymphoma invasion and metastasis-inducing protein 1) |
| Primary Function | Translational silencing of specific mRNAs, stress granule assembly. | Guanine (B1146940) nucleotide exchange factor (GEF) for the Rho GTPase Rac1, promoting cell migration, invasion, and metastasis. |
| Key Seminal Finding | TIA-1 acts as a translational silencer that selectively regulates the expression of tumor necrosis factor-alpha (TNF-α).[1][2][3][4][5][6] | Tiam1 is an invasion-inducing gene that promotes membrane ruffling and invasion in a Rac-dependent manner.[7][8][9] |
| Mechanism of Action | Binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their sequestration in stress granules and repression of translation.[1][4][5][6] | Catalyzes the exchange of GDP for GTP on Rac1, leading to its activation and subsequent downstream signaling cascades that regulate the actin cytoskeleton.[7][10][11] |
| Cellular Localization | Predominantly nuclear, but shuttles to the cytoplasm upon cellular stress to assemble into stress granules. | Primarily cytoplasmic, localizes to the plasma membrane upon activation to interact with Rac1. |
| Associated Pathology | Dysregulation is implicated in inflammatory diseases and neurodegenerative disorders. | Overexpression is associated with increased invasion and metastasis in various cancers.[12][13] |
Replicating Seminal Experiments: Methodologies and Data
To understand the basis of these key findings, it is crucial to examine the experimental protocols and quantitative data from the original research.
TIA-1: Translational Silencing of TNF-α
A pivotal study by Piecyk et al. (2000) established the role of TIA-1 as a translational silencer of TNF-α.[1][2][3][4][5][6]
1. Generation of TIA-1 Knockout Mice:
-
A targeting vector was constructed to disrupt the Tia-1 gene in embryonic stem (ES) cells via homologous recombination.
-
Chimeric mice were generated by injecting the targeted ES cells into blastocysts.
-
Heterozygous mice were intercrossed to produce homozygous TIA-1 knockout (-/-) mice.
2. Macrophage Isolation and Stimulation:
-
Peritoneal macrophages were harvested from wild-type (+/+) and TIA-1 -/- mice.
-
Macrophages were stimulated with lipopolysaccharide (LPS) to induce TNF-α production.
3. TNF-α Protein Quantification (ELISA):
-
Supernatants from cultured macrophages were collected at various time points after LPS stimulation.
-
TNF-α protein levels were measured using a sandwich enzyme-linked immunosorbent assay (ELISA).
4. Polysome Profiling:
-
Cytoplasmic extracts from LPS-stimulated macrophages were prepared.
-
Extracts were layered onto a sucrose (B13894) gradient and subjected to ultracentrifugation to separate polysomes (actively translating ribosomes on mRNA) from monosomes and ribosomal subunits.
-
The distribution of TNF-α mRNA across the gradient was analyzed by Northern blotting to determine the proportion associated with polysomes.
| Genotype | TNF-α Protein Production (pg/mL) after LPS Stimulation | Percentage of TNF-α mRNA in Polysomes |
| Wild-Type (+/+) | Lower | Lower |
| TIA-1 Knockout (-/-) | Significantly Higher | Significantly Higher |
Note: The table presents a qualitative summary of the quantitative data from Piecyk et al. (2000), which demonstrated a statistically significant increase in TNF-α protein and its association with polysomes in TIA-1 deficient macrophages compared to wild-type controls.
Tiam1: Induction of Rac-Dependent Invasion
The initial identification and functional characterization of Tiam1 were reported by Habets et al. (1994) and further elaborated by Michiels et al. (1995).[7][8][13]
1. Identification of Tiam1:
-
Proviral tagging was used in a murine T-lymphoma cell line to identify genes whose altered expression correlated with an invasive phenotype in an in vitro invasion assay.
2. In Vitro Invasion Assay:
-
A monolayer of primary murine embryo fibroblasts was grown on a filter in a Transwell chamber.
-
T-lymphoma cells were seeded on top of the fibroblast monolayer.
-
The number of lymphoma cells that migrated through the fibroblast layer and the filter was quantified after a specific incubation period.
3. Membrane Ruffling Assay:
-
NIH/3T3 fibroblasts were transfected with expression vectors for Tiam1 or its mutants.
-
Cells were fixed and stained for F-actin using fluorescently labeled phalloidin.
-
The formation of membrane ruffles (dynamic, actin-rich protrusions of the plasma membrane) was observed and quantified by fluorescence microscopy.
4. Rac Activation Assay:
-
The activation of Rac1 was assessed by a pulldown assay using the Rac1-binding domain (RBD) of a downstream effector, such as PAK1, fused to GST.
-
The amount of GTP-bound (active) Rac1 pulled down from cell lysates was determined by Western blotting.
| Cell Line/Condition | Invasive Potential | Membrane Ruffling | Rac1 Activation |
| Non-invasive T-lymphoma | Low | Minimal | Low |
| Tiam1-overexpressing T-lymphoma | High | - | High |
| Control NIH/3T3 fibroblasts | Low | Minimal | Low |
| Tiam1-overexpressing NIH/3T3 | - | Significantly Increased | High |
| Tiam1 + dominant-negative Rac1 | - | Inhibited | Low |
Note: This table summarizes the key findings, indicating that Tiam1 expression correlates with increased invasive potential and membrane ruffling, which is dependent on the activation of Rac1.
Visualizing the Molecular Pathways
To further elucidate the mechanisms of TIA-1 and Tiam1 action, their respective signaling pathways are depicted below using Graphviz.
TIA-1 Signaling in Stress Response and Translational Silencing
Under conditions of cellular stress, TIA-1 plays a central role in the formation of stress granules and the translational repression of specific mRNAs.
Tiam1-Rac1 Signaling in Cell Migration and Invasion
Tiam1 acts as a crucial upstream regulator of Rac1, initiating a signaling cascade that leads to cytoskeletal rearrangements and enhanced cell motility.
Conclusion
The seminal research on TIA-1 and Tiam1 has laid the groundwork for our understanding of two critical cellular processes: post-transcriptional gene regulation and cell motility. While both proteins were initially identified in the context of the immune system, their functions are now known to be widespread and essential for normal cellular homeostasis. The aberrant activity of TIA-1 is linked to diseases of inflammation and neurodegeneration, whereas the dysregulation of Tiam1 is a key driver of cancer metastasis. The experimental approaches detailed in this guide provide a roadmap for replicating and building upon these foundational discoveries, paving the way for further insights into the intricate mechanisms that govern cellular behavior and the development of novel therapeutic strategies.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. TIA-1 is a translational silencer that selectively regulates the expression of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A role for Rac in Tiam1-induced membrane ruffling and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TIA‐1 is a translational silencer that selectively regulates the expression of TNF‐α | The EMBO Journal [link.springer.com]
- 5. TIA-1 is a translational silencer that selectively regulates the expression of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TIA‐1 is a translational silencer that selectively regulates the expression of TNF‐α | The EMBO Journal [link.springer.com]
- 7. Identification of an invasion-inducing gene, Tiam-1, that encodes a protein with homology to GDP-GTP exchangers for Rho-like proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Guanine Nucleotide Exchange Factor Tiam1 Affects Neuronal Morphology; Opposing Roles for the Small GTPases Rac and Rho - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-cell lymphoma invasion and metastasis-inducing protein 1 - Wikipedia [en.wikipedia.org]
- 10. Matrix-dependent Tiam1/Rac Signaling in Epithelial Cells Promotes Either Cell–Cell Adhesion or Cell Migration and Is Regulated by Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Invasion of T‐lymphoma cells: cooperation between Rho family GTPases and lysophospholipid receptor signaling | The EMBO Journal [link.springer.com]
- 12. The role of fibroblast Tiam1 in tumor cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequence of the human invasion-inducing TIAM1 gene, its conservation in evolution and its expression in tumor cell lines of different tissue origin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Thymosin Alpha 1 (TA-1): Comparative Analysis of Commercial Peptides
Understanding Thymosin Alpha 1
Thymosin Alpha 1 is a 28-amino acid peptide that acts as a potent modulator of the immune system.[1][2] Originally isolated from the thymus gland, it is now primarily produced by solid-phase chemical synthesis for clinical and research use.[1] Its main function is to enhance T-cell maturation and function, thereby bolstering the host's immune response to infections and malignancies.[1][2][3]
Comparative Data of Commercial TA-1
Obtaining a comprehensive, independent comparative dataset for TA-1 from various suppliers is challenging. Researchers are encouraged to request a Certificate of Analysis (CoA) from each supplier and compare the provided data. Key parameters to evaluate are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C | Method of Analysis | Ideal Specification |
| Purity | e.g., 99.5% | e.g., >98% | e.g., 99.1% | HPLC | >98% |
| Identity | e.g., 3108.3 Da | e.g., Confirmed | e.g., 3108.25 Da | Mass Spectrometry | ~3108.3 g/mol |
| Appearance | White Lyophilized Powder | White Lyophilized Powder | White Lyophilized Powder | Visual Inspection | White Lyophilized Powder |
| Endotoxin | e.g., <5 EU/mg | e.g., <10 EU/mg | e.g., <5 EU/mg | LAL Test | < 10 EU/mg |
| Biological Activity | Data not provided | Data not provided | Data not provided | In vitro cell assay | Supplier-specific |
Note: The data in this table are illustrative. Researchers should populate it with information from supplier-specific Certificates of Analysis.
Experimental Protocols for In-House Validation
To ensure the quality and activity of purchased TA-1, it is recommended to perform in-house validation using standardized protocols.
Purity and Identity Verification by HPLC-MS
Objective: To confirm the purity and molecular weight of the TA-1 peptide.
Methodology:
-
Sample Preparation: Reconstitute the lyophilized TA-1 in sterile, deionized water to a concentration of 1 mg/mL.
-
HPLC System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system is typically used.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm.
-
-
Mass Spectrometry (MS): The HPLC system should be coupled to a mass spectrometer to confirm the molecular weight of the peptide in the main peak. The expected mass for TA-1 is approximately 3108.3 g/mol .[4]
Biological Activity Assay: T-Cell Proliferation
Objective: To assess the biological activity of TA-1 by measuring its effect on the proliferation of immune cells.
Methodology:
-
Cell Line: Murine splenocytes or human peripheral blood mononuclear cells (PBMCs).
-
Protocol:
-
Isolate splenocytes from a C57BL/6 mouse and prepare a single-cell suspension.[5]
-
Seed the cells in a 96-well plate at a density of 4 x 10^5 cells/well in RPMI 1640 medium.[5]
-
Treat the cells with varying concentrations of TA-1 (e.g., 1 µg/mL to 100 µg/mL) and a control (media alone).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assess cell proliferation using an MTT or WST-1 assay, which measures mitochondrial activity as an indicator of cell viability and proliferation. Read the absorbance at the appropriate wavelength.
-
A biologically active TA-1 sample should induce a dose-dependent increase in T-cell proliferation compared to the control.[5]
-
TA-1 Signaling Pathway
TA-1 primarily exerts its immunomodulatory effects by influencing T-cell maturation and function. It has been shown to interact with Toll-like receptors (TLRs) on antigen-presenting cells like dendritic cells.[1] This interaction triggers downstream signaling cascades that lead to the activation of transcription factors such as NF-κB, resulting in the production of various cytokines (e.g., IL-2, IFN-γ) that promote T-cell differentiation and activation.
Experimental Workflow for Supplier Comparison
The following diagram illustrates a logical workflow for comparing TA-1 from different commercial suppliers.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymosin Alpha 1, purity >98% peptide [novoprolabs.com]
- 5. Construction, Expression, and Characterization of Thymosin Alpha 1 Tandem Repeats in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: TAI-1 vs. a Novel STING Agonist in Preclinical Cancer Models
For Immediate Release
Executive Summary
Comparative In Vivo Efficacy
| Treatment Protocol | Mouse Strain | Tumor Growth Inhibition (%) | Survival Benefit | Citation(s) |
| TAI-1 (high dose) + Cyclophosphamide + IFN α/β | C57BL/6 | Significant tumor regression | Increased median survival, ~23% of mice cured | [1] |
| This compound-Fc fusion protein | C57BL/6 | More effective than this compound alone | - | [2] |
| This compound monotherapy (as part of a combination study) | C57BL/6 | Ineffective as monotherapy in some studies | - | [3][4] |
Table 2: In Vivo Efficacy of a Novel STING Agonist (cGAMP/DMXAA) in the B16 Melanoma Model
| Treatment Protocol | Mouse Strain | Tumor Growth Inhibition (%) | Survival Benefit | Citation(s) |
| DMXAA (murine STING agonist) - single intratumoral dose | C57BL/6 | Complete tumor elimination in the majority of mice | Complete protection against tumor rechallenge | [5][6] |
| ADU S-100 (STING agonist) - intratumoral | C57BL/6 | Slowed tumor growth | - | [7] |
| AdVCA0848 (STING-activating vector) - single intratumoral dose | C57BL/6 | Significantly slowed tumor growth (P < 0.01) | Significantly improved survival (P < 0.001) | [8] |
Signaling Pathways
Caption: STING Agonist Signaling Pathway.
Experimental Protocols
This compound In Vivo Efficacy Model
-
Animal Model: 6-8 week old male C57BL/6 mice.
-
Tumor Cell Line: B16-F10 melanoma cells.
-
Tumor Inoculation: 1 x 10^5 B16-F10 cells are injected subcutaneously into the right flank of each mouse.
-
Treatment Groups:
-
Vehicle control (e.g., saline).
-
Combination therapy arms (e.g., with chemotherapy like cyclophosphamide).
-
-
Tumor Growth Measurement: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width^2).
-
Endpoint: Mice are euthanized when tumors reach a predetermined size (e.g., 2000 mm^3) or at the end of the study period for survival analysis.
-
Immunological Analysis: At the end of the study, spleens and tumors can be harvested for analysis of immune cell populations (e.g., CD4+, CD8+ T cells, NK cells) by flow cytometry.
STING Agonist In Vivo Efficacy Model
-
Animal Model: 6-8 week old male C57BL/6 mice.
-
Tumor Cell Line: B16-F10 melanoma cells.
-
Tumor Inoculation: 1 x 10^5 B16-F10 cells are injected subcutaneously into the right flank of each mouse.
-
Treatment Groups:
-
Vehicle control (e.g., PBS).
-
STING agonist (e.g., cGAMP or DMXAA, typically administered intratumorally at doses ranging from 10-50 µg per mouse, often in a prime-boost schedule).
-
Combination therapy arms (e.g., with anti-PD-1 antibodies).
-
-
Tumor Growth Measurement: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width^2).
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study for survival and immunological memory assessment (tumor rechallenge).
-
Immunological Analysis: Tumors, draining lymph nodes, and spleens are harvested for flow cytometric analysis of immune cell infiltration and activation status (e.g., CD8+ T cells, dendritic cells, NK cells) and cytokine profiling.
Caption: STING Agonist In Vivo Experimental Workflow.
Conclusion
References
- 1. High doses of thymosin alpha 1 enhance the anti-tumor efficacy of combination chemo-immunotherapy for murine B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Reappraisal of Thymosin Alpha1 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Reappraisal of Thymosin Alpha1 in Cancer Therapy [frontiersin.org]
- 5. Extremely potent immunotherapeutic activity of a STING agonist in the B16 melanoma model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. STING agonist-based treatment promotes vascular normalization and tertiary lymphoid structure formation in the therapeutic melanoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymosin alpha1 activates the TLR9/MyD88/IRF7-dependent murine cytomegalovirus sensing for induction of anti-viral responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Published TAI-1 Research Data: A Comparative Guide
Quantitative Data Summary
Sepsis
| Trial/Study Type | Patient Population | Treatment Group (TAI-1) | Control Group | Outcome | Result | Citation |
| Meta-analysis (11 RCTs) | 1927 patients with sepsis | This compound + Standard Care | Placebo + Standard Care | 28-day Mortality | Odds Ratio: 0.73 (95% CI: 0.59-0.90) | [1] |
| Multicenter RCT (ETASS) | 361 patients with severe sepsis | This compound + Standard Care | Placebo + Standard Care | 28-day Mortality | 26.0% vs. 35.0% (p=0.062) | [2] |
| Multicenter RCT (TESTS) | 1089 adults with sepsis | This compound + Standard Care | Placebo + Standard Care | 28-day All-Cause Mortality | 23.4% vs. 24.1% (HR 0.97, 95% CI 0.76-1.24) | [3][4] |
Non-Small Cell Lung Cancer (NSCLC)
| Trial/Study | Patient Population | Treatment Group | Control Group | Outcome | Result | Citation |
| Hou et al., 2007 | 68 patients with stage IIIb/IV NSCLC | This compound + NP Regimens | NP Regimens alone | Response Rate | Higher in treatment group (not statistically significant) | [5] |
| Hou et al., 2007 | 68 patients with stage IIIb/IV NSCLC | This compound + NP Regimens | NP Regimens alone | Clinical Benefit Rate | Higher in treatment group (not statistically significant) | [5] |
| Hou et al., 2007 | 68 patients with stage IIIb/IV NSCLC | This compound + NP Regimens | NP Regimens alone | Median Time to Progression | 7.1 months vs. 5.8 months | [5] |
| Retrospective Study | Stage I-III NSCLC patients | Adjuvant this compound | No this compound | Survival Benefit | Increased in this compound group | [6] |
| Propensity Score-Matched Analysis | 5746 patients with R0-resected stage IA–IIIA NSCLC | Adjuvant this compound | No this compound | 5-year Disease-Free Survival | Significantly higher in this compound group | [7] |
| Propensity Score-Matched Analysis | 5746 patients with R0-resected stage IA–IIIA NSCLC | Adjuvant this compound | No this compound | 5-year Overall Survival | Significantly higher in this compound group | [7] |
Hepatocellular Carcinoma (HCC)
| Trial/Study Type | Patient Population | Treatment Group | Control Group | Outcome | Result | Citation |
| Propensity Score Matching Analysis | 468 patients with solitary HBV-related HCC after curative resection | This compound therapy | No this compound therapy | 5-year Overall Survival | 55.5% vs. 47.2% | [8] |
| Propensity Score Matching Analysis | 468 patients with solitary HBV-related HCC after curative resection | This compound therapy | No this compound therapy | 5-year Recurrence-Free Survival | 58.2% vs. 32.6% | [8] |
| Retrospective Study | Patients with unresectable HCC | This compound + Lenvatinib + Sintilimab | Lenvatinib + Sintilimab | Objective Response Rate | 55.8% vs. 34.7% | [9][10] |
| Retrospective Study | Patients with unresectable HCC | This compound + Lenvatinib + Sintilimab | Lenvatinib + Sintilimab | Disease Control Rate | 76.7% vs. 59.2% | [9][10] |
Malignant Melanoma
Table 4: Efficacy of Dacarbazine (B1669748) (DTIC) with or without Immunomodulators in Malignant Melanoma
| Trial/Study Type | Patient Population | Treatment | Outcome | Result | Citation | | :--- | :--- | :--- | :--- | :--- | | Meta-Analysis | Patients with advanced metastatic melanoma | DTIC-based combination therapies | Overall Response Rate | Risk Ratio: 1.60 (95% CI: 1.27–2.01) vs. DTIC alone |[11] | | Meta-Analysis | Patients with advanced metastatic melanoma | DTIC-based combination therapies | 1-year Survival | Risk Ratio: 1.26 (95% CI: 1.14–1.39) vs. DTIC alone |[11] | | Clinical Trial | 136 patients with disseminated malignant melanoma | DTIC-based chemoimmunotherapy | Overall Response Rate | 32% (95% CI: 24-40%) |[12] | | Clinical Trial | 136 patients with disseminated malignant melanoma | DTIC-based chemoimmunotherapy | Complete Remission Rate | 13% |[12] | | Clinical Trial | 136 patients with disseminated malignant melanoma | DTIC-based chemoimmunotherapy | Median Overall Survival | 6 months |[12] | | Pooled Analysis | 1390 patients receiving DTIC alone | DTIC monotherapy | Objective Response Rate | 15.3% |[13] |
Chronic Hepatitis B
Table 5: Efficacy of Interferon-alpha in Chronic Hepatitis B
| Trial/Study Type | Patient Population | Treatment | Outcome | Result | Citation |
| Registration Studies | HBeAg positive patients | Pegylated Interferon-α (1 year) | HBeAg Seroconversion | 29-32% at 6 months post-treatment | [14] |
| Registration Studies | HBeAg positive patients | Pegylated Interferon-α (1 year) | HBsAg Seroconversion | 3-5% | [14] |
| Phase III Trial | HBeAg negative patients | Pegylated Interferon-α2a (48 weeks) | Sustained Virological Response | 20% at 6 months post-treatment | [14] |
| Phase III Trial | HBeAg negative patients | Pegylated Interferon-α2a (48 weeks) | HBsAg Loss | 3% | [14] |
| Long-term Follow-up | Responders to IFN-alpha 2a | Sustained Viral Clearance | Sustained Response Rate | 88% | [15] |
| Long-term Follow-up | Responders to IFN-alpha 2a | Sustained Viral Clearance | HBsAg Loss | 30% | [15] |
| OSST Trial | CHB patients switching from ETV | 48-week PEG-IFN-α-2a therapy | Undetectable Serum HBV DNA | 72.0% | [16] |
| OSST Trial | CHB patients on continuous ETV | Continuous ETV therapy | Undetectable Serum HBV DNA | 97.8% | [16] |
Experimental Protocols
This compound Administration in Sepsis (ETASS Trial)
-
Study Design: A multicenter, single-blind, randomized, and controlled trial.
-
Patient Population: 361 patients with severe sepsis.
-
Treatment Protocol: The treatment group (n=181) received Thymosin Alpha 1. The control group (n=180) received a placebo.
-
Primary Outcome: 28-day all-cause mortality.
-
Statistical Analysis: A sample size of 334 was calculated to detect a reduction in 28-day mortality from 50% to 35% with 80% power and a two-sided alpha error of 5%. Proportions were compared using the chi-square test or Fisher's exact test.[2]
This compound Administration in NSCLC
-
Study Design: A study involving 68 patients with stage IIIb/IV NSCLC randomly divided into a treatment and control group.
-
Observed Indexes: Response rate, clinical benefit rate, time to progression, amendment rate of clinical symptoms, quality of life, and side effects.[5]
Dacarbazine Administration in Melanoma
-
Study Design: A clinical trial involving 136 patients with disseminated malignant melanoma treated with five different regimens.
-
Treatment Protocol: Combinations of dacarbazine (DTIC) with other cytotoxic agents or alpha-interferon.
-
Primary Outcomes: Response rate and overall survival.[12]
Pegylated Interferon-alpha Administration in Chronic Hepatitis B
-
Treatment Protocol: Pegylated interferon-α (PEG-IFN-α) is typically administered at a dose of 180 µg weekly for 48 weeks for both HBeAg-negative and HBeAg-positive disease.[14]
-
Response Definition: A sustained off-treatment virological response is often defined as HBV DNA <400 copies/mL at 6 months post-treatment.[14]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
General Experimental Workflow for a Randomized Controlled Trial
The following diagram illustrates a typical workflow for a randomized controlled trial (RCT), a common methodology in the cited clinical research.
Caption: A typical workflow for a randomized controlled trial.
References
- 1. Efficacy of thymosin α1 for sepsis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy of thymosin alpha 1 for severe sepsis (ETASS): a multicenter, single-blind, randomized and controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmj.com [bmj.com]
- 4. bmj.com [bmj.com]
- 5. Clinical Effects of Advanced Patients with Non-Small Cell Lung Cancer Treatment by Thymosin Alpha 1 Combined with NP Regimens | Semantic Scholar [semanticscholar.org]
- 6. The Immunomodulatory Activity of Thymosin Alpha 1 on Tumor Cell Lines and Distinct Immune Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of thymosin α1 as an immunomodulatory therapy on long-term survival of non-small cell lung cancer patients after R0 resection: a propensity score-matched analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymosin alpha-1 therapy improves postoperative survival after curative resection for solitary hepatitis B virus-related hepatocellular carcinoma: A propensity score matching analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]
- 12. Dacarbazine (DTIC)-based chemotherapy or chemoimmunotherapy of patients with disseminated malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journal-imab-bg.org [journal-imab-bg.org]
- 14. Alpha-interferon treatment in hepatitis B - Woo - Annals of Translational Medicine [atm.amegroups.org]
- 15. The long-term effect of treatment with interferon-alpha 2a in chronic hepatitis B. The Long-Term Follow-up Investigator Group. The European Study Group on Viral Hepatitis (EUROHEP). Executive Team on Anti-Viral Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety and efficacy of 48-week pegylated interferon-α-2b therapy in patients with hepatitis B virus-related compensated liver cirrhosis: a pilot observational study - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
